molecular formula H2O3S2 B1220275 thiosulfate CAS No. 14383-50-7

thiosulfate

Numéro de catalogue: B1220275
Numéro CAS: 14383-50-7
Poids moléculaire: 114.15 g/mol
Clé InChI: DHCDFWKWKRSZHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulfurothioic S-acid is a thiosulfuric acid. It has a role as a mouse metabolite. It is a conjugate acid of a hydroxidodioxidosulfidosulfate(1-). It is a tautomer of a sulfurothioic O-acid.
Thiosulfuric acid is available in its salt forms sodium thiosulfate and sodium this compound pentahydrate. Sodium this compound is part of the World Health Organization’s list of essential medicines, and it has a variety of industrial uses, including food preservative, water de-chlorinator and paper pulp bleaching agent. Sodium this compound is rapidly degraded in the stomach;  therefore, it is normally administered through other routes, such as intravenous or topical. Sodium this compound is approved for the treatment of acute cyanide poisoning and it is frequently used in conjunction with sodium nitrite (a salt form of [nitrous acid]). Sodium this compound is also used to reduce the risk of ototoxicity associated with [cisplatin]. When administered 6 hours after cisplatin chemotherapy, Sodium this compound leads to a lower incidence of cisplatin-induced hearing loss among children without affecting its effectiveness.
Thiosulfuric acid is an Antidote.
Thiosulfuric acid is a natural product found in Homo sapiens and Bos taurus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

sulfurothioic O-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDFWKWKRSZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S2O3, H2O3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name thiosulfuric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Thiosulfuric_acid
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159981
Record name Thiosulfuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

100°C
Details ScholAR Chemistry: Sodium thiosulfate SDS (https://www.mccsd.net/cms/lib/NY02208580/Centricity/Shared/Material%20Safety%20Data%20Sheets%20_MSDS_/MSDS%20Sheets_Sodium_Thiosulfate_Anhydrous_703_00.pdf)
Record name Thiosulfuric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

861 mg/mL
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfuric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13686-28-7, 14383-50-7
Record name Thiosulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13686-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiosulfuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiosulfuric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiosulfuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOSULFURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79Y2EKKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48 °C
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfuric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis and Characterization of Novel Thiosulfate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical reactivity of the thiosulfate functional group has positioned its derivatives as a promising class of compounds in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the synthesis, characterization, and biological activities of novel this compound derivatives, with a focus on thiosulfonates. Detailed experimental protocols, data presentation in structured tables, and visualization of key pathways are included to facilitate further research and development in this area.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the direct functionalization of the this compound group and the use of this compound salts as sulfur surrogates. Thiosulfonates, characterized by the R-S-SO₂-R' linkage, are a prominent class of this compound derivatives with significant biological activity.

Synthesis of Thiosulfonates

A variety of methods have been developed for the synthesis of both symmetrical and unsymmetrical thiosulfonates.

1.1.1. From Thiols and Sodium Sulfinates:

A convenient and efficient method for the synthesis of thiosulfonates involves the iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions. This method is considered green and sustainable due to the use of a non-toxic and inexpensive iron catalyst and atmospheric oxygen as the oxidant[1].

1.1.2. From Disulfides:

Unsymmetrical thiosulfonates can be synthesized from the reaction of unsymmetrical disulfides with m-chloroperbenzoic acid (m-CPBA). This oxidation reaction typically yields the desired thiosulfonate along with a sulfonic acid byproduct.

1.1.3. One-Pot Synthesis from Alkyl Halides:

A one-pot process for the formation of disulfides from alkyl halides using sodium this compound in DMSO has been described. This method involves the initial formation of a Bunte salt (S-alkylthis compound), followed by hydrolysis to a thiol, which is then oxidized in situ to the disulfide[2]. This disulfide can then be oxidized to the corresponding thiosulfonate.

Synthesis of Cyclic Thiosulfonates

Cyclic thiosulfonates have emerged as potent anticancer agents. Their synthesis generally involves the oxidation of a corresponding cyclic dithiol.

General Procedure for the Synthesis of Cyclic Thiosulfonates:

The synthesis of fused bicyclic thiosulfonates typically begins with the corresponding cyclic trans-dithiol intermediates, which are then oxidized using hydrogen peroxide[3]. The dithiol precursors can be obtained from halogenated or mesylated intermediates through thiourea substitution followed by hydrolysis[3].

Sodium this compound as a Sulfur Surrogate

Sodium this compound is an inexpensive, stable, and low-toxicity sulfur source that can be employed in the synthesis of various sulfur-containing compounds, including thioesters and thioethers.

1.3.1. Synthesis of Thioesters:

An efficient one-pot, two-step method for the synthesis of thioesters utilizes sodium this compound pentahydrate, organic halides, and aryl anhydrides. In this process, sodium this compound acts as a sulfur surrogate for acylation with anhydrides, followed by substitution with organic halides through the in situ generation of a thioaroylate intermediate. This method offers operational simplicity and can produce structurally diverse products in good yields[4][5].

1.3.2. Synthesis of Thioethers:

A straightforward and efficient method for the synthesis of thioethers involves the reaction of aldehydes or carboxylic acids with thiols, catalyzed by sodium this compound in DMF. This radical-based method facilitates the formation of a C-S bond through decarbonylation or decarboxylation, achieving high yields under metal-free conditions[6][7][8].

Table 1: Summary of Synthetic Methodologies for this compound Derivatives

Derivative ClassStarting MaterialsKey Reagents/CatalystsGeneral YieldsReference(s)
ThiosulfonatesThiols, Sodium SulfinatesIron(III) catalyst, AirGood to excellent[1]
Unsymmetrical ThiosulfonatesUnsymmetrical Disulfidesm-CPBAModerate to goodN/A
Cyclic ThiosulfonatesCyclic trans-dithiolsHydrogen peroxideGood[3]
ThioestersOrganic halides, Aryl anhydridesSodium this compound pentahydrate42-90%[4][5]
ThioethersAldehydes/Carboxylic acids, ThiolsSodium this compound, DMFGood to excellent[6][7][8]

Characterization of this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are crucial steps. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of organic molecules, including this compound derivatives.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of protons adjacent to the sulfur atoms in the thiosulfonate group are of particular interest.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. The carbon atoms directly bonded to sulfur will exhibit characteristic chemical shifts.

  • Quantitative NMR (qNMR): This technique can be used for the precise determination of the purity of synthesized compounds[9][10][11].

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

  • Electron Impact (EI) MS: This technique often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Common fragmentation patterns for thiosulfonates include cleavage of the S-S and S-C bonds[12][13].

  • Electrospray Ionization (ESI) MS: A softer ionization technique that is particularly useful for analyzing larger and more polar molecules. It often produces a prominent molecular ion peak, which is crucial for determining the molecular weight. For this compound-containing peptides, a characteristic loss of SO₃ (m/z 79.9568) can be observed under tandem MS conditions, allowing for their specific detection[14].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For thiosulfonate derivatives, characteristic absorption bands for the S=O and S-O stretching vibrations are expected in the regions of 1300-1350 cm⁻¹ and 1100-1175 cm⁻¹, respectively.

Table 2: Representative Spectroscopic Data for a Thiosulfonate Derivative

TechniqueObserved DataInterpretation
¹H NMR (CDCl₃, ppm)δ 7.2-7.8 (m, Ar-H), 4.2 (s, CH₂)Aromatic and methylene protons
¹³C NMR (CDCl₃, ppm)δ 125-140 (Ar-C), 60 (CH₂)Aromatic and methylene carbons
MS (ESI)[M+H]⁺ at m/z corresponding to the calculated molecular weightMolecular ion confirmation
IR (cm⁻¹)~1320 (s), ~1150 (s)Asymmetric and symmetric S=O stretching of the thiosulfonate group

Biological Activity of Novel this compound Derivatives

Many this compound derivatives, particularly thiosulfonates, exhibit significant biological activities, including anticancer and antioxidant properties.

Anticancer Activity of Cyclic Thiosulfonates

Cyclic thiosulfonates have been identified as a class of disulfide-bond disrupting agents (DDAs) with potent anticancer activity, particularly against breast cancer cells overexpressing the HER family of receptors[7][15][16][17].

Mechanism of Action: Inhibition of Protein Disulfide Isomerase (PDI)

The anticancer mechanism of cyclic thiosulfonates involves the covalent modification of the active site cysteine residues of protein disulfide isomerase (PDI) family members[7][15][16][18]. PDI is an endoplasmic reticulum (ER) chaperone protein that is overexpressed in many cancer cells and plays a critical role in the proper folding of nascent proteins. Inhibition of PDI disrupts cellular proteostasis, leading to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis of cancer cells[19][20].

PDI_Inhibition Thiosulfonate Cyclic Thiosulfonate Derivative PDI Protein Disulfide Isomerase (PDI) Thiosulfonate->PDI Inhibits Cysteine Active Site Cysteine (Cys-SH) Thiosulfonate->Cysteine Covalently modifies MisfoldedProteins Accumulation of Misfolded Proteins ER_Stress Endoplasmic Reticulum (ER) Stress PDI->ER_Stress Disruption of proteostasis leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

Caption: Mechanism of PDI Inhibition by Cyclic Thiosulfonates.

Table 3: Anticancer Activity of Selected Cyclic Thiosulfonates

CompoundCell LineIC₅₀ (µM)Reference(s)
dMtcyDTDOMDA-MB-4682.23[17]
tcyDTDOMDA-MB-4682.81[17]
Compound 3cPlatelet Aggregation25[21]
Antioxidant Activity and the Nrf2 Signaling Pathway

Organosulfur compounds, including thiosulfonates, are known to possess antioxidant properties. This activity is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][6][15][16][[“]].

Mechanism of Action: Activation of the Nrf2 Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as some organosulfur derivatives, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a heightened cellular defense against oxidative stress.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiosulfonate Organosulfur Compound (e.g., Thiosulfonate) Keap1 Keap1 Thiosulfonate->Keap1 Modifies Cysteine Residues Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Binds and promotes degradation Keap1->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub_Proteasome Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cell_Protection Leads to Drug_Development_Workflow Synthesis Synthesis of Novel This compound Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Screening In Vitro Biological Screening (e.g., IC₅₀) Characterization->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Process Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

References

The Multifaceted Mechanism of Action of Thiosulfate in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosulfate (STS), a compound with a long history of use as a cyanide antidote, is gaining increasing attention for its therapeutic potential in a range of other clinical conditions. Its multifaceted mechanism of action, encompassing enzyme-mediated detoxification, calcium chelation, antioxidant effects, and modulation of sulfur metabolism, positions it as a molecule of significant interest in drug development. This technical guide provides a comprehensive overview of the core mechanisms of this compound in biological systems, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanisms of Action

The biological effects of this compound are diverse and context-dependent, primarily revolving around its role as a sulfur donor and its inherent antioxidant properties. The following sections delve into the specific mechanisms underlying its major therapeutic applications.

Cyanide Detoxification

The most well-established therapeutic use of sodium this compound is as an antidote for cyanide poisoning. Cyanide exerts its toxicity by binding to the ferric iron in cytochrome c oxidase (complex IV) within the mitochondria, thereby inhibiting cellular respiration.[1][2]

The primary mechanism of this compound in cyanide detoxification is its function as a sulfur donor for the mitochondrial enzyme rhodanese (this compound sulfurtransferase).[1][3][4] Rhodanese catalyzes the transfer of a sulfane sulfur atom from this compound to the cyanide ion (CN⁻), converting it to the significantly less toxic thiocyanate (SCN⁻), which is then readily excreted in the urine.[1][3][5] This reaction is approximately 200 times less toxic than cyanide.[1] Kinetic analyses have shown that this enzymatic conversion of cyanide to thiocyanate is increased over 30-fold in the presence of this compound.[6][7]

Quantitative Data: Rhodanese Kinetics

The efficiency of this detoxification process is dictated by the kinetic parameters of the rhodanese enzyme.

SubstrateMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)SpeciesReference
This compound4.74 mM-Mouse (hepatic)[3]
This compound0.408 mM12.03 RUCane Rat (kidney)
Cyanide0.85 mM-Mouse (hepatic)[3]
Cyanide0.316 mM10.92 RUCane Rat (kidney)

Experimental Protocol: Assay of Rhodanese Activity

A common method for determining rhodanese activity is the colorimetric measurement of thiocyanate production.[8]

  • Principle: The enzyme-catalyzed reaction between this compound and cyanide produces thiocyanate. The reaction is stopped, and a ferric nitrate reagent is added, which forms a red ferric thiocyanate complex that can be quantified spectrophotometrically at 460 nm.

  • Reagents:

    • Potassium Phosphate Buffer (200 mM, pH 8.6)[8]

    • Sodium this compound Solution (125 mM)[8]

    • Potassium Cyanide Solution (250 mM)[8]

    • Formaldehyde Solution (37%)[8]

    • Ferric Nitrate Solution (410 mM in 14% Nitric Acid)[8]

    • Enzyme solution[8]

  • Procedure:

    • Prepare a reaction mixture containing buffer, sodium this compound, and potassium cyanide.[8]

    • Equilibrate the mixture to 25°C.[8]

    • Initiate the reaction by adding the enzyme solution.[8]

    • Incubate for a defined period (e.g., 1 minute).

    • Stop the reaction by adding formaldehyde.[8]

    • Add the ferric nitrate reagent to develop the color.[8]

    • Measure the absorbance at 460 nm.

  • Unit Definition: One unit of rhodanese is defined as the amount of enzyme that converts 1.0 µmole of cyanide to thiocyanate per minute at pH 8.6 and 25°C.[8]

Signaling Pathway: Cyanide Detoxification

cluster_mitochondrion Mitochondrion This compound This compound (S₂O₃²⁻) Rhodanese Rhodanese (this compound Sulfurtransferase) This compound->Rhodanese Sulfur Donor Cyanide Cyanide (CN⁻) Cyanide->Rhodanese Cytochrome_c_Oxidase Cytochrome c Oxidase (Complex IV) Cyanide->Cytochrome_c_Oxidase Inhibits Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) Rhodanese->Thiocyanate Catalyzes Conversion Sulfite Sulfite (SO₃²⁻) Rhodanese->Sulfite Urinary_Excretion Urinary Excretion Thiocyanate->Urinary_Excretion Cellular_Respiration Cellular Respiration Cytochrome_c_Oxidase->Cellular_Respiration

Caption: this compound donates a sulfur atom to rhodanese, which detoxifies cyanide to thiocyanate.

Treatment of Calciphylaxis

Calciphylaxis, or calcific uremic arteriolopathy, is a severe and often fatal condition characterized by the calcification of small blood vessels in the skin and other tissues, leading to ischemia and necrosis.[9][10] While the precise mechanism of sodium this compound in treating calciphylaxis is not fully elucidated, several hypotheses are supported by clinical observations.[9]

  • Calcium Chelation: this compound is thought to act as a chelating agent, binding to calcium ions to form soluble calcium this compound complexes.[10][11] This may help to dissolve existing calcium deposits in blood vessels and soft tissues and prevent further calcification.[9][10]

  • Antioxidant and Anti-inflammatory Properties: this compound possesses antioxidant properties that can mitigate tissue damage caused by oxidative stress, a key feature of calciphylaxis.[9][12] It may also have anti-inflammatory effects that promote wound healing.[9]

  • Vasodilation: Some evidence suggests that this compound has vasodilatory properties, which could improve blood flow to ischemic tissues.[12]

Quantitative Data: Clinical Outcomes in Calciphylaxis

Clinical data on the efficacy of sodium this compound for calciphylaxis is primarily from retrospective studies and case series, with randomized controlled trials being limited and some having been terminated without published results.[1]

Study TypeNumber of PatientsKey OutcomesReference
Systematic Review30 PD patientsIV STS: 44% successful wound healing; IP STS: 80% successful wound healing (but with significant adverse effects)[13][14]
Meta-analysis422 CKD patientsNo significant difference in skin lesion improvement or survival with STS treatment compared to non-STS group.[15][16]
Retrospective Review-Complete resolution in 26.4%, marked improvement in 18.9% of patients.[17]

It is important to note that despite the mixed results from meta-analyses, many case reports and series suggest a benefit, particularly in pain reduction.[17][18]

Experimental Protocol: Induction of Calciphylaxis in an Animal Model

The Selye model is a historical experimental protocol for inducing a condition resembling calciphylaxis in rats.[11]

  • Sensitization: Induce a state of hypersensitivity through agents like parathyroid extract, high doses of vitamin D, a high phosphorus diet, or surgically induced renal failure.[11]

  • Challenge: After a "critical time" period, apply a challenging agent such as local trauma, egg albumin, or metallic salts to a specific tissue area.[11]

  • Outcome: Observe the development of subcutaneous soft tissue calcification in the challenged area.[11]

Logical Relationship: Proposed Mechanisms in Calciphylaxis

This compound Sodium this compound Calcium_Chelation Calcium Chelation This compound->Calcium_Chelation Antioxidant_Effects Antioxidant Effects This compound->Antioxidant_Effects Anti_inflammatory Anti-inflammatory Properties This compound->Anti_inflammatory Vasodilation Vasodilation This compound->Vasodilation Solubilization_of_Deposits Solubilization of Calcium Deposits Calcium_Chelation->Solubilization_of_Deposits Prevention_of_Calcification Prevention of Further Calcification Calcium_Chelation->Prevention_of_Calcification Reduction_of_Tissue_Damage Reduction_of_Tissue_Damage Antioxidant_Effects->Reduction_of_Tissue_Damage Reduction of Oxidative Stress -induced Damage Wound_Healing Wound_Healing Anti_inflammatory->Wound_Healing Promotion of Wound Healing Improved_Blood_Flow Improved_Blood_Flow Vasodilation->Improved_Blood_Flow Improved Blood Flow to Ischemic Tissues

Caption: this compound's proposed mechanisms in calciphylaxis treatment.

Protection Against Cisplatin-Induced Nephrotoxicity

Cisplatin is a highly effective chemotherapeutic agent, but its use is often limited by dose-dependent nephrotoxicity.[19][20] Sodium this compound is emerging as a promising chemoprotective agent to mitigate this side effect.[19][21]

The protective mechanism of this compound against cisplatin-induced nephrotoxicity is thought to be multifactorial:

  • Hydrogen Sulfide (H₂S) Donation: this compound is an H₂S donor.[19][21] H₂S has been shown to have protective effects in the kidneys.

  • Modulation of Signaling Pathways: this compound has been shown to activate renal arginine/cAMP and NO/cGMP signaling pathways, which can contribute to its chemoprotective effects.[19][21]

  • Antioxidant Activity: Cisplatin induces oxidative stress in renal cells, and the antioxidant properties of this compound can counteract this damage.[22]

  • Direct Inactivation of Cisplatin: this compound can bind to and inactivate cisplatin, preventing it from causing DNA damage and cell death in the kidneys.[23]

Quantitative Data: Clinical and Preclinical Studies

Study TypeModelKey FindingsReference
Clinical Trial (NCT01970722)Human (EOC and endometrial cancer)ST group had 0% renal adverse events compared to 17% in the no-ST group.[2]
Observational StudyHuman (CRS + HIPEC)Incidence of acute kidney injury was significantly lower in the STS group (6.5% vs. 30.7%).[24]
Preclinical StudyRatSTS prevented the rise in plasma creatinine and hypomagnesemia induced by cisplatin.[25]

Experimental Protocol: Assessment of Cisplatin-Induced Nephrotoxicity in Rats

  • Induction: Administer a single intraperitoneal injection of cisplatin (e.g., 7 mg/kg) to rats.[6][26]

  • Treatment: Administer sodium this compound (e.g., intraperitoneally) at a specified dose and schedule.[25]

  • Assessment of Renal Function:

    • Measure serum creatinine and blood urea nitrogen (BUN) levels.[6][26]

    • Determine creatinine clearance.[21]

  • Histopathological Examination:

    • Perfuse and fix the kidneys in 10% neutral buffered formalin.[6]

    • Embed in paraffin and stain with hematoxylin and eosin (H&E).[6]

    • Score the degree of tubular necrosis, cast formation, and inflammation.[6]

  • Gene Expression Analysis (Optional):

    • Isolate RNA from kidney tissue.

    • Perform microarray or real-time PCR analysis to assess changes in genes related to apoptosis, oxidative stress, and tissue remodeling.[27][28]

Experimental Workflow: Cisplatin Nephrotoxicity Study

start Start cisplatin Induce Nephrotoxicity (Cisplatin Injection) start->cisplatin treatment Administer Sodium this compound cisplatin->treatment control Control Group (Vehicle) cisplatin->control assessment Assess Renal Function & Histology treatment->assessment control->assessment data_analysis Data Analysis assessment->data_analysis end End data_analysis->end

Caption: Workflow for a preclinical study of this compound's effect on cisplatin nephrotoxicity.

Antioxidant Properties and Sulfur Metabolism

This compound plays a crucial role in cellular redox balance and sulfur metabolism. It is an intermediate in the metabolism of sulfur-containing amino acids and can act as a hydrogen sulfide (H₂S) donor.[29] H₂S itself is a signaling molecule with antioxidant properties.

This compound contributes to the thiol-dependent antioxidant system and helps regulate reactive oxygen species (ROS).[29] Its antioxidant effects are linked to its ability to scavenge ROS and its role in the production of other antioxidant molecules.

Signaling Pathway: this compound's Role in Antioxidant Defense

This compound This compound H2S Hydrogen Sulfide (H₂S) This compound->H2S Acts as a donor ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges H2S->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes H2S->Antioxidant_Enzymes Upregulates Cellular_Damage Cellular Damage ROS->Cellular_Damage Antioxidant_Enzymes->ROS Neutralizes

Caption: this compound contributes to antioxidant defense directly and via H₂S production.

Pharmacokinetics of Sodium this compound

Understanding the pharmacokinetic profile of sodium this compound is crucial for optimizing its therapeutic use.

Quantitative Data: Human Pharmacokinetics

ParameterHealthy VolunteersHemodialysis Patients (Anuric)Reference
Endogenous Baseline Concentration5.5 ± 1.82 µmol/L7.1 ± 2.7 µmol/L[10][29]
Renal Clearance1.86 ± 0.45 ml/min/kg-[10][29]
Nonrenal Clearance2.25 ± 0.32 ml/min/kg2.04 ± 0.72 ml/min/kg[10][29]
Hemodialysis Clearance-2.62 ± 1.01 ml/min/kg[10][29]
Endogenous Generation Rate-14.6 nmol/min/kg[10][29]
Oral Bioavailability7.6% (0.8% to 26%)-[10][29]

The low and variable oral bioavailability suggests that intravenous administration is the preferred route for achieving therapeutic concentrations.[10][29]

Conclusion

The mechanisms of action of this compound in biological systems are complex and varied, underscoring its versatility as a therapeutic agent. From its well-defined role in cyanide detoxification to its emerging applications in calciphylaxis and cisplatin-induced nephrotoxicity, this compound's ability to act as a sulfur donor, a calcium chelator, and an antioxidant provides a strong rationale for its clinical use. Further research, particularly in the form of robust, randomized controlled trials, is needed to fully elucidate its mechanisms and optimize its therapeutic potential in various disease states. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the multifaceted nature of this promising molecule.

References

The Pivotal Role of Thiosulfate Sulfurtransferase in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosulfate sulfurtransferase (TST), commonly known as rhodanese, is a mitochondrial enzyme of critical importance in cellular metabolism and detoxification.[1][2] This technical guide provides an in-depth exploration of the biochemical pathways involving TST, its kinetic properties, and detailed experimental protocols for its study. The enzyme's primary and most well-understood function is the detoxification of cyanide, a potent inhibitor of cellular respiration.[2][3] Beyond this vital role, TST is integral to various other metabolic processes, including sulfur metabolism, the maintenance of redox homeostasis, and the biogenesis and repair of iron-sulfur (Fe-S) clusters.[4][5] Dysregulation of TST activity has been implicated in a range of pathologies, including metabolic and neurodegenerative diseases, highlighting its potential as a therapeutic target.[6][7][8]

This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the multifaceted functions of this essential enzyme.

Core Biochemical Pathways

Cyanide Detoxification Pathway

The canonical function of this compound sulfurtransferase is the catalysis of the transfer of a sulfane sulfur atom from a sulfur donor, typically this compound (S₂O₃²⁻), to a nucleophilic acceptor, most notably cyanide (CN⁻).[2][3][9] This reaction, which follows a double-displacement (ping-pong) kinetic mechanism, converts highly toxic cyanide into the significantly less toxic thiocyanate (SCN⁻), which can be safely excreted.[8][9][10]

The reaction proceeds in two half-reactions:

  • Formation of the Enzyme-Sulfur Intermediate: The enzyme's active site cysteine residue attacks the outer sulfur atom of this compound, forming a persulfide intermediate (E-S-SH) and releasing sulfite (SO₃²⁻).[2]

  • Sulfur Transfer to Cyanide: The persulfide sulfur is then transferred to cyanide, forming thiocyanate and regenerating the free enzyme.[2]

The overall reaction is: S₂O₃²⁻ + CN⁻ → SCN⁻ + SO₃²⁻ [11]

This crucial detoxification pathway is depicted in the following signaling diagram:

Cyanide_Detoxification_Pathway Cyanide Detoxification by this compound Sulfurtransferase cluster_products Products This compound This compound (S₂O₃²⁻) TST_E TST (Free Enzyme) This compound->TST_E Sulfur Donor TST_ES TST-S (Persulfide Intermediate) TST_E->TST_ES Forms Intermediate TST_ES->TST_E Regenerates Enzyme Sulfite Sulfite (SO₃²⁻) TST_ES->Sulfite Releases Thiocyanate Thiocyanate (SCN⁻) TST_ES->Thiocyanate Forms Cyanide Cyanide (CN⁻) Cyanide->TST_ES Sulfur Acceptor

Caption: Cyanide Detoxification Pathway via this compound Sulfurtransferase.

Interconnected Metabolic Roles

This compound sulfurtransferase's functions extend beyond cyanide detoxification, positioning it as a key regulator in mitochondrial and cellular health.[4] It plays a significant role in sulfur metabolism, particularly in the oxidation of hydrogen sulfide (H₂S), a gaseous signaling molecule.[12] TST also contributes to the maintenance of the cellular redox state by interacting with the glutathione (GSH) and thioredoxin (Trx) antioxidant systems.[4][12] Furthermore, it is involved in the crucial process of forming and repairing iron-sulfur clusters, which are essential prosthetic groups for numerous proteins involved in electron transport and other metabolic reactions.[5]

The interconnected nature of these pathways is illustrated below:

TST_Interconnected_Pathways Interconnected Roles of this compound Sulfurtransferase cluster_cyanide Cyanide Detoxification cluster_sulfur Sulfur Metabolism cluster_redox Redox Homeostasis cluster_FeS Iron-Sulfur Cluster Biogenesis TST This compound Sulfurtransferase (TST) Cyanide Cyanide (CN⁻) TST->Cyanide H2S Hydrogen Sulfide (H₂S) TST->H2S GSH Glutathione (GSH) TST->GSH FeS_assembly Assembly & Repair TST->FeS_assembly Cyanide_Detoxification_Pathway Cyanide_Detoxification_Pathway Sulfur_Metabolism Sulfur_Metabolism Redox_Homeostasis Redox_Homeostasis FeS_Biogenesis FeS_Biogenesis Thiocyanate Thiocyanate (SCN⁻) Cyanide->Thiocyanate Detoxification Thiosulfate_prod This compound (S₂O₃²⁻) H2S->Thiosulfate_prod Oxidation ROS Reactive Oxygen Species (ROS) GSH->ROS Reduction Trx Thioredoxin (Trx) Trx->ROS Reduction FeS_proteins Iron-Sulfur Proteins FeS_assembly->FeS_proteins Formation

Caption: Interconnected signaling pathways involving TST.

Quantitative Data

The kinetic parameters of this compound sulfurtransferase vary depending on the source of the enzyme and the specific substrates used. A summary of reported Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) is provided below for easy comparison.

Enzyme SourceSubstrate (Sulfur Donor)Kₘ (mM)Substrate (Sulfur Acceptor)Kₘ (mM)Vₘₐₓ (RU/ml/min)Reference
Human (recombinant)This compound39.5 ± 2.5Cyanide29 ± 4-[13][14][15]
Limicolaria flammea (Garden Snail) HepatopancreasThis compound12.3Cyanide9.110.5[5]
Parkia biglobosa (African Locust Bean) SeedsThis compound13.95Cyanide11.140.48 (for this compound), 0.46 (for Cyanide)[1]
Bacillus cereusThis compound19.9 ± 1.05Cyanide31.4 ± 1.556.19[5]
Synodontis schall LiverThis compound12.23 ± 1.36Cyanide8.45 ± 1.05-[5]
Rainbow Trout LiverThis compound-Cyanide--[16]
Sorghum arundinaceum (Guinea Corn) SeedsThis compound38.36 (mg/ml)Cyanide24.51 (mg/ml)-[17]
Human TSTD1This compound22 ± 3Cyanide0.27 ± 0.022.6 ± 0.1 (µmol/min/mg)[18]

Note: RU stands for Rhodanese Unit. The definition of a unit can vary between studies but is often defined as the amount of enzyme that produces 1 µmol of thiocyanate per minute under specific assay conditions.

Experimental Protocols

Colorimetric Assay of this compound Sulfurtransferase Activity

This protocol is based on the principle that the thiocyanate produced by the enzymatic reaction forms a colored complex with ferric ions, which can be quantified spectrophotometrically.[8][9]

Materials:

  • 200 mM Potassium Phosphate Buffer, pH 8.6

  • 125 mM Sodium this compound Solution

  • 125 mM Potassium Cyanide Solution

  • Enzyme solution (appropriately diluted)

  • 15% (v/v) Formaldehyde

  • Ferric Nitrate Reagent (e.g., 0.25 M Ferric Nitrate in 2 M Nitric Acid)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a test tube, prepare the reaction mixture containing:

    • 0.5 ml of 200 mM Potassium Phosphate Buffer (pH 8.6)

    • 0.25 ml of 125 mM Sodium this compound

    • 0.25 ml of 125 mM Potassium Cyanide

  • Enzyme Addition and Incubation: Add 0.25 ml of the enzyme solution to the reaction mixture. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes). A blank reaction should be prepared by adding the enzyme after the stopping reagent.

  • Stopping the Reaction: Terminate the reaction by adding 0.5 ml of 15% formaldehyde.

  • Color Development: Add 2.5 ml of the ferric nitrate reagent and mix well.

  • Spectrophotometric Measurement: After a brief incubation period (e.g., 10 minutes) for color development, measure the absorbance at 460 nm against the blank.

  • Calculation of Activity: The amount of thiocyanate produced can be determined from a standard curve prepared with known concentrations of potassium thiocyanate. One unit of rhodanese activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of thiocyanate per minute under the specified conditions.

Safety Precaution: This assay involves the use of potassium cyanide, which is highly toxic. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Purification of Rhodanese from Biological Samples

The following is a general workflow for the purification of rhodanese. Specific buffer compositions, pH, and chromatography resins may need to be optimized for the particular source material.[2][11][19]

Workflow Diagram:

Rhodanese_Purification_Workflow General Workflow for Rhodanese Purification Start Tissue Homogenization Centrifugation1 Centrifugation (to remove cell debris) Start->Centrifugation1 Crude_Extract Crude Extract Centrifugation1->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Centrifugation2 Centrifugation Ammonium_Sulfate->Centrifugation2 Pellet Resuspended Pellet Centrifugation2->Pellet Dialysis Dialysis Pellet->Dialysis Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Sephadex) Dialysis->Ion_Exchange Affinity Affinity Chromatography (e.g., Reactive Blue-2 Agarose) Ion_Exchange->Affinity Gel_Filtration Gel Filtration Chromatography (for size exclusion) Affinity->Gel_Filtration Pure_Enzyme Purified Rhodanese Gel_Filtration->Pure_Enzyme

Caption: A typical workflow for the purification of rhodanese.

Detailed Steps:

  • Homogenization: Homogenize the tissue sample (e.g., liver, kidney) in a suitable buffer (e.g., phosphate buffer, pH 7.2) containing stabilizing agents like sodium this compound.[2]

  • Clarification: Centrifuge the homogenate at high speed to remove cell debris and obtain a crude extract.[2]

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Rhodanese typically precipitates at a specific saturation range (e.g., 40-70%).[2][19] Collect the precipitate by centrifugation.

  • Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.[2]

  • Ion-Exchange Chromatography: Apply the dialyzed sample to an ion-exchange column (e.g., DEAE-Sephadex). Elute the bound proteins with a salt gradient (e.g., NaCl). Collect fractions and assay for rhodanese activity.[17]

  • Affinity Chromatography: Pool the active fractions and apply them to an affinity chromatography column (e.g., Reactive Blue-2 Agarose) for further purification.[2]

  • Gel Filtration Chromatography: As a final polishing step, use gel filtration chromatography to separate proteins based on size and to obtain a highly purified enzyme preparation.[17]

Throughout the purification process, it is essential to monitor the protein concentration and rhodanese activity of the fractions to determine the purification fold and yield.

Conclusion

This compound sulfurtransferase is a multifaceted enzyme with a well-established role in cyanide detoxification and emerging significance in broader aspects of cellular metabolism, including sulfur biochemistry and redox regulation. Its ubiquitous nature and critical functions underscore its importance in maintaining cellular homeostasis. The detailed pathways, quantitative data, and experimental protocols provided in this guide offer a solid foundation for further research into the physiological and pathological roles of TST, and for the exploration of its potential as a therapeutic target in various diseases.

References

A Technical Guide to the Chemical Properties and Reactivity of Thiosulfate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosulfate (S₂O₃²⁻), an oxyanion of sulfur, is a versatile and cost-effective chemical with a rich and complex reactivity profile. Its salts, most notably sodium this compound, are employed in a diverse range of applications, from industrial processes like bleaching and photographic fixing to critical medical interventions such as cyanide poisoning treatment.[1][2] This in-depth technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound salts, with a focus on information pertinent to researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for significant reactions, and utilizes visualizations to illustrate fundamental concepts and pathways.

Chemical Properties of this compound Salts

The this compound ion consists of a central sulfur atom tetrahedrally bonded to three oxygen atoms and a terminal sulfur atom.[3] The S-S bond distance is approximately 2.01 pm, indicative of a single bond, while the S-O distances are shorter than those in the sulfate ion, suggesting some double-bond character.[1][4] The formal oxidation states of the sulfur atoms have been a subject of discussion, with traditional assignments of +6 for the central sulfur and -2 for the terminal sulfur. However, more recent spectroscopic evidence suggests oxidation states closer to +5 and -1, respectively.[1] This electronic structure underpins its diverse reactivity.

Physical Properties

This compound salts are typically crystalline solids that are soluble in water.[5] The most common and widely studied this compound salt is sodium this compound, which exists in its anhydrous form (Na₂S₂O₃) and more commonly as the pentahydrate (Na₂S₂O₃·5H₂O).[4][6]

Table 1: Physical Properties of Common this compound Salts

PropertySodium this compound (Anhydrous)Sodium this compound (Pentahydrate)Ammonium this compound
Chemical Formula Na₂S₂O₃Na₂S₂O₃·5H₂O(NH₄)₂S₂O₃
Molar Mass ( g/mol ) 158.11[6]248.18[6]148.20
Appearance White crystalline powder[6]Colorless monoclinic crystals[5][6]White crystalline solid
Density (g/cm³) 1.667[6]1.7291.679
Melting Point (°C) 48.3 (decomposes)[4]48.3[4]150 (decomposes)
Boiling Point (°C) Decomposes100 (loses water)[4]Decomposes
Solubility in Water ( g/100 mL) 70.1 at 20 °C[4]70.1 at 20 °C[4]103.3 at 0 °C
Stability and Decomposition

This compound solutions are known to be unstable over long periods, particularly in acidic conditions or in the presence of microorganisms.[7][8] The stability of this compound solutions can be improved by using boiled, deionized water for preparation, storing in a cool, dark place, and adding a small amount of a stabilizing agent like sodium carbonate.[8][9]

Upon heating to 300 °C, sodium this compound decomposes to sodium sulfate and sodium polysulfide.[4]

4 Na₂S₂O₃ → 3 Na₂SO₄ + Na₂S₅

In acidic solutions, this compound decomposes to form sulfur, sulfur dioxide, and water.[4][10] This reaction is responsible for the characteristic turbidity observed when an acid is added to a this compound solution.[10]

S₂O₃²⁻(aq) + 2 H⁺(aq) → S(s) + SO₂(g) + H₂O(l)

Reactivity of the this compound Ion

The reactivity of the this compound ion is characterized by its roles as a reducing agent, a complexing agent, and its susceptibility to decomposition in acidic media.

Redox Reactions

This compound is a moderately strong reducing agent. Its most well-known redox reaction is with iodine, where it is oxidized to the tetrathionate ion (S₄O₆²⁻).[1] This reaction is the basis of iodometric titrations, a common analytical technique.[1]

2 S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2 I⁻(aq)

With stronger oxidizing agents such as chlorine and bromine, this compound is oxidized to sulfate (SO₄²⁻).[1]

S₂O₃²⁻(aq) + 4 Cl₂(aq) + 5 H₂O(l) → 2 SO₄²⁻(aq) + 8 Cl⁻(aq) + 10 H⁺(aq)

This reactivity with halogens makes this compound useful as an "antichlor" for neutralizing chlorine in water treatment and in the paper and textile industries.[2][11]

Table 2: Standard Redox Potentials Involving this compound

Half-ReactionStandard Potential (E°) (V)
S₄O₆²⁻ + 2e⁻ ⇌ 2S₂O₃²⁻+0.08[12]
2SO₃²⁻ + 2H₂O + 2e⁻ ⇌ S₂O₃²⁻ + 4OH⁻-0.57
SO₄²⁻ + H₂O + 2e⁻ ⇌ SO₃²⁻ + 2OH⁻-0.93
Complexation Reactions

This compound forms stable complexes with a variety of metal ions, particularly with soft metals like Ag⁺, Au⁺, and Cu⁺.[1][13] This complexing ability is exploited in several applications:

  • Photography: In traditional film photography, sodium this compound (hypo) is used as a fixing agent to dissolve unexposed silver halides from the film by forming soluble silver-thiosulfate complexes.[14] AgBr(s) + 2 S₂O₃²⁻(aq) → [Ag(S₂O₃)₂]³⁻(aq) + Br⁻(aq)

  • Gold Extraction: this compound leaching has been investigated as a less toxic alternative to cyanide for extracting gold from ores.[14] Gold forms a stable aurothis compound complex.[14] Au(s) + 4 S₂O₃²⁻(aq) + O₂(g) + 2 H₂O(l) → 4 [Au(S₂O₃)₂]³⁻(aq) + 4 OH⁻(aq)

Reaction with Acids

As mentioned earlier, this compound readily decomposes in the presence of acids. The rate of this reaction is dependent on the concentration of the acid and the this compound, as well as the temperature.[10][15] The formation of colloidal sulfur results in the solution becoming increasingly turbid, a phenomenon that can be used to study reaction kinetics.[10][16]

Experimental Protocols

Synthesis of Sodium this compound Pentahydrate

This protocol describes a common laboratory method for the synthesis of sodium this compound pentahydrate from sodium sulfite and sulfur.[17]

Materials:

  • Sodium sulfite (Na₂SO₃)

  • Sulfur powder

  • Deionized water

  • 50% Ethanol (optional, to wet the sulfur)

  • Beakers

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve 6.3 g of sodium sulfite in 40 mL of deionized water in a 100 mL beaker.[17]

  • Heat the solution to near boiling with constant stirring.[17]

  • Weigh 2.0 g of sulfur powder. A paste can be made with a small amount of 50% ethanol to facilitate its addition.[17]

  • Add the sulfur paste to the hot sodium sulfite solution in small portions while stirring continuously.[17]

  • Maintain the solution at a gentle boil for 1-1.5 hours, stirring constantly. Add small amounts of deionized water to compensate for evaporation.[17]

  • After the reaction is complete, filter the hot solution through a Buchner funnel to remove any unreacted sulfur.[17]

  • Transfer the filtrate to a clean beaker and evaporate the solution until crystallization begins.

  • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of sodium this compound can promote crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold deionized water.

  • Dry the crystals at room temperature.

Standardization of a Sodium this compound Solution by Iodometry

This protocol details the standardization of a sodium this compound solution using a primary standard, such as potassium iodate (KIO₃).[18]

Materials:

  • Sodium this compound solution (approx. 0.1 M)

  • Potassium iodate (KIO₃), primary standard grade

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)

  • Starch indicator solution (freshly prepared)

  • Deionized water

  • Burette, pipette, conical flasks, and volumetric flask

Procedure:

  • Accurately weigh a precise amount of KIO₃ and dissolve it in deionized water in a volumetric flask to prepare a standard solution of known concentration.

  • Rinse and fill a burette with the sodium this compound solution to be standardized.[19]

  • Pipette a known volume (e.g., 25.00 mL) of the standard KIO₃ solution into a conical flask.

  • Add an excess of potassium iodide (e.g., 1-2 g) and a few mL of dilute sulfuric acid to the conical flask.[18] The solution will turn a deep brown color due to the liberation of iodine. IO₃⁻(aq) + 5 I⁻(aq) + 6 H⁺(aq) → 3 I₂(aq) + 3 H₂O(l)

  • Immediately begin titrating with the sodium this compound solution.[19] The brown color of the iodine will fade.

  • When the solution becomes a pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black color.[20]

  • Continue the titration, adding the this compound solution dropwise, until the blue-black color disappears, leaving a colorless solution. This is the endpoint.[20]

  • Record the volume of sodium this compound solution used.

  • Repeat the titration at least two more times to obtain concordant results.

  • Calculate the molarity of the sodium this compound solution using the stoichiometry of the reactions.

Role in Drug Development and Medicine

This compound salts, particularly sodium this compound, have several important applications in medicine and are a subject of ongoing research in drug development.

Cyanide Antidote

Sodium this compound is a well-established antidote for cyanide poisoning.[21][22] It acts as a sulfur donor for the mitochondrial enzyme rhodanese, which detoxifies cyanide by converting it to the much less toxic thiocyanate, which is then excreted in the urine.[21][23]

CN⁻ + S₂O₃²⁻ --(Rhodanese)--> SCN⁻ + SO₃²⁻

It is often administered intravenously, sometimes in combination with sodium nitrite, for the treatment of acute cyanide poisoning.[24][25]

Antioxidant Properties

Recent research has highlighted the antioxidant properties of this compound.[26] It can scavenge reactive oxygen species (ROS) such as hydrogen peroxide and superoxide, thereby protecting cells from oxidative damage.[26][27][28] This antioxidant activity is being explored for its therapeutic potential in conditions associated with oxidative stress, such as ischemia-reperfusion injury and certain types of kidney damage.[28][29] The mechanism is believed to involve the donation of electrons from the this compound molecule to neutralize free radicals.[26]

Visualizations

Thiosulfate_Ion_Structure S_central S S_terminal S S_central->S_terminal O1 O S_central->O1 O2 O S_central->O2 O3 O S_central->O3

Caption: Structure of the this compound ion (S₂O₃²⁻).

Iodometric_Titration_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_titration Titration prep_kio3 Prepare standard KIO₃ solution react Add excess KI and acid to KIO₃ (liberates I₂) prep_kio3->react prep_s2o3 Prepare Na₂S₂O₃ solution titrate Titrate with Na₂S₂O₃ until pale yellow prep_s2o3->titrate react->titrate add_starch Add starch indicator (solution turns blue-black) titrate->add_starch endpoint Continue titration until colorless endpoint add_starch->endpoint

Caption: Experimental workflow for iodometric titration.

Thiosulfate_Antioxidant_Pathway ROS Reactive Oxygen Species (e.g., H₂O₂, O₂⁻) Cellular_Damage Oxidative Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Neutralized_Products Neutralized Products (H₂O, SO₄²⁻) ROS->Neutralized_Products is converted to This compound This compound (S₂O₃²⁻) This compound->ROS donates electrons to

Caption: this compound's role as an antioxidant.

References

The Pivotal Role of Thiosulfate as a Precursor in Sulfur Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur is an essential element integral to a vast array of physiological processes, from redox homeostasis to cellular signaling. Thiosulfate (S₂O₃²⁻), a stable and readily available sulfur compound, has emerged as a critical precursor in central sulfur metabolism. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its transport, enzymatic conversion, and its contribution to the biosynthesis of vital sulfur-containing molecules such as hydrogen sulfide (H₂S), cysteine, and glutathione. We present a comprehensive overview of the key enzymes involved, their kinetic properties, and detailed experimental protocols for their study. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in drug development seeking to understand and manipulate sulfur metabolism for therapeutic benefit.

Introduction

The metabolism of sulfur-containing compounds is a fundamental aspect of cellular biochemistry. While sulfate has long been considered the primary source of sulfur for many organisms, this compound is increasingly recognized as an important and energetically favorable alternative.[1] Its role extends beyond simple assimilation, positioning it as a key node in the complex network of sulfur-based signaling and antioxidant defense.[2] Understanding the metabolic fate of this compound is crucial for elucidating the pathophysiology of various diseases and for the development of novel therapeutic strategies targeting sulfur metabolism.[3] This guide aims to provide a detailed technical overview of this compound's journey from cellular uptake to its incorporation into essential biomolecules.

This compound Transport and Intracellular Conversion

The entry of this compound into the cell is a regulated process, often sharing transport mechanisms with sulfate. In various organisms, including yeast and E. coli, specific permeases and ABC-type transporters facilitate the uptake of this compound across the cell membrane.[1][4][5]

Once inside the cell, this compound serves as a substrate for a class of enzymes known as rhodaneses, or this compound sulfurtransferases (TSTs).[1] These enzymes catalyze the transfer of a sulfane sulfur atom from this compound to a thiophilic acceptor, a critical step in its metabolic activation.[6]

Key Enzymes in this compound Metabolism

Several enzymes play a crucial role in the downstream processing of this compound. The primary enzyme family is the This compound sulfurtransferases (TSTs) , also known as rhodaneses. These enzymes are widely distributed from bacteria to humans and are pivotal in cyanide detoxification and sulfur metabolism.[7][8] Another important enzyme is sulfide:quinone oxidoreductase (SQR) , which is involved in the mitochondrial sulfide oxidation pathway where this compound is an intermediate.[9]

This compound as a Precursor for Hydrogen Sulfide (H₂S) Biosynthesis

This compound is a significant and readily accessible source for the endogenous production of hydrogen sulfide (H₂S), a critical gaseous signaling molecule.[10][11] This conversion can occur through both enzymatic and non-enzymatic pathways. The enzymatic generation of H₂S from this compound is often dependent on reducing agents like dihydrolipoic acid (DHLA).[10] Under hypoxic conditions, the reduction of this compound to H₂S is enhanced, highlighting a potential role for this compound in oxygen sensing.[10]

The pathway for H₂S production from this compound is interconnected with the metabolism of other sulfur compounds and is a key area of research for developing H₂S-based therapeutics.

Role in Cysteine and Glutathione Synthesis

This compound metabolism is intricately linked to the synthesis of the essential amino acid cysteine and the major intracellular antioxidant, glutathione (GSH).[12] In some organisms, this compound can be directly utilized for cysteine synthesis.[13] More commonly, the sulfide (H₂S) generated from this compound is incorporated into O-acetylserine to form cysteine, a reaction catalyzed by cysteine synthase.[1]

Cysteine is a direct precursor for glutathione synthesis. Therefore, by providing the sulfur atom for cysteine formation, this compound plays a fundamental role in maintaining the cellular glutathione pool. The balance between reduced glutathione (GSH) and its oxidized form (GSSG) is a critical indicator of cellular redox status.[14] this compound can influence this ratio by contributing to the de novo synthesis of GSH.[15]

Quantitative Data on this compound Metabolism

The efficiency and capacity of this compound metabolism are determined by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for this compound sulfurtransferases (rhodaneses) from various sources, providing a basis for comparative analysis.

Enzyme SourceSubstrateK_m_ (mM)V_max_ (RU/ml/min)Reference
Parkia biglobosa (African locust bean) seedsNa₂S₂O₃11.590.57[3]
Parkia biglobosa (African locust bean) seedsKCN7.610.65[3]
Limicolaria flammea (Garden snail) hepatopancreasNa₂S₂O₃13.950.48[9]
Limicolaria flammea (Garden snail) hepatopancreasKCN11.140.46[9]
Coptodon zillii liverSodium this compound20.0-[7]
Coptodon zillii liverPotassium cyanide25.0-[7]
Human (recombinant)This compound39.5 ± 2.5-[5]
Human (recombinant)Cyanide29 ± 4-[5]
BovineThis compound1.30 x 10⁻² M (13 mM)-[16]
BovineCyanide7.6 x 10⁻³ M (7.6 mM)-[16]
Mycobacterium tuberculosis (MoeBR)Sodium this compound4.19 ± 0.42-[17]
Mycobacterium tuberculosis (MoeBR)Potassium cyanide3.28 ± 0.12-[17]
Mycobacterium tuberculosis (MoeZR)Sodium this compound1.67 ± 0.28-[17]
Mycobacterium tuberculosis (MoeZR)Potassium cyanide0.81 ± 0.07-[17]

Table 1: Kinetic Parameters of this compound Sulfurtransferases (Rhodaneses). RU = Rhodanese Unit.

EnzymeSubstrateK_m_ (µM)Reference
Human Sulfide:Quinone Oxidoreductase (ndSQR)CoQ₁5 ± 0.2[18]
Human Sulfide:Quinone Oxidoreductase (solubilized)CoQ₁24 ± 3[18]
Thiobacillus thioparus APS ReductaseSulfite (with ferricyanide)2500[11]
Thiobacillus thioparus APS ReductaseAMP (with ferricyanide)100[11]
Thiobacillus thioparus APS ReductaseSulfite (with cytochrome c)17[11]
Thiobacillus thioparus APS ReductaseAMP (with cytochrome c)2.5[11]

Table 2: Kinetic Parameters of Other Key Enzymes in Sulfur Metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

This compound Sulfurtransferase (Rhodanese) Activity Assay

This protocol is adapted from the method used for the kinetic analysis of rhodanese from various sources.[3][7]

Principle: The assay measures the formation of thiocyanate (SCN⁻) from the reaction between this compound and cyanide, catalyzed by rhodanese. The thiocyanate produced is then complexed with ferric iron to form a colored compound that can be measured spectrophotometrically.

Materials:

  • Enzyme extract or purified rhodanese

  • Potassium cyanide (KCN) solution (e.g., 50 mM)

  • Sodium this compound (Na₂S₂O₃) solution (e.g., 50 mM)

  • Borate buffer (pH 9.4)

  • Formaldehyde (15% w/v)

  • Ferric nitrate reagent (e.g., 0.25 M Fe(NO₃)₃ in 2 M HNO₃)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the appropriate buffer, KCN solution, and Na₂S₂O₃ solution.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C).

  • Initiate the reaction by adding the enzyme solution.

  • Allow the reaction to proceed for a defined period (e.g., 1 minute).

  • Stop the reaction by adding formaldehyde.

  • Add the ferric nitrate reagent to develop the color.

  • Measure the absorbance at 460 nm.

  • A standard curve using known concentrations of thiocyanate should be prepared to quantify the amount of product formed.

  • One unit of rhodanese activity is typically defined as the amount of enzyme that forms 1 µmol of thiocyanate per minute under the specified conditions.

Quantification of Total Glutathione (GSH + GSSG)

This protocol is based on the enzymatic recycling method.[4][19]

Principle: This assay involves the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form the yellow derivative 5'-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. The GSSG produced is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.

Materials:

  • Cell or tissue extract

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Glutathione reductase (GR) solution

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH) solution

  • Buffer (e.g., phosphate buffer)

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates, ensuring proper deproteinization (e.g., with sulfosalicylic acid).

  • In a 96-well plate, add the sample or glutathione standards.

  • Add a freshly prepared mixture of DTNB and glutathione reductase to each well.

  • Allow a brief incubation (e.g., 30 seconds) for the conversion of any GSSG to GSH.

  • Initiate the reaction by adding NADPH.

  • Immediately measure the change in absorbance at 412 nm over time (kinetic read).

  • The rate of the reaction is used to calculate the concentration of total glutathione by comparison to a standard curve.

Detection of Protein Persulfidation

This section outlines the principle of the biotin-thiol assay for detecting protein persulfidation.[1][20]

Principle: This method involves blocking free thiols and persulfides with a biotin-labeled alkylating agent. The biotinylated proteins are then captured using streptavidin beads. Subsequent treatment with a reducing agent selectively cleaves the disulfide bond of the persulfide-biotin adduct, releasing the persulfidated proteins for identification and quantification.

Materials:

  • Cell lysate

  • Biotin-labeled alkylating agent (e.g., N-[6-(biotinamido)hexyl]-3′-(2-pyridyldithio) propionamide - biotin-HPDP)

  • Thiol-blocking agent (e.g., S-methyl methanethiosulfonate - MMTS)

  • Streptavidin-coated magnetic beads

  • Reducing agent (e.g., dithiothreitol - DTT)

  • SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

  • Lyse cells and treat with MMTS to block free thiol groups.

  • Remove excess MMTS by protein precipitation.

  • Label the persulfidated proteins with biotin-HPDP.

  • Capture the biotinylated proteins with streptavidin beads.

  • Wash the beads to remove non-biotinylated proteins.

  • Elute the persulfidated proteins by treating the beads with a reducing agent like DTT.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific target proteins, or by mass spectrometry for global persulfidome analysis.

Sulfide:Quinone Oxidoreductase (SQR) Activity Assay

This protocol is adapted from methodologies used for characterizing SQR.[10][21]

Principle: SQR activity is measured by monitoring the sulfide-dependent reduction of a quinone analog, such as decyl-ubiquinone (dUQ), under anaerobic conditions. The reduction of dUQ can be followed spectrophotometrically.

Materials:

  • Isolated mitochondria or membrane fractions containing SQR

  • Decyl-ubiquinone (dUQ)

  • Sodium sulfide (Na₂S) solution (freshly prepared)

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Anaerobic cuvettes

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare the reaction mixture containing buffer and dUQ in an anaerobic chamber or by flushing with an inert gas (e.g., N₂).

  • Add the membrane protein preparation to the cuvette.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiate the reaction by injecting a freshly prepared solution of sodium sulfide.

  • Monitor the decrease in absorbance at the appropriate wavelength for dUQ reduction (e.g., 278 nm).

  • The rate of dUQ reduction is used to calculate the SQR activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the central metabolic pathways involving this compound and a typical experimental workflow for its study.

Thiosulfate_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Thiosulfate_ext This compound (S₂O₃²⁻) Thiosulfate_int This compound (S₂O₃²⁻) Thiosulfate_ext->Thiosulfate_int Transport Rhodanese Rhodanese (TST) Thiosulfate_int->Rhodanese Sulfide Sulfide (H₂S) Rhodanese->Sulfide Sulfur transfer Sulfite Sulfite (SO₃²⁻) Rhodanese->Sulfite Cysteine Cysteine Sulfide->Cysteine Cysteine Synthase Persulfide Protein-SSH (Persulfidation) Sulfide->Persulfide Post-translational modification SQR Sulfide:Quinone Oxidoreductase (SQR) Sulfide->SQR SO Sulfite Oxidase Sulfite->SO GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis Protein Protein-SH Protein->Persulfide SQR->Thiosulfate_int Sulfide Oxidation Pathway Sulfate Sulfate (SO₄²⁻) SO->Sulfate

Caption: Metabolic fate of this compound after cellular uptake.

Experimental_Workflow cluster_assays Biochemical Assays cluster_analysis Data Analysis start Cell/Tissue Culture or Animal Model treatment Treatment with this compound or Modulators start->treatment harvest Sample Collection (Lysates, Tissues) treatment->harvest tst_assay TST Activity Assay harvest->tst_assay gsh_assay Glutathione Assay harvest->gsh_assay h2s_assay H₂S Measurement harvest->h2s_assay persulfide_assay Persulfidation Detection harvest->persulfide_assay quant Quantification of Metabolites & Activity tst_assay->quant gsh_assay->quant h2s_assay->quant persulfide_assay->quant pathway_analysis Pathway & Signaling Analysis quant->pathway_analysis conclusion Conclusion & Interpretation pathway_analysis->conclusion

Caption: A generalized experimental workflow for studying this compound metabolism.

Conclusion and Future Directions

This compound is a central player in sulfur metabolism, acting as a key precursor for the synthesis of H₂S, cysteine, and glutathione. Its metabolism is tightly regulated by a series of enzymes, with this compound sulfurtransferases playing a predominant role. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate roles of this compound in health and disease.

Future research should focus on elucidating the tissue-specific regulation of this compound metabolism, the precise mechanisms of this compound-mediated signaling, and the development of selective modulators of this compound-metabolizing enzymes. Such efforts will undoubtedly pave the way for novel therapeutic interventions for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes, where dysregulation of sulfur metabolism is a key pathological feature. The clinical potential of sodium this compound, an approved drug, underscores the therapeutic promise of targeting this fundamental metabolic pathway.[3]

References

Methodological & Application

Application Note: Iodometric Titration Protocol for Iodine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantification of iodine or other oxidizing agents using iodometric titration with sodium thiosulfate. This redox titration method is a staple in analytical chemistry for its reliability and precision.

Principle

Iodometric titration is an indirect titration method used to determine the concentration of an oxidizing agent. The method involves adding an excess of potassium iodide (KI) to the sample, which the oxidizing analyte oxidizes to molecular iodine (I₂).[1][2][3] The amount of iodine liberated is directly proportional to the amount of the oxidizing agent present. This liberated iodine is then titrated with a standardized solution of sodium this compound (Na₂S₂O₃), a reducing agent.[3]

The key reactions are:

  • Liberation of Iodine: Oxidizing Agent + 2I⁻ → Reduced Agent + I₂

  • Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻[4]

A starch solution is used as an indicator.[3] Starch forms an intense blue-black complex with iodine.[5][6] The endpoint of the titration is reached when the blue color disappears, signifying that all the liberated iodine has been consumed by the sodium this compound.[4]

Experimental Protocols

This section details the preparation of the necessary solutions for the titration.

Reagent Preparation Protocol Notes
0.1 M Sodium this compound (Na₂S₂O₃) Solution 1. Dissolve approximately 24.8 g of sodium this compound pentahydrate (Na₂S₂O₃·5H₂O) in 800 mL of freshly boiled and cooled distilled water.[7][8] 2. Add ~0.2 g of sodium carbonate (Na₂CO₃) as a stabilizer to prevent decomposition.[8][9] 3. Transfer the solution to a 1000 mL volumetric flask and make up the volume to the mark with distilled water.[8][9] 4. Mix thoroughly and let the solution stand for at least one hour before standardization.[9]Sodium this compound solutions are not completely stable and must be standardized.[10] Store in a tightly stoppered bottle.
1% Starch Indicator Solution 1. Create a paste by triturating 1 g of soluble starch with 5-10 mL of distilled water.[7][10] 2. Pour this paste into 100 mL of boiling distilled water with continuous stirring.[7][10] 3. Boil for another minute until the solution becomes translucent.[10] 4. Allow it to cool. Use the clear supernatant.This solution should be prepared fresh daily as it is susceptible to microbial degradation.[11] A preservative like salicylic acid can be added for longer shelf life.[10][12]
Primary Standard (0.02 M Potassium Dichromate) 1. Accurately weigh about 210 mg of primary standard grade potassium dichromate (K₂Cr₂O₇), previously dried at 120°C for 4 hours.[9][13] 2. Dissolve it in 100 mL of distilled water in a 500 mL glass-stoppered conical flask.[9][13]Potassium dichromate is a hazardous chemical; handle with appropriate safety precautions.

To ensure accurate results, the concentration of the prepared sodium this compound solution must be precisely determined against a primary standard.

  • To the 100 mL of potassium dichromate solution in the conical flask, add 3 g of potassium iodide (KI) and 2 g of sodium bicarbonate (NaHCO₃).[9][13]

  • Carefully add 5 mL of hydrochloric acid (HCl).[9][13]

  • Gently stopper the flask, swirl to mix, and allow the solution to stand in the dark for exactly 10 minutes. This allows for the complete liberation of iodine.[9][13][14]

  • Rinse the stopper and the inner walls of the flask with distilled water.

  • Begin titrating the liberated iodine with the prepared sodium this compound solution. The initial golden-brown solution will fade to a yellowish-green.[4][9]

  • When the solution is pale yellow, add 2-3 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.[4]

  • Continue the titration dropwise, with constant swirling, until the blue color is completely discharged and the solution becomes colorless (or the pale green of the Cr³⁺ ion). This is the endpoint.[4]

  • Record the volume of sodium this compound solution used.

  • Repeat the titration at least two more times for precision. The titres should agree within 0.1 mL.[4]

  • Perform a blank determination using the same procedure but omitting the potassium dichromate.[9][13]

Data Presentation: Standardization

Trial Mass of K₂Cr₂O₇ (g) Final Burette Reading (mL) Initial Burette Reading (mL) Volume of Na₂S₂O₃ (mL)
1
2
3
Average

Calculation of Molarity: Molarity of Na₂S₂O₃ (M) = (Mass of K₂Cr₂O₇ × 6 × 1000) / (Molar Mass of K₂Cr₂O₇ × Volume of Na₂S₂O₃ in mL)

Note: The molar mass of K₂Cr₂O₇ is 294.18 g/mol . The stoichiometry of the reaction is 1 mole of K₂Cr₂O₇ reacts to liberate 3 moles of I₂, which in turn reacts with 6 moles of Na₂S₂O₃.

  • Pipette a known volume of the sample containing the oxidizing analyte into a conical flask.

  • Add an excess of potassium iodide (KI) solution (e.g., 10 mL of 10% w/v) and acidify the solution (e.g., with sulfuric or hydrochloric acid) as required by the specific analyte chemistry.

  • Allow the reaction to proceed in the dark for a sufficient time to ensure complete liberation of iodine.

  • Titrate the liberated iodine with the standardized sodium this compound solution until the solution turns pale yellow.[15]

  • Add 2-3 mL of 1% starch indicator solution, which will turn the solution blue-black.

  • Continue titrating dropwise until the blue color disappears, marking the endpoint.

  • Record the volume of the titrant used.

  • Repeat for replicate measurements.

Data Presentation: Sample Analysis

Trial Volume of Sample (mL) Final Burette Reading (mL) Initial Burette Reading (mL) Volume of Na₂S₂O₃ (mL)
1
2
3
Average

Visualizations

G cluster_prep Phase 1: Preparation cluster_std Phase 2: Standardization cluster_quant Phase 3: Quantification prep_na2s2o3 Prepare 0.1 M Sodium this compound prep_starch Prepare 1% Starch Indicator prep_standard Prepare Primary Standard (K₂Cr₂O₇) react_std Liberate Iodine: K₂Cr₂O₇ + KI + Acid prep_standard->react_std titrate_std Titrate with Na₂S₂O₃ using Starch Indicator react_std->titrate_std calc_molarity Calculate Exact Molarity of Na₂S₂O₃ titrate_std->calc_molarity titrate_sample Titrate with Standardized Na₂S₂O₃ calc_molarity->titrate_sample react_sample Liberate Iodine: Sample + KI + Acid react_sample->titrate_sample calc_analyte Calculate Analyte Concentration titrate_sample->calc_analyte

Caption: Workflow for iodine quantification via iodometric titration.

G cluster_step1 Step 1: Iodine Liberation cluster_step2 Step 2: Titration cluster_indicator Indicator Reaction A Oxidizing Agent (e.g., Cr₂O₇²⁻) C Liberated Iodine (I₂) A->C D Reduced Agent (e.g., Cr³⁺) A->D B Potassium Iodide (KI) (Excess, in Acid) B->C E Liberated Iodine (I₂) C->E Titrated in Step 2 G Sodium Iodide (NaI) E->G F Sodium this compound (Na₂S₂O₃) F->G H Sodium Tetrathionate (Na₂S₄O₆) F->H I2 Iodine (I₂) Complex Blue-Black Complex I2->Complex Starch Starch Starch->Complex Complex->I2 Endpoint: Color Disappears

References

Application Notes and Protocols for Ammonium Thiosulfate (ATS) in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium thiosulfate ((NH₄)₂S₂O₃), commonly referred to as ATS, is a clear liquid fertilizer that serves as a valuable source of both nitrogen (12% N) and sulfur (26% S).[1] Its use in agriculture has gained considerable attention not only for its dual-nutrient composition but also for its role in improving nitrogen use efficiency through the inhibition of nitrification and urease activity.[2] This document provides detailed application notes, experimental protocols, and a summary of its agronomic benefits for research and professional applications.

Chemical and Physical Properties

Ammonium this compound is a highly soluble, neutral to slightly basic solution that is compatible with most liquid fertilizers, particularly urea ammonium nitrate (UAN) solutions.[1][3]

PropertyValue
Chemical Formula (NH₄)₂S₂O₃
Nitrogen (N) Content 12% (ammoniacal)[1]
Sulfur (S) Content 26%[1]
Density Approx. 11.1 lbs/gallon (1.33 kg/L )[4]
pH 7.0 - 8.5[1]
Appearance Clear Liquid[1]

Agronomic Benefits and Mechanisms of Action

The application of ammonium this compound in agricultural settings offers several key benefits:

  • Dual Nutrient Supply : ATS provides readily available ammoniacal nitrogen and a combination of sulfate and elemental sulfur.[1] In the soil, this compound is converted to sulfate (SO₄²⁻), the form of sulfur readily absorbed by plants.[3] This conversion process occurs over one to several weeks, offering a gradual release of sulfur that corresponds with plant needs.[3][5]

  • Nitrification Inhibition : ATS has been demonstrated to slow the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) by inhibiting the activity of nitrifying bacteria in the soil.[2] This helps to maintain nitrogen in the less leachable ammoniacal form for a longer duration, reducing the risk of nitrate leaching.[2]

  • Urease Inhibition : When used in conjunction with urea-containing fertilizers like UAN, ATS can inhibit the activity of the urease enzyme.[2] This enzyme is responsible for the conversion of urea to ammonia gas, and its inhibition reduces the potential for ammonia volatilization.[2] Research indicates that ATS can be an effective urease inhibitor, particularly in dry soil conditions and when applied in large droplets with UAN.[4]

  • Increased Micronutrient Availability : The oxidation of this compound in the soil can lead to a localized decrease in pH.[6] This acidification can enhance the availability of essential micronutrients such as iron, zinc, and manganese to plants.[6][7]

Application Guidelines

Ammonium this compound can be applied through various methods, including broadcast, banding, and fertigation.[7] However, it is crucial to note that ATS should not be placed in direct contact with seeds (in-furrow or "pop-up" application) as it can cause germination damage .[8][9]

CropApplication MethodRecommended Rate (gallons/acre)Notes
Corn Sidedress with UAN2.5 - 5To supplement sulfur needs and improve nitrogen efficiency.[1]
Soybeans 2x2 Starter3Mixed with UAN.[1] A 3 gal/acre application has shown an average yield increase of 5.6 bu/ac.[4]
Wheat Topdress with UAN2 - 4Apply before jointing.[1]
Alfalfa Broadcast after cutting5 - 10Apply before regrowth occurs.[7]
Row and Vegetable Crops Sidedress6 - 12Inject to meet the crop's sulfur requirement.[7]
Trees and Vines Soil injection and surface banding5 - 10Apply early in the growing season.[7]
Pastures and Small Grains Topdressing with UANVariesApply 1 pound of sulfur for every 5 to 7 pounds of nitrogen.[7]

Experimental Protocols

Protocol 1: Evaluation of Nitrification Inhibition

This protocol outlines a laboratory-based soil incubation study to quantify the inhibitory effect of ammonium this compound on nitrification.

Materials:

  • Freshly collected, sieved (<2 mm) soil

  • Ammonium this compound (ATS) solution

  • Ammonium-based nitrogen source (e.g., urea)

  • 2 M KCl extraction solution

  • Incubation containers (e.g., 250 mL flasks)

  • Spectrophotometer or autoanalyzer for ammonium, nitrite, and nitrate analysis

Procedure:

  • Soil Preparation : Weigh a consistent amount of field-moist soil (e.g., 15g) into each incubation flask.[1] Determine the gravimetric water content of a separate subsample to allow for moisture content adjustments.[1]

  • Treatment Application : Prepare working solutions of the nitrogen source and ATS. Apply these solutions to the soil to achieve the desired application rates. Include a control group with only the nitrogen source and no ATS. A positive control with a known nitrification inhibitor can also be included.[1]

  • Moisture Adjustment : Adjust the final moisture content of all soil samples to a consistent level, for example, 50-60% of the soil's water holding capacity.[1]

  • Incubation : Seal the flasks and incubate at a constant temperature (e.g., 25°C) in the dark.

  • Sampling : At predetermined time intervals (e.g., 0, 7, 14, 21, and 28 days), destructively sample a subset of the flasks for each treatment.

  • Extraction : Extract the soil samples with 2 M KCl solution.

  • Analysis : Analyze the extracts for ammonium (NH₄⁺-N), nitrite (NO₂⁻-N), and nitrate (NO₃⁻-N) concentrations using colorimetric methods.[1]

  • Data Analysis : Calculate the net nitrification rate for each treatment by observing the decrease in ammonium and the corresponding increase in nitrate over time. The percentage of nitrification inhibition can be calculated relative to the control group.[1]

Protocol 2: Assessment of Urease Inhibition

This colorimetric assay determines the inhibitory effect of ammonium this compound on soil urease activity.

Materials:

  • Freshly collected, sieved (<2 mm) soil

  • Ammonium this compound (ATS) solution

  • Urea solution

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • Microcentrifuge tubes

  • Incubator

  • Spectrophotometer

Procedure:

  • Sample Preparation : Homogenize 0.5 g of soil in 10 mL of 50 mM sodium acetate buffer (pH 5.0).[1]

  • Reaction Mixture : In a microcentrifuge tube, combine a small aliquot of the soil homogenate with the urea solution. For the treatment group, add the desired concentration of ATS. For the control group, add an equal volume of deionized water. Include a blank with no soil homogenate.[1]

  • Incubation : Incubate the reaction mixtures at 37°C for a set period, for instance, 2 hours.[1]

  • Analysis : Stop the reaction and use a colorimetric method to quantify the amount of ammonia produced. Measure the absorbance at a specific wavelength (e.g., 630 nm) using a spectrophotometer.[2]

  • Calculation : Determine the percentage of urease inhibition by comparing the amount of ammonia produced in the presence of ATS to the control group.[2]

Visualizations

Soil_Nutrient_Transformation cluster_soil Soil Environment cluster_inhibition Inhibitory Action of ATS cluster_plant Plant Uptake ATS Ammonium this compound ((NH₄)₂S₂O₃) Ammonium Ammonium (NH₄⁺) ATS->Ammonium This compound This compound (S₂O₃²⁻) ATS->this compound Nitrate Nitrate (NO₃⁻) Ammonium->Nitrate Nitrification Plant_N Nitrogen Uptake Ammonium->Plant_N Tetrathionate Tetrathionate (S₄O₆²⁻) This compound->Tetrathionate Microbial Oxidation Sulfate Sulfate (SO₄²⁻) Tetrathionate->Sulfate Microbial Oxidation Plant_S Sulfur Uptake Sulfate->Plant_S Nitrate->Plant_N Urea Urea Ammonia Ammonia Gas (NH₃) Urea->Ammonia Urease Hydrolysis Thiosulfate_Inhibits_N Inhibits Thiosulfate_Inhibits_N->Ammonium Nitrification Thiosulfate_Inhibits_U Inhibits Thiosulfate_Inhibits_U->Urea Urease Activity

Caption: Transformation and uptake of ammonium this compound in the soil-plant system.

Experimental_Workflow cluster_nitrification Protocol 1: Nitrification Inhibition Assay cluster_urease Protocol 2: Urease Inhibition Assay N_Start Start N_SoilPrep Soil Preparation (Weighing, Moisture Adjustment) N_Start->N_SoilPrep N_Treatment Treatment Application (N Source +/- ATS) N_SoilPrep->N_Treatment N_Incubation Incubation (Controlled Temperature) N_Treatment->N_Incubation N_Sampling Periodic Sampling N_Incubation->N_Sampling N_Extraction KCl Extraction N_Sampling->N_Extraction N_Analysis Colorimetric Analysis (NH₄⁺, NO₂⁻, NO₃⁻) N_Extraction->N_Analysis N_Data Data Analysis (% Inhibition Calculation) N_Analysis->N_Data N_End End N_Data->N_End U_Start Start U_SoilPrep Soil Homogenization in Buffer U_Start->U_SoilPrep U_Reaction Reaction Mixture (Soil Homogenate + Urea +/- ATS) U_SoilPrep->U_Reaction U_Incubation Incubation (37°C) U_Reaction->U_Incubation U_Analysis Colorimetric Analysis (Ammonia Quantification) U_Incubation->U_Analysis U_Data Data Analysis (% Inhibition Calculation) U_Analysis->U_Data U_End End U_Data->U_End

Caption: Workflow for evaluating the inhibitory effects of ammonium this compound.

References

Application Notes and Protocols: Thiosulfate Leaching of Gold and Silver

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of thiosulfate in the leaching of gold and silver. It is intended to serve as a technical guide, offering detailed application notes, experimental protocols, and comparative data for researchers and professionals exploring alternatives to traditional cyanidation. This compound leaching presents a less toxic and environmentally impactful method for precious metal extraction, particularly for ores rich in copper or carbonaceous materials.[1][2][3][4]

Introduction to this compound Leaching

This compound has been recognized as a viable lixiviant for gold and silver since the 19th century, notably in the Patera process for silver recovery.[1] The process relies on the ability of the this compound ion (S₂O₃²⁻) to form stable aqueous complexes with gold ([Au(S₂O₃)₂]³⁻) and silver.[3][5] The dissolution of these precious metals is an electrochemical process that is significantly enhanced by the presence of a catalyst, typically a copper(II)-ammonia complex (e.g., [Cu(NH₃)₄]²⁺).[1][4] Ammonia plays a crucial role by stabilizing copper ions in solution, preventing their precipitation and facilitating the catalytic cycle.[1][6]

The overall chemical reactions for gold and silver dissolution in an ammoniacal this compound solution can be summarized as follows:

  • Gold: Au + 5S₂O₃²⁻ + [Cu(NH₃)₄]²⁺ → [Au(S₂O₃)₂]³⁻ + [Cu(S₂O₃)₃]⁵⁻ + 4NH₃

  • Silver: Ag + 2S₂O₃²⁻ → [Ag(S₂O₃)₂]³⁻ + e⁻

The cupric ammine complex acts as the primary oxidant.[1] The chemistry of this compound leaching is more complex than cyanidation and is sensitive to various parameters, including pH, temperature, and the concentrations of this compound, ammonia, and copper.[1][3]

Data Presentation: Leaching Parameters and Efficiencies

The following tables summarize quantitative data from various studies on this compound leaching of gold and silver, highlighting the impact of key experimental parameters on extraction efficiency.

Table 1: Effect of Reagent Concentrations on Gold and Silver Extraction

This compound (M)Ammonia (M)Copper (mM)Au Extraction (%)Ag Extraction (%)Leaching Time (h)Reference Ore/Concentrate
0.1 - 0.750.2 - 1.50 - 20Up to 100~288Copper-bearing pyritic gold concentrate
0.51.0 (free)100>99>992 (Au), 4 (Ag)Sulfide ore
0.31.5150>90-8High copper gold concentrate
0.13 - 0.661.0 (free)10 - 100---Pure gold disk
0.20.250-61.066Not specified
0.01 - 0.4-10 - 40074.5036.338Complex sulfide concentrate (with tartrate)

Data compiled from multiple sources.[2][4][7][8][9][10][11]

Table 2: Influence of Temperature and pH on Gold and Silver Extraction

Temperature (°C)pHAu Extraction (%)Ag Extraction (%)Leaching Time (h)Reference Ore/Concentrate
40 - 609.5>99>992-4Sulfide ore
30 - 9011.018.34 - 74.5024.84 - 35.188Complex sulfide concentrate (with tartrate)
409 - 10>90-8High copper gold concentrate
259 - 10.5--2-24General protocol

Data compiled from multiple sources.[3][7][9][10][11]

Experimental Protocols

This section provides a generalized methodology for laboratory-scale gold and silver leaching experiments using ammoniacal this compound.

Materials and Reagents
  • Ore Sample: Crushed and ground to a specific particle size (e.g., -38 µm).

  • Leaching Reagents:

    • Ammonium this compound ((NH₄)₂S₂O₃) or Sodium this compound (Na₂S₂O₃).

    • Ammonia solution (NH₃).

    • Copper(II) sulfate (CuSO₄·5H₂O) as the catalyst.

  • Deionized water.

  • pH meter and necessary calibration buffers.

  • Stirred tank reactor or baffled flasks.

  • Heating mantle or water bath for temperature control.

  • Filtration apparatus (e.g., vacuum filter with filter paper).

  • Analytical instrumentation for Au and Ag determination (e.g., Atomic Absorption Spectrometry - AAS, or Inductively Coupled Plasma - ICP).

Leaching Procedure
  • Pulp Preparation: Prepare a slurry of the ground ore with a specific solid-to-liquid ratio (e.g., 1:4 w/v) in deionized water. Place the slurry into the reaction vessel.

  • Reagent Addition:

    • Add the required amount of ammonia solution to the slurry and adjust the pH to the desired level (typically between 9 and 10.5).[3]

    • Add the specified amount of copper(II) sulfate and allow it to dissolve.

    • Add the ammonium or sodium this compound to initiate the leaching process.

  • Leaching:

    • Commence agitation at a constant speed (e.g., 400-750 RPM) to ensure the solids remain suspended.[3][9]

    • Maintain the desired temperature (e.g., 25°C or 60°C) using a water bath or heating mantle.[3][10]

    • If required, bubble air or oxygen through the pulp to maintain sufficient dissolved oxygen for the regeneration of the cupric catalyst.[3]

  • Monitoring and Sampling:

    • Monitor the pH of the slurry at regular intervals and adjust as necessary with ammonia solution.

    • Withdraw samples of the pregnant leach solution at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Immediately filter each sample to separate the solution from the solids.

  • Analysis:

    • Analyze the filtered pregnant leach solution for gold and silver concentrations using AAS or ICP.

    • Calculate the extraction efficiency at each time point based on the initial metal content of the ore.

Visualizations

Chemical Pathway of this compound Leaching

G cluster_leaching Leaching Process cluster_catalyst Catalyst Regeneration Au Gold (Au) Au_S2O3 Gold this compound Complex [Au(S₂O₃)₂]³⁻ Au->Au_S2O3 Oxidation & Complexation Ag Silver (Ag) Ag_S2O3 Silver this compound Complex [Ag(S₂O₃)₂]³⁻ Ag->Ag_S2O3 Oxidation & Complexation S2O3 This compound (S₂O₃²⁻) S2O3->Au_S2O3 S2O3->Ag_S2O3 Cu_NH3_2 Cupric Ammine [Cu(NH₃)₄]²⁺ (Oxidant) Cu_NH3_2->Au Oxidizes Cu_NH3_2->Ag Oxidizes Cu_S2O3 Cuprous this compound [Cu(S₂O₃)₃]⁵⁻ Cu_NH3_2->Cu_S2O3 Cu_S2O3->Cu_NH3_2 O2 Oxygen (O₂) O2->Cu_S2O3 NH3 Ammonia (NH₃) NH3->Cu_NH3_2

Caption: Catalytic cycle in ammoniacal this compound leaching of gold and silver.

Experimental Workflow for Laboratory-Scale Leaching

G prep Ore Preparation (Crushing & Grinding) slurry Slurry Formation (Ore + Water) prep->slurry reagents Reagent Addition (NH₃, CuSO₄, S₂O₃²⁻) slurry->reagents leach Agitated Leaching (Controlled T & pH) reagents->leach sample Periodic Sampling & Filtration leach->sample During Leaching recovery Final Solid-Liquid Separation leach->recovery End of Experiment analysis Solution Analysis (AAS or ICP) sample->analysis data Data Interpretation (Extraction Efficiency) analysis->data pls Pregnant Leach Solution recovery->pls residue Leached Residue recovery->residue

Caption: General workflow for a laboratory this compound leaching experiment.

Recovery of Gold and Silver from this compound Solutions

A significant challenge in the this compound leaching process is the recovery of gold and silver from the pregnant leach solution. Unlike the gold-cyanide complex, the gold-thiosulfate complex has a low affinity for activated carbon.[3] Therefore, alternative recovery methods are necessary:

  • Resin-in-Pulp (RIP) / Resin-in-Leach (RIL): This is the most promising method, utilizing ion-exchange resins to adsorb the [Au(S₂O₃)₂]³⁻ complex.[3] Strong-base resins are particularly effective.

  • Precipitation: Gold can be precipitated from the solution using reducing agents like sodium borohydride or by adding soluble sulfides.[3] However, co-precipitation of other metals, especially copper, can be a challenge.[3]

Concluding Remarks

This compound leaching offers a viable and more environmentally benign alternative to cyanidation for gold and silver extraction, especially for complex and refractory ores.[1][4] However, the process chemistry is more intricate and requires careful control of parameters such as pH, temperature, and reagent concentrations to optimize extraction and minimize reagent consumption.[1][3] The recovery of dissolved precious metals also necessitates different techniques compared to traditional cyanidation. Continued research and development in these areas are crucial for the broader industrial adoption of this technology.

References

Application Notes and Protocols: Sodium Thiosulfate as a Dechlorination Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium thiosulfate (Na₂S₂O₃) is a widely used and effective dechlorinating agent in various scientific and industrial applications. Its ability to rapidly and stoichiometrically neutralize active chlorine species makes it an essential reagent in water treatment, environmental sample analysis, and biological assays where the presence of residual chlorine can interfere with experimental results or be toxic to organisms. These protocols provide detailed procedures for the preparation and application of sodium this compound solutions for dechlorination.

Chemical Principle

Sodium this compound neutralizes chlorine through a redox reaction. The this compound ion (S₂O₃²⁻) is oxidized, while the active chlorine species, such as hypochlorous acid (HOCl) or hypochlorite (OCl⁻), is reduced to the chloride ion (Cl⁻). The stoichiometry of the reaction depends on the specific form of chlorine present.

Reaction with Free Chlorine:

In the presence of free chlorine (e.g., from sodium hypochlorite), one mole of sodium this compound reacts with four moles of chlorine.

2Na₂S₂O₃ + 4HOCl → Na₂S₄O₆ + 4NaCl + 2H₂O

Reaction with Chloramines:

When chlorine is combined with ammonia to form chloramines, such as monochloramine (NH₂Cl), the reaction stoichiometry is 1:1.

Na₂S₂O₃ + NH₂Cl + H₂O → NaHSO₄ + NH₃ + NaCl

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of sodium this compound in dechlorination.

Table 1: Stoichiometry and Molar Ratios

Chlorine SpeciesChemical FormulaMolar Ratio (Sodium this compound : Chlorine)
Free Chlorine (Hypochlorite)NaOCl / HOCl1 : 4
MonochloramineNH₂Cl1 : 1

Table 2: Preparation of Sodium this compound Stock Solutions

Desired Concentration (w/v)Mass of Sodium this compound Pentahydrate (g)Final Volume of Deionized Water (L)Molarity (approx.)
3%3010.12 M
10%10010.40 M
Custom (e.g., 0.1 N)24.810.10 M

Note: Sodium this compound pentahydrate (Na₂S₂O₃·5H₂O) has a molar mass of approximately 248.18 g/mol .

Experimental Protocols

Preparation of a 10% (w/v) Sodium this compound Stock Solution

This protocol describes the preparation of a 10% (w/v) sodium this compound stock solution, which can be used for the dechlorination of water samples.

Materials:

  • Sodium this compound pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • 1 L volumetric flask

  • Weighing boat

  • Spatula

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Place a weighing boat on the analytical balance and tare the weight.

  • Carefully weigh out 100 g of sodium this compound pentahydrate using a spatula.

  • Transfer the weighed sodium this compound to the 1 L volumetric flask.

  • Add approximately 500 mL of deionized water to the flask.

  • Swirl the flask gently or use a magnetic stirrer to dissolve the solid completely.

  • Once dissolved, add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in a cool, dark place. The solution is stable for several weeks.

Protocol for Dechlorination of Water Samples

This protocol outlines the steps to dechlorinate a water sample using a prepared sodium this compound solution.

Materials:

  • 10% (w/v) Sodium this compound stock solution (or other desired concentration)

  • Chlorinated water sample

  • Micropipettes and sterile tips

  • Sterile collection vials or tubes

Procedure:

  • Determine the required volume of sodium this compound solution. The amount of sodium this compound needed depends on the concentration of chlorine in the sample. A general guideline is to add a slight excess to ensure complete neutralization. For many applications, adding 0.1 mL of a 3% sodium this compound solution per 100 mL of sample is sufficient to neutralize up to 5 ppm of chlorine.

  • Add sodium this compound to the collection vial. Before collecting the sample, add the calculated volume of sodium this compound solution to the sterile collection vial.

  • Collect the water sample. Collect the water sample directly into the vial containing the sodium this compound.

  • Mix the sample. Cap the vial and invert it several times to ensure thorough mixing of the sodium this compound with the sample.

  • Allow for sufficient reaction time. The reaction is rapid, but a contact time of at least 1-2 minutes is recommended to ensure complete dechlorination before proceeding with any downstream analysis or use.

Diagrams

Dechlorination_Workflow cluster_prep Solution Preparation cluster_dechlor Dechlorination Protocol weigh Weigh Sodium this compound dissolve Dissolve in Deionized Water weigh->dissolve Transfer to flask calculate Calculate Required Volume dissolve->calculate Prepared Stock Solution add_sts Add Na₂S₂O₃ to Vial calculate->add_sts add_sample Collect Water Sample add_sts->add_sample mix Mix Thoroughly add_sample->mix wait Allow Reaction Time mix->wait end Proceed with Analysis wait->end Dechlorinated Sample Ready

Caption: Experimental workflow for dechlorination using sodium this compound.

Chemical_Reaction Na2S2O3 2Na₂S₂O₃ (Sodium this compound) Na2S4O6 Na₂S₄O₆ (Sodium Tetrathionate) Na2S2O3->Na2S4O6 Oxidized HOCl 4HOCl (Hypochlorous Acid) NaCl 4NaCl (Sodium Chloride) HOCl->NaCl Reduced H2O 2H₂O (Water)

Caption: Reaction of sodium this compound with free chlorine.

Application Notes and Protocols: Thiosulfate-Based Photographic Fixing Bath Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of thiosulfate-based photographic fixing baths. The information is intended for scientific applications where photographic or autoradiographic imaging is utilized.

Introduction

In silver halide-based imaging, the fixing process is a critical step that removes unexposed silver halide crystals from the emulsion, rendering the image permanent and insensitive to further light exposure.[1][2] The primary active chemical in most photographic fixers is this compound, which forms a soluble complex with silver ions, allowing them to be washed out of the emulsion.[3][4] The two most common this compound salts used are sodium this compound and ammonium this compound.[1][5] Sodium this compound, historically known as "hypo," is the basis for traditional, slower-acting fixers, while ammonium this compound is the active component in "rapid" fixers.[6][7][8]

Chemical Components and Their Functions

A photographic fixing bath is a multi-component solution. Understanding the role of each chemical is crucial for preparing a stable and effective fixer.

ComponentChemical Example(s)Function
Fixing Agent Sodium this compound (Na₂S₂O₃), Ammonium this compound ((NH₄)₂S₂O₃)Reacts with unexposed silver halides to form soluble silver-thiosulfate complexes.[1][3][4]
Acidifier/Stop Bath Neutralizer Acetic Acid, Sodium Metabisulfite, Citric AcidNeutralizes any alkaline developer carried over on the film or paper, stopping the development process and maintaining the acidic pH required for some fixers.[1][9][10]
Preservative Sodium Sulfite (Na₂SO₃)Prevents the decomposition of the this compound fixing agent in acidic solutions, which would otherwise lead to the precipitation of sulfur. It also acts as a silver halide solvent.[9][11]
Hardener Potassium Alum (KAl(SO₄)₂·12H₂O)Hardens the gelatin emulsion of the film or paper to protect it from physical damage during subsequent washing and handling. Most modern emulsions do not require a hardener.[6][9]
Buffer Boric AcidHelps to maintain a stable pH in the fixing bath.[9]
Accelerator Ammonium Chloride (NH₄Cl)When added to a sodium this compound-based fixer, it forms ammonium this compound in solution, increasing the speed of fixation.[12][13][14]

Quantitative Formulations

The following tables provide formulations for standard and rapid fixing baths. Proportions are typically given in grams per liter (g/L) of final solution.

Table 1: Standard Sodium this compound-Based Fixing Baths
FormulaSodium this compound (pentahydrated)Sodium Sulfite (anhydrous)Acetic Acid (28%)Boric Acid (crystals)Potassium AlumWater to makeNotes
Kodak F-24 (Low Odor) 240 g10 g---1 LUses 22g of Citric Acid as the acidifier.[10]
Plain Hypo Fixer 240 g----1 LLimited capacity and shelf life.[11]
Acid Hardening Fixer (Kodak F-5 type) 300 g15 g47 mL7.5 g15 g1 LA traditional hardening fixer.[13]
Table 2: Rapid Ammonium this compound-Based and Accelerated Fixing Baths
FormulaAmmonium this compound (60% solution)Sodium this compound (pentahydrated)Ammonium ChlorideSodium Sulfite (anhydrous)Sodium MetabisulfiteWater to makeNotes
DIY Rapid Fixer -200 g40 g10 g2.2 g1 LA cost-effective rapid fixer with good fixing speed.[12]
Kodak F-7 Type Rapid Fixer -300 g50 g15 g-1 LAlso contains Acetic Acid (47ml), Boric Acid (7.5g), and Potassium Alum (15g) for a hardening effect.[13]
Alkaline Fixer (TF-3 Type) 800 mL--60 g-1 LAlso contains 5g of Sodium Metaborate. An alkaline formulation.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling photographic chemicals. Prepare solutions in a well-ventilated area or under a fume hood.

Protocol 4.1: Preparation of a Standard Sodium this compound Fixing Bath (Non-Hardening)

This protocol is based on the Kodak F-24 formulation, known for its low odor.

Materials:

  • Sodium this compound (pentahydrated)

  • Sodium Sulfite (anhydrous)

  • Citric Acid

  • Distilled or deionized water

  • Graduated cylinders

  • Beakers

  • Stirring rod or magnetic stirrer

  • Storage bottle (amber glass or opaque plastic recommended)

Procedure:

  • Measure 500 mL of warm water (approximately 52°C / 125°F) into a beaker.[10][15]

  • While stirring, slowly add 240 g of sodium this compound to the warm water. Continue stirring until it is completely dissolved. The dissolution of sodium this compound is endothermic and will cool the solution.[10]

  • Add 10 g of sodium sulfite to the solution and stir until dissolved.[10]

  • Add 22 g of citric acid and stir until the solution is clear.[10]

  • Add cold water to bring the final volume to 1 liter.

  • Transfer the solution to a clearly labeled storage bottle.

Protocol 4.2: Preparation of a Rapid Fixing Bath using Sodium this compound and Ammonium Chloride

This protocol creates a rapid fixer without directly using ammonium this compound solution.

Materials:

  • Sodium this compound (pentahydrated)

  • Ammonium Chloride

  • Sodium Sulfite (anhydrous)

  • Sodium Metabisulfite

  • Distilled or deionized water

  • Graduated cylinders

  • Beakers

  • Stirring rod or magnetic stirrer

  • Storage bottle

Procedure:

  • Measure 750 mL of water at room temperature into a beaker.

  • While stirring, slowly add 200 g of sodium this compound (pentahydrated) and stir until fully dissolved.[12]

  • Add 40 g of ammonium chloride and continue stirring until it is dissolved.[12]

  • Add 10 g of sodium sulfite (anhydrous) and stir until dissolved.[12]

  • Add 2.2 g of sodium metabisulfite and stir until the solution is clear.[12]

  • Add cold water to bring the final volume to 1 liter.

  • Transfer the solution to a clearly labeled storage bottle.

Diagrams

Chemical Reactions in this compound Fixing

The following diagram illustrates the fundamental chemical reactions that occur during the fixing process, where insoluble silver halides (AgX) are converted into soluble silver-thiosulfate complexes.

G AgX Insoluble Silver Halide (AgX) in Emulsion Complex1 Soluble Argentodithis compound Complex [Ag(S₂O₃)₂]³⁻ AgX->Complex1 + 2 S₂O₃²⁻ Complex2 Soluble Argentotrithis compound Complex [Ag(S₂O₃)₃]⁵⁻ AgX->Complex2 + 3 S₂O₃²⁻ This compound This compound Ions (S₂O₃²⁻) in Fixer Bath This compound->Complex1 This compound->Complex2 Removed Complexes Washed Out of Emulsion Complex1->Removed Complex2->Removed Wash Wash Water Wash->Removed

Caption: Chemical pathway of silver halide removal during photographic fixing.

Experimental Workflow for Fixing Bath Preparation

This diagram outlines the general workflow for the preparation of a this compound-based photographic fixing bath.

G Start Start: Gather Chemicals & PPE MeasureWater 1. Measure appropriate volume of warm water Start->MeasureWater DissolveThio 2. Slowly dissolve this compound salt (Sodium or Ammonium based) MeasureWater->DissolveThio AddPreservative 3. Add and dissolve Preservative (e.g., Sodium Sulfite) DissolveThio->AddPreservative AddAcid 4. Add and dissolve Acidifier/Buffer (e.g., Acetic Acid, Metabisulfite) AddPreservative->AddAcid AddHardener 5. (Optional) Add and dissolve Hardener (e.g., Potassium Alum) AddAcid->AddHardener FinalVolume 6. Top up to final volume with cold water AddHardener->FinalVolume Store 7. Transfer to labeled storage bottle FinalVolume->Store End End: Fixer Ready for Use Store->End

References

Application Notes and Protocols for the Quantification of Thiosulfate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of thiosulfate (S₂O₃²⁻) in various environmental matrices. The protocols outlined below cover four common analytical techniques: Iodometric Titration, Spectrophotometry, Ion Chromatography, and Differential Pulse Voltammetry. Each section includes a summary of the method's principle, a detailed experimental protocol, and a discussion of potential interferences.

Comparative Summary of this compound Quantification Methods

For a quick comparison of the analytical methods detailed in this document, the following table summarizes their key quantitative performance characteristics.

MethodTypical Detection LimitLinear RangePrecision (%RSD)Key AdvantagesKey Disadvantages
Iodometric Titration ~1 mg/LHigh concentrations< 5%Low cost, simple equipmentLow sensitivity, susceptible to interferences from other reducing/oxidizing agents
Spectrophotometry (Methylene Blue) ~0.05 mg/L[1]0 - 0.3 mmol/L[2]< 5%Good sensitivity, widely available equipmentPotential for colorimetric interferences, requires careful pH control
Ion Chromatography (IC) 0.015 mg/L[3]1.0 - 100.0 mg/L[3]< 2%High selectivity and sensitivity, can analyze multiple anions simultaneouslyHigh initial instrument cost, requires specialized personnel
Differential Pulse Voltammetry (DPV) 40.0 nM (approx. 0.0045 mg/L)[4]0.09 - 350.0 µM[4]< 5%Very high sensitivity, portable instrumentation availableSusceptible to electrode fouling, potential for matrix interferences

Iodometric Titration

Principle

Iodometric titration is a classic titrimetric method for the determination of this compound. The method is based on the reaction of this compound with a standard solution of iodine. In the presence of a starch indicator, the endpoint is identified by the disappearance of the blue starch-iodine complex, indicating that all the iodine has been consumed by the this compound. The concentration of this compound is then calculated based on the stoichiometry of the reaction.

Reaction: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)

Experimental Protocol

Reagents:

  • Standard Potassium Iodate (KIO₃) Solution (0.01 N): Accurately weigh 0.3567 g of anhydrous KIO₃ (primary standard grade, dried at 110°C for 1 hour) and dissolve it in distilled water in a 1 L volumetric flask. Dilute to the mark with distilled water.

  • Potassium Iodide (KI): Reagent grade solid.

  • Sulfuric Acid (H₂SO₄) Solution (1 M): Slowly add 56 mL of concentrated H₂SO₄ to approximately 900 mL of distilled water, cool, and dilute to 1 L.

  • Sodium this compound (Na₂S₂O₃) Solution (approx. 0.1 N): Dissolve 25 g of Na₂S₂O₃·5H₂O in 1 L of freshly boiled and cooled distilled water. Add 0.1 g of sodium carbonate as a stabilizer. Store in a dark, well-stoppered bottle. This solution must be standardized.

  • Starch Indicator Solution: Make a paste of 2 g of soluble starch and a small amount of cold water. Pour this paste into 100 mL of boiling water with constant stirring. Boil for 1 minute and let it cool before use. Prepare this solution fresh daily.

Standardization of Sodium this compound Solution:

  • Pipette 25.00 mL of the standard 0.01 N KIO₃ solution into a 250 mL Erlenmeyer flask.

  • Add approximately 1 g of KI and 10 mL of 1 M H₂SO₄. The solution will turn a dark reddish-brown due to the liberation of iodine.[5]

  • Immediately titrate with the Na₂S₂O₃ solution until the color of the solution fades to a pale yellow.[6]

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.[6]

  • Continue the titration dropwise, with constant swirling, until the blue color just disappears, leaving a colorless solution.[6]

  • Record the volume of Na₂S₂O₃ solution used.

  • Repeat the titration at least two more times and calculate the average normality of the Na₂S₂O₃ solution.

Procedure for Environmental Sample Analysis:

  • Measure a suitable volume of the environmental water sample (e.g., 100 mL) into a 250 mL Erlenmeyer flask. The volume should be chosen so that the titrant volume is between 10 and 25 mL.

  • Acidify the sample with 10 mL of 1 M H₂SO₄.

  • Add approximately 1 g of KI.

  • Add a known excess volume of standardized iodine solution (prepared by diluting a stock solution, or by reacting a known volume of standard KIO₃ with excess KI and acid).

  • Titrate the excess, unreacted iodine with the standardized Na₂S₂O₃ solution following steps 3-5 of the standardization procedure.

  • Perform a blank titration using distilled water instead of the sample to determine the initial amount of iodine added.

Calculation:

The concentration of this compound in the sample is calculated using the following formula:

This compound (mg/L) = ((V_blank - V_sample) * N_Na2S2O3 * 112.12 * 1000) / V_sample_volume

Where:

  • V_blank = volume of Na₂S₂O₃ used for the blank titration (mL)

  • V_sample = volume of Na₂S₂O₃ used for the sample titration (mL)

  • N_Na2S2O3 = normality of the standardized Na₂S₂O₃ solution (N)

  • 112.12 = equivalent weight of this compound (g/eq)

  • V_sample_volume = volume of the environmental sample taken for analysis (mL)

Interferences
  • Oxidizing agents (e.g., chlorine, permanganate) will react with iodide to liberate iodine, leading to erroneously high results.[7]

  • Reducing agents (e.g., sulfite, sulfide) will react with iodine, leading to erroneously low results.[7] Sulfite interference can be masked by adding formaldehyde.

  • Nitrite can interfere, but this is minimized in an acidic medium.

  • Iron(III) can oxidize iodide, but this reaction is slow.

Iodometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_reagents Prepare & Standardize Reagents prep_sample Collect & Acidify Environmental Sample add_ki Add Potassium Iodide prep_sample->add_ki add_iodine Add Excess Standard Iodine Solution add_ki->add_iodine titrate Titrate with Standardized Sodium this compound add_iodine->titrate endpoint Endpoint Detection (Starch Indicator) titrate->endpoint record_volume Record Titrant Volume endpoint->record_volume calculate Calculate this compound Concentration record_volume->calculate

Caption: Workflow for Iodometric Titration of this compound.

Spectrophotometry (Methylene Blue Method)

Principle

This spectrophotometric method is based on the redox reaction between this compound and methylene blue in an acidic medium. This compound, a reducing agent, reduces the oxidized blue form of methylene blue to its colorless, reduced form.[2] The decrease in absorbance at the maximum absorption wavelength of methylene blue (around 664 nm) is directly proportional to the concentration of this compound in the sample.[2][8]

Experimental Protocol

Reagents:

  • Standard Sodium this compound Solution (0.01 mol/L): Dissolve 0.2482 g of Na₂S₂O₃·5H₂O in 100 mL of distilled water. Prepare fresh dilutions as needed.

  • Sulfuric Acid Solution (1 mol/L): Slowly add 56 mL of concentrated H₂SO₄ to approximately 900 mL of distilled water, cool, and dilute to 1 L.

  • Methylene Blue Solution (0.25 g/L): Dissolve 0.025 g of methylene blue in 100 mL of distilled water.

Procedure:

  • Sample and Blank Preparation:

    • Blank: In a test tube, add 1.5 mL of 1 mol/L sulfuric acid solution and 0.35 mL of 0.25 g/L methylene blue solution. Dilute to a final volume of 10 mL with distilled water.[2]

    • Sample: In a separate test tube, add a known volume of the environmental sample, 1.5 mL of 1 mol/L sulfuric acid solution, and 0.35 mL of 0.25 g/L methylene blue solution. Dilute to a final volume of 10 mL with distilled water.

  • Reaction: Allow the solutions to react at room temperature for 20 minutes.[2]

  • Measurement: Measure the absorbance of the sample solution against the blank at 664 nm using a spectrophotometer.

  • Calibration Curve: Prepare a series of standard this compound solutions of known concentrations (e.g., 0, 0.05, 0.1, 0.15, 0.2, 0.25, 0.3 mmol/L). Follow steps 1-3 for each standard. Plot the change in absorbance (ΔAU = AU_blank - AU_standard) against the this compound concentration to create a calibration curve.

  • Quantification: Determine the this compound concentration in the environmental sample by comparing its absorbance to the calibration curve.

Interferences
  • Other reducing agents present in the sample may also react with methylene blue, leading to an overestimation of the this compound concentration.

  • Turbidity or color in the original sample can interfere with the absorbance measurement. A sample blank (sample without methylene blue) can be used to correct for this.

  • The method has been shown to have high selectivity against other common secondary salts in desulfurization solutions.[8]

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents & Standards prep_sample Prepare Sample & Blank prep_reagents->prep_sample add_reagents Add H₂SO₄ & Methylene Blue prep_sample->add_reagents incubate Incubate for 20 minutes add_reagents->incubate measure_abs Measure Absorbance at 664 nm incubate->measure_abs calibration Generate Calibration Curve measure_abs->calibration quantify Quantify this compound calibration->quantify

Caption: Workflow for Spectrophotometric Analysis of this compound.

Ion Chromatography (IC)

Principle

Ion chromatography is a powerful technique for the separation and quantification of ionic species. In the context of this compound analysis, a water sample is injected into the IC system. The sample is carried by a liquid mobile phase (eluent) through a stationary phase (an anion-exchange column). This compound and other anions are separated based on their affinity for the stationary phase. A conductivity detector is commonly used to measure the concentration of the eluted ions. Suppressed conductivity detection is often employed to reduce background conductivity and enhance sensitivity.

Experimental Protocol

Instrumentation and Conditions:

  • IC System: An ion chromatograph equipped with a gradient pump, conductivity detector, and an anion suppressor.

  • Column: A high-capacity, hydroxide-selective anion-exchange column such as the Dionex IonPac AS16 or AS12A is suitable.

  • Eluent: A gradient of potassium hydroxide (KOH) is often used. The EG40 Eluent Generator can produce high-purity, carbonate-free KOH eluents. Alternatively, a sodium carbonate/sodium bicarbonate eluent can be used.

  • Flow Rate: Typically around 0.7 - 1.5 mL/min.

  • Injection Volume: 20 - 100 µL.

  • Detection: Suppressed conductivity.

Procedure:

  • Sample Preparation: Environmental water samples may need to be filtered through a 0.45 µm filter to remove particulate matter. For samples with high concentrations of this compound, dilution with deionized water may be necessary to fall within the linear range of the instrument.

  • Calibration: Prepare a series of this compound standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L).

  • Analysis: Inject the standards and samples into the IC system.

  • Quantification: Identify the this compound peak based on its retention time, which is determined from the analysis of the standards. The peak area is proportional to the concentration of this compound. A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the samples is then determined from this calibration curve.

Interferences
  • High concentrations of other anions, particularly chloride and sulfate, can co-elute with or affect the peak shape of this compound, making quantification difficult. Gradient elution can help resolve these issues.

  • The presence of organic matter in the sample can foul the column, affecting its performance over time. Proper sample preparation, such as solid-phase extraction, can mitigate this.

Ion_Chromatography_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification prep_standards Prepare Standards inject Inject into IC System prep_standards->inject prep_sample Filter & Dilute Sample prep_sample->inject separate Anion-Exchange Separation inject->separate detect Suppressed Conductivity Detection separate->detect identify_peak Identify this compound Peak detect->identify_peak calibration Generate Calibration Curve identify_peak->calibration quantify Determine Concentration calibration->quantify

Caption: Workflow for Ion Chromatography Analysis of this compound.

Differential Pulse Voltammetry (DPV)

Principle

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique for the quantification of electroactive species. The method involves applying a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before each potential change and at the end of the pulse, and the difference in current is plotted against the potential. This technique effectively minimizes the background charging current, thereby enhancing the signal from the faradaic current associated with the redox reaction of the analyte. For this compound, its oxidation at a modified electrode surface produces a current peak whose height is proportional to its concentration.

Experimental Protocol

Instrumentation and Reagents:

  • Potentiostat/Galvanostat: Capable of performing DPV.

  • Electrochemical Cell: A three-electrode setup consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Working Electrode: A modified electrode is often used to enhance sensitivity and selectivity. Examples include carbon paste electrodes modified with metallic nanoparticles or specific mediators.

  • Supporting Electrolyte: A solution that provides conductivity but does not interfere with the electrochemical reaction of this compound. A phosphate buffer solution (PBS) at a specific pH is commonly used.

  • Standard this compound Solutions: For calibration.

Procedure:

  • Electrode Preparation: If using a modified electrode, follow the specific preparation protocol. The electrode surface should be clean and activated before each measurement.

  • Sample Preparation: Environmental samples should be filtered to remove suspended solids. The pH of the sample should be adjusted to match that of the supporting electrolyte.

  • Deoxygenation: Remove dissolved oxygen from the sample solution by purging with an inert gas (e.g., nitrogen or argon) for a specific period before the measurement, as oxygen can interfere with the electrochemical signal.

  • DPV Measurement:

    • Place the three electrodes in the electrochemical cell containing the sample and supporting electrolyte.

    • Apply the DPV waveform with optimized parameters (e.g., initial potential, final potential, pulse amplitude, pulse width, and scan rate).

    • Record the resulting voltammogram (a plot of differential current versus potential).

  • Quantification:

    • The peak current in the voltammogram corresponds to the oxidation of this compound.

    • Create a calibration curve by measuring the peak currents of a series of standard this compound solutions.

    • Determine the concentration of this compound in the environmental sample from the calibration curve.

Interferences
  • Electrode Fouling: The surface of the working electrode can be contaminated by other substances in the sample, leading to a decrease in sensitivity. Regular cleaning or polishing of the electrode is necessary.

  • Electroactive Interferences: Other species in the sample that are electroactive in the same potential range as this compound can cause overlapping peaks. Modification of the electrode surface or careful selection of the supporting electrolyte and pH can help to resolve these interferences.

  • Complexing Agents: The presence of substances that can form stable complexes with this compound may alter its electrochemical behavior.

DPV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrode Prepare/Clean Working Electrode setup_cell Assemble 3-Electrode Cell prep_electrode->setup_cell prep_sample Filter & pH Adjust Sample deoxygenate Deoxygenate Sample prep_sample->deoxygenate deoxygenate->setup_cell run_dpv Perform DPV Scan setup_cell->run_dpv record_voltammogram Record Voltammogram run_dpv->record_voltammogram measure_peak Measure Peak Current record_voltammogram->measure_peak calibration Generate Calibration Curve measure_peak->calibration quantify Determine Concentration calibration->quantify

Caption: Workflow for Differential Pulse Voltammetry of this compound.

References

Application Notes and Protocols: Sodium Thiosulfate in the Treatment of Calciphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciphylaxis, also known as calcific uremic arteriolopathy (CUA), is a rare and severe disorder characterized by the calcification of small and medium-sized blood vessels in the dermis and subcutaneous adipose tissue. This leads to intensely painful, non-healing ischemic skin lesions and a high mortality rate, primarily due to sepsis. While the pathogenesis is not fully elucidated, it is strongly associated with end-stage renal disease (ESRD), hyperparathyroidism, and disturbances in mineral metabolism.

Sodium thiosulfate (STS) has emerged as a promising off-label treatment for calciphylaxis. It is a chelating agent and a potent antioxidant. Its therapeutic effects are attributed to its ability to increase the solubility of calcium deposits and its anti-inflammatory and antioxidant properties. These application notes provide a comprehensive overview of the use of sodium this compound in calciphylaxis, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of the proposed mechanisms of action and experimental workflows.

Mechanism of Action

The therapeutic effects of sodium this compound in calciphylaxis are believed to be multifactorial:

  • Calcium Chelation: Sodium this compound chelates calcium ions, forming a highly soluble calcium this compound complex. This may help to dissolve existing calcium deposits within the vasculature and soft tissues.

  • Antioxidant Properties: Sodium this compound is a potent antioxidant that can neutralize reactive oxygen species (ROS). Oxidative stress is implicated in the endothelial dysfunction and inflammation that contribute to the development of calciphylaxis. By reducing ROS, sodium this compound may mitigate vascular injury.

  • Anti-inflammatory Effects: The antioxidant activity of sodium this compound is linked to the downregulation of pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade. This may help to reduce the inflammatory component of vascular calcification.

  • Vasodilation: Some evidence suggests that sodium this compound may have vasodilatory properties, which could improve blood flow to ischemic tissues.

Signaling Pathway of Sodium this compound in Vascular Calcification

cluster_0 Pathogenesis of Calciphylaxis cluster_1 Therapeutic Intervention Hyperphosphatemia Hyperphosphatemia VSMC_Phenotypic_Switch VSMC Phenotypic Switch (to osteoblast-like cells) Hyperphosphatemia->VSMC_Phenotypic_Switch Inflammation Inflammation NFkB_Activation NF-κB Activation Inflammation->NFkB_Activation Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->NFkB_Activation Vascular_Calcification Vascular Calcification VSMC_Phenotypic_Switch->Vascular_Calcification Reduced_Calcification Reduced Vascular Calcification NFkB_Activation->VSMC_Phenotypic_Switch Sodium_this compound Sodium this compound Chelation Formation of Soluble Calcium this compound Sodium_this compound->Chelation Calcium Chelation Antioxidant_Effect Reduction of ROS Sodium_this compound->Antioxidant_Effect Antioxidant Effect Dissolution Dissolution Chelation->Dissolution Dissolution of Calcium Deposits Dissolution->Reduced_Calcification NFkB_Inhibition NFkB_Inhibition Antioxidant_Effect->NFkB_Inhibition Inhibition of NF-κB Activation VSMC_Phenotypic_Switch_Inhibition VSMC_Phenotypic_Switch_Inhibition NFkB_Inhibition->VSMC_Phenotypic_Switch_Inhibition Inhibition of VSMC Phenotypic Switch VSMC_Phenotypic_Switch_Inhibition->Reduced_Calcification

Caption: Proposed mechanism of sodium this compound in calciphylaxis.

Quantitative Data from Clinical Studies

The efficacy of sodium this compound in treating calciphylaxis has been evaluated in numerous case series and retrospective studies. While randomized controlled trials are lacking, the available data provides insights into its potential benefits.

Table 1: Summary of Clinical Outcomes in Patients with Calciphylaxis Treated with Sodium this compound

Study TypeNumber of PatientsDosage RangeTreatment DurationKey OutcomesReference
Retrospective Case Review17225 g IV three times weeklyMedian of 38 infusions1-year mortality: 35%; Complete resolution: 26.4%; Marked improvement: 18.9%[1]
Case Report125 g IV three times weekly8 monthsPain resolution within 2 weeks; Lesion healing in 12 weeks[1]
Systematic Review233 (STS group)VariedVariedNo significant difference in skin lesion improvement or survival compared to non-STS group[2]
Case Report125 g IV three times weekly6 monthsSignificant improvement in ulcers[3]

Table 2: Common Dosing Regimens for Intravenous Sodium this compound in Calciphylaxis

Patient PopulationDosageAdministrationFrequencyReference
Hemodialysis Patients25 gDiluted in 100 mL of 0.9% sodium chloride, infused over 30-60 minutesThree times a week, during the last hour of or after hemodialysis[1]
Patients Not on Dialysis25 gIntravenous infusionThree times a week[1]
Optimized Regimen (Chinese patients)Initial: 5 g daily, increased by 1 g/day to a maintenance dose of 10 g dailyIntravenous infusionDaily for 3 weeks, followed by a 2-week treatment-free period[4]

Experimental Protocols

In Vitro Model of Vascular Smooth Muscle Cell (VSMC) Calcification

This protocol describes a method to induce calcification in cultured human aortic smooth muscle cells (HASMCs) to study the effects of sodium this compound.

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Growth Medium (SmGM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcification Medium: SmGM supplemented with elevated phosphate (e.g., 2.6 mM sodium phosphate)

  • Sodium this compound solution

  • Calcium Assay Kit

  • Alizarin Red S stain

Methodology:

  • Cell Culture:

    • Culture HASMCs in SmGM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Induction of Calcification:

    • Seed HASMCs in multi-well plates at a density of 5 x 10^4 cells/cm².

    • Once confluent, switch the medium to the calcification medium.

    • In parallel, treat a set of wells with calcification medium containing varying concentrations of sodium this compound (e.g., 1, 5, 10 mM).

    • Include a control group with normal growth medium.

    • Culture for 7-14 days, changing the medium every 2-3 days.

  • Assessment of Calcification:

    • Alizarin Red S Staining:

      • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

      • Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

      • Wash with deionized water and visualize calcium deposits under a microscope.

    • Calcium Quantification:

      • Decalcify the cell layer with 0.6 N HCl for 24 hours.

      • Measure the calcium concentration in the supernatant using a colorimetric calcium assay kit.

      • Normalize the calcium content to the total protein content of the cell layer.

In Vivo Uremic Rat Model of Calciphylaxis

This protocol outlines a method to induce calciphylaxis in rats to evaluate the in vivo efficacy of sodium this compound.

Materials:

  • Male Sprague-Dawley rats

  • High-phosphate diet

  • Adenine

  • Sodium this compound solution

  • Surgical instruments for 5/6 nephrectomy

  • Imaging equipment (e.g., X-ray, micro-CT)

  • Histology supplies (formalin, embedding medium, stains)

Methodology:

  • Induction of Uremia and Calciphylaxis:

    • Perform a 5/6 nephrectomy to induce chronic kidney disease.

    • After a recovery period, feed the rats a high-phosphate diet supplemented with adenine to induce vascular calcification.

  • Sodium this compound Treatment:

    • Divide the uremic rats into a control group and a treatment group.

    • Administer sodium this compound (e.g., 400 mg/kg) intraperitoneally or intravenously to the treatment group three times a week.

    • Administer a vehicle control (e.g., saline) to the control group.

    • Continue the treatment for a predefined period (e.g., 4-8 weeks).

  • Assessment of Calciphylaxis:

    • Imaging: Periodically perform X-rays or micro-CT scans to monitor the progression of vascular and soft tissue calcification.

    • Histology: At the end of the study, euthanize the animals and harvest tissues (e.g., aorta, skin, kidneys).

      • Fix tissues in 10% neutral buffered formalin.

      • Embed in paraffin and section.

      • Stain with Hematoxylin and Eosin (H&E) for general morphology and von Kossa or Alizarin Red S for calcium deposits.

    • Biochemical Analysis: Collect blood samples to measure serum levels of creatinine, urea, calcium, phosphate, and parathyroid hormone.

Experimental Workflow Diagram

cluster_0 In Vitro Experiment cluster_1 In Vivo Experiment Culture_VSMCs Culture Vascular Smooth Muscle Cells (VSMCs) Induce_Calcification Induce Calcification (High Phosphate Medium) Culture_VSMCs->Induce_Calcification Treat_STS Treat with Sodium this compound (Varying Concentrations) Induce_Calcification->Treat_STS Assess_Calcification Assess Calcification (Alizarin Red, Calcium Assay) Treat_STS->Assess_Calcification Induce_Uremia Induce Uremia in Rats (5/6 Nephrectomy) Induce_Calciphylaxis Induce Calciphylaxis (High Phosphate + Adenine Diet) Induce_Uremia->Induce_Calciphylaxis Treat_STS_InVivo Treat with Sodium this compound Induce_Calciphylaxis->Treat_STS_InVivo Assess_Calciphylaxis Assess Calciphylaxis (Imaging, Histology, Bloodwork) Treat_STS_InVivo->Assess_Calciphylaxis

Caption: Workflow for preclinical evaluation of sodium this compound.

Conclusion

Sodium this compound represents a valuable therapeutic option in the management of calciphylaxis, a condition with high morbidity and mortality. Its dual mechanism of action, involving calcium chelation and antioxidant effects, addresses key pathological features of the disease. While a meta-analysis of retrospective studies did not show a significant survival benefit, numerous case reports and series have demonstrated its efficacy in promoting wound healing and alleviating pain.[2] The provided protocols for in vitro and in vivo studies offer a framework for further research to elucidate its mechanisms of action and optimize its therapeutic application. Further prospective, randomized controlled trials are warranted to definitively establish the efficacy and safety of sodium this compound in the treatment of calciphylaxis.

References

Application Notes and Protocols: Ammonium Thiosulfate as a Soil Urease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ammonium thiosulfate (ATS) as a soil urease inhibitor, including its mechanism of action, efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Urea is a primary nitrogen fertilizer used worldwide. However, its rapid hydrolysis by the soil enzyme urease into ammonia and carbon dioxide can lead to significant nitrogen loss through ammonia volatilization.[1][2][3] Urease inhibitors are compounds that temporarily slow down this enzymatic conversion, thereby increasing nitrogen use efficiency by crops.[1][3] Ammonium this compound ((NH₄)₂S₂O₃), a liquid fertilizer providing both nitrogen and sulfur, has been identified as an effective indirect inhibitor of soil urease activity.[4][5]

Mechanism of Action

Ammonium this compound itself does not directly inhibit the urease enzyme.[5][6] Its inhibitory effect is observed in the soil environment through an indirect mechanism. Upon application to the soil, the this compound ion (S₂O₃²⁻) is microbially oxidized to tetrathionate (S₄O₆²⁻).[6] It is this tetrathionate that acts as the primary urease inhibitor.[6] The proposed mechanism involves the reaction of tetrathionate with the sulfhydryl groups at the active site of the urease enzyme, leading to its inactivation.[6]

The following diagram illustrates the proposed pathway of urease inhibition by ammonium this compound in soil.

InhibitionPathway cluster_soil Soil Environment ATS Ammonium this compound ((NH₄)₂S₂O₃) This compound This compound (S₂O₃²⁻) ATS->this compound Dissociation Tetrathionate Tetrathionate (S₄O₆²⁻) This compound->Tetrathionate Microbial Oxidation Urease Soil Urease (Active) Tetrathionate->Urease Inhibition InactiveUrease Inactive Urease Tetrathionate->InactiveUrease Urea Urea Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urea->Ammonia Hydrolysis

Caption: Proposed mechanism of soil urease inhibition by ammonium this compound.

Quantitative Data on Urease Inhibition

The effectiveness of ammonium this compound as a urease inhibitor is influenced by soil type, pH, and application rate. The following tables summarize quantitative data from various studies.

Table 1: Urease Inhibition by Ammonium this compound in Different Soil Types

Soil TypeATS Application Rate (mg S/kg soil)Urease Inhibition (%)Reference
Sandy Soil2570[4]
Sandy Soil10088[4]
Sandy-Loam Soil2537[4]
Sandy-Loam Soil10068[4]
Clay Loam & Fine Sandy LoamNot specifiedInconsistent results[2]

Table 2: Influence of pH on Tetrathionate-Induced Urease Inhibition

pHUrease Inhibition by Tetrathionate (%)Reference
7.09[6][7]
7.512[7]
8.530[6][7]
9.029[7]

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of ammonium this compound on soil urease activity. This protocol is a synthesized methodology based on standard soil urease assays and findings from studies on ATS.[8][9][10][11][12][13][14][15]

Objective

To quantify the inhibitory effect of ammonium this compound on the urease activity of a soil sample.

Materials
  • Fresh soil samples, sieved (<2 mm)

  • Ammonium this compound (ATS) solution (e.g., 12-0-0-26S)

  • Urea solution (e.g., 0.2 M in TRIS buffer, pH 9.0)

  • TRIS buffer (e.g., 0.05 M, pH 9.0)

  • Potassium chloride (KCl) solution (2 M) containing a urease inhibitor (e.g., phenylmercuric acetate) for extraction

  • Reagents for ammonia quantification (e.g., Berthelot reaction: sodium salicylate, sodium nitroprusside, and buffered hypochlorite)[13]

  • Ammonium standard solution (e.g., (NH₄)₂SO₄)

  • Spectrophotometer

  • Incubator (37°C)

  • Shaker

  • Centrifuge and centrifuge tubes

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow

The following diagram outlines the experimental workflow for the soil urease inhibition assay.

ExperimentalWorkflow start Start soil_prep Soil Sample Preparation (Sieving < 2 mm) start->soil_prep treatments Prepare Treatment Groups: - Control (No ATS) - ATS Treatment(s) soil_prep->treatments incubation Incubate Soil with ATS treatments->incubation urease_assay Perform Urease Activity Assay incubation->urease_assay extraction Extract Ammonium with 2M KCl urease_assay->extraction quantification Quantify Ammonium (Colorimetric Method) extraction->quantification calculation Calculate Urease Inhibition quantification->calculation end End calculation->end

Caption: Experimental workflow for assessing ATS inhibition of soil urease.

Step-by-Step Procedure
  • Soil Preparation:

    • Collect fresh soil samples and pass them through a 2 mm sieve to remove large debris and ensure homogeneity.

    • Determine the moisture content of the soil to express results on a dry-weight basis.

  • Treatment Application and Pre-incubation:

    • Weigh a set amount of soil (e.g., 5 g) into multiple flasks or beakers.

    • Prepare different treatment groups:

      • Control: Soil with deionized water.

      • ATS Treatment(s): Soil with different concentrations of ATS solution (e.g., to achieve 25, 50, and 100 mg S/kg soil).

    • Adjust the moisture content of all samples to a uniform level (e.g., 60% of water-holding capacity).

    • Loosely cover the containers and pre-incubate at room temperature for a specified period (e.g., 24-72 hours) to allow for the conversion of this compound to tetrathionate.

  • Urease Activity Assay:

    • To each soil sample, add a specific volume of buffer (e.g., 5 mL of 0.05 M TRIS buffer, pH 9.0).

    • Add a specific volume of urea solution (e.g., 5 mL of 0.2 M urea) to initiate the enzymatic reaction.

    • Include a control for each soil treatment where the urea solution is replaced with buffer to measure background ammonia.

    • Incubate the samples at 37°C for a fixed period (e.g., 2 hours) with occasional shaking.

  • Ammonium Extraction:

    • After incubation, immediately add a sufficient volume of 2 M KCl solution (containing a urease inhibitor to stop the reaction) to each sample (e.g., 50 mL).

    • Shake the suspension for 30 minutes to extract the ammonium.

    • Centrifuge a portion of the suspension and collect the supernatant, or filter the suspension.

  • Ammonium Quantification:

    • Quantify the ammonium concentration in the extracts using a colorimetric method such as the Berthelot reaction.[13]

    • Prepare a standard curve using known concentrations of an ammonium salt.

    • Measure the absorbance of the samples and standards at the appropriate wavelength (e.g., 667 nm).[13]

  • Calculation of Urease Inhibition:

    • Calculate the amount of ammonium produced in each sample by subtracting the background ammonia from the total ammonia measured.

    • Urease activity is typically expressed as µg NH₄⁺-N / g dry soil / hour.

    • Calculate the percentage of urease inhibition for each ATS treatment using the following formula:

      % Inhibition = [(Activity_control - Activity_ATS) / Activity_control] * 100

Application in Agriculture

Ammonium this compound is used in agriculture not only as a source of nitrogen and sulfur but also to improve nitrogen use efficiency.[16] When mixed with urea-containing fertilizers like urea ammonium nitrate (UAN), ATS can reduce ammonia volatilization by inhibiting urease activity.[5] Recommended application rates for urease inhibition often involve creating a specific volume-to-volume ratio with UAN, for instance, at least 8% v/v.[5] For effective inhibition, band application of the UAN/ATS mixture is recommended to concentrate the inhibitor in a smaller soil volume.[5]

Factors Influencing Efficacy

  • Soil pH: The inhibitory effect of tetrathionate, the active compound derived from ATS, is more pronounced in alkaline conditions.[6][7][17][18] This is significant as urea hydrolysis itself leads to a temporary increase in soil pH.[1]

  • Soil Organic Matter and Clay Content: Soils with higher organic matter and clay content may have higher cation exchange capacity, which can retain ammonium ions, potentially influencing the overall nitrogen dynamics and the observable effects of urease inhibition.[18]

  • Temperature: Soil temperature affects the microbial oxidation of this compound to tetrathionate. Higher temperatures generally accelerate this conversion.

  • Application Method: Banding or concentrating the ATS-fertilizer mixture is more effective than broadcast applications.[5]

Conclusion

Ammonium this compound serves as a valuable tool in agricultural systems, acting as a dual-purpose fertilizer and a moderate, short-term inhibitor of soil urease activity.[4] Its indirect mechanism of action, mediated by the formation of tetrathionate in the soil, offers an environmentally friendly approach to reducing nitrogen losses from urea-based fertilizers. Understanding the influence of soil properties and employing appropriate application methods are crucial for maximizing its efficacy as a urease inhibitor. The provided protocols offer a standardized framework for researchers to further investigate and optimize the use of ammonium this compound in various soil and cropping systems.

References

Application Notes and Protocols for Thiosulfate-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of thiosulfate-based drug delivery systems. The primary focus is on the encapsulation of sodium this compound (STS), a potent hydrogen sulfide (H₂S) donor, within liposomal and polymeric nanoparticle formulations for therapeutic applications.

Introduction

Sodium this compound is an FDA-approved drug with a history of use in treating conditions like cyanide poisoning and calciphylaxis.[1] More recently, its role as a precursor to the gaseous signaling molecule hydrogen sulfide (H₂S) has garnered significant interest. H₂S is involved in numerous physiological processes, including vasodilation, angiogenesis, and the modulation of inflammatory and oxidative stress responses.[2][3] However, the therapeutic application of STS is often limited by its rapid clearance and the need for frequent intravenous administration.[4]

Encapsulating STS within nanoparticle-based drug delivery systems, such as liposomes and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to overcome these limitations. These advanced delivery systems can provide sustained release of STS, thereby prolonging its therapeutic effects as an H₂S donor, and potentially enabling targeted delivery to specific tissues.[5][6]

Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles

The following tables summarize the key physicochemical characteristics of liposomal and PLGA-based nanoparticle formulations designed for sodium this compound delivery, compiled from various studies.

Table 1: Characterization of STS-Loaded Liposomes

Formulation Composition (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PC:Cholesterol:DSPE-PEG:DOTAP (50:15:7.5:22.5)146.42 ± 7.340.22 ± 0.193.02 ± 1.4425[5][7]
Optimized Liposomal Formulation146.42 ± 7.340.22 ± 0.193.02 ± 1.4425[8]

PC: Phosphatidylcholine, Cholesterol, DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)], DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane

Table 2: Characterization of STS-Loaded PLGA Nanoparticles

PLGA Type / Formulation ParametersMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PEG-PLA-CPLA/F127 (1:0.5 w/w)281---79.2[6]
PEG-PLA-CPLA/F127 (1:2 w/w)229----[6]
PLGA (50:50) / PVA (0.3% w/v), Sonication 15s~200< 0.2Negative-~30[4]
PLGA (50:50) / PVA (0.7% w/v), Sonication 45s~180< 0.2Negative-~40[4]

PEG-PLA-CPLA: Poly(ethylene glycol)-block-polylactide-block-allyl functional polylactide, F127: Pluronic F-127, PVA: Polyvinyl alcohol

Table 3: In Vitro Release of Sodium this compound from Nanoparticles

Nanoparticle FormulationRelease Medium (pH)Cumulative Release at 24h (%)Cumulative Release at 72h (%)Release Kinetics ModelReference
STS-loaded PLA-based NPsPBS (pH 7.4)45.268.8Sustained Release[6]
STS-loaded PLA-based NPsPBS (pH 5.5)63.880.6Faster Release[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of this compound-based drug delivery systems.

Synthesis of this compound-Loaded Nanoparticles

This protocol describes the preparation of liposomes encapsulating sodium this compound using the thin-film hydration and extrusion method.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Chloroform

  • Sodium this compound (STS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (PC, Cholesterol, DSPE-PEG, and DOTAP) in chloroform in a round-bottom flask at the desired molar ratios.

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature.

  • Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

  • Hydrate the lipid film with a solution of sodium this compound in PBS (e.g., 25 mg/mL) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a defined number of passes (e.g., 11-21 passes).

  • Remove the unencapsulated STS by dialysis or size exclusion chromatography against PBS.

  • Store the final liposome suspension at 4°C.

This protocol details the synthesis of PLGA nanoparticles encapsulating sodium this compound using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.[4]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50)

  • Dichloromethane (DCM)

  • Sodium this compound (STS)

  • Polyvinyl alcohol (PVA) solution (e.g., 0.3-0.7% w/v in water)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve PLGA in dichloromethane to a final concentration of 50 mg/mL.

  • Dissolve sodium this compound in deionized water to create the internal aqueous phase (e.g., 0.3 g/mL).

  • Add the internal aqueous phase dropwise to the PLGA/DCM solution while vortexing to form a primary water-in-oil (w/o) emulsion.

  • Immediately sonicate the primary emulsion using a probe sonicator (e.g., at an amplitude of 16 for 15-45 seconds with intermittent cooling) to form nano-droplets.

  • Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase) and homogenize or sonicate to form the double emulsion (w/o/w).

  • Stir the double emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane.

  • Collect the nanoparticles by centrifugation (e.g., 9500 x g for 10 minutes).

  • Wash the nanoparticle pellet with deionized water to remove unencapsulated STS and excess PVA.

  • Resuspend the final nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.

Characterization of this compound-Loaded Nanoparticles

Instrument:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer).

Procedure:

  • Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration for DLS analysis.

  • For particle size and PDI measurement, perform the analysis in a disposable cuvette.

  • For zeta potential measurement, use a folded capillary cell.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index) according to the sample and solvent.

  • Perform the measurements in triplicate and record the average Z-average diameter, Polydispersity Index (PDI), and zeta potential.

Method:

  • High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 or C8 analytical column (e.g., Zorbax Eclipse XBD-C8, 150 x 4.6 mm, 5 µm)[9]

  • Mobile phase: 0.01 M phosphate buffer (pH 7.1) with 1.698 g/L Tetrabutylammonium hydrogen sulfate and Methanol (85:15 v/v)[9]

  • Centrifugal filter units (e.g., 3 kDa MWCO)

  • Solvent to dissolve nanoparticles (e.g., DMSO or a suitable organic solvent)

Procedure:

  • Quantification of Total Drug (W_total): a. Take a known volume of the nanoparticle suspension. b. Add a solvent that dissolves the nanoparticles completely to release the encapsulated STS. c. Analyze the concentration of STS in the resulting solution using a validated HPLC method.

  • Quantification of Free Drug (W_free): a. Take a known volume of the nanoparticle suspension. b. Separate the nanoparticles from the aqueous phase containing the unencapsulated STS using a centrifugal filter unit. c. Analyze the concentration of STS in the filtrate using HPLC.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(W_total - W_free) / W_total] * 100

    • Drug Loading (DL %): DL (%) = [(W_total - W_free) / Weight of Nanoparticles] * 100

In Vitro Drug Release Studies

This method is commonly used to assess the release kinetics of a drug from a nanoparticle formulation.[10][11]

Materials:

  • Dialysis tubing (e.g., regenerated cellulose, MWCO 3-14 kDa)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5)

  • Magnetic stirrer and stir bar

  • Beakers

  • Thermostatically controlled water bath or incubator

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions (e.g., by soaking in the release medium).

  • Disperse a known amount of the STS-loaded nanoparticle suspension in a small volume of the release medium.

  • Load the nanoparticle suspension into the dialysis bag and securely clamp both ends.

  • Place the dialysis bag into a beaker containing a larger volume of the release medium (the receptor compartment) to ensure sink conditions.

  • Place the beaker on a magnetic stirrer in a temperature-controlled environment (e.g., 37°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the receptor compartment.

  • Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of STS in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

In Vitro Cellular Assays

This protocol describes a qualitative and semi-quantitative method to visualize the uptake of nanoparticles by cells.

Materials:

  • Fluorescently labeled nanoparticles (e.g., incorporating a fluorescent lipid or dye)

  • Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium and supplements

  • Glass-bottom dishes or coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to a suitable confluency.

  • Prepare a dispersion of the fluorescently labeled nanoparticles in cell culture medium at the desired concentration.

  • Remove the existing medium from the cells and add the nanoparticle-containing medium.

  • Incubate the cells with the nanoparticles for various time points (e.g., 2, 4, 24 hours) at 37°C in a CO₂ incubator.

  • After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cell nuclei with DAPI for 5-10 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Visualize the cells using a fluorescence microscope, capturing images in the channels for the nanoparticle fluorescence and the nuclear stain.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Cell culture medium

  • This compound-based nanoparticle suspensions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the nanoparticle suspension in cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

This assay is used to assess the effect of this compound-based nanoparticles on cell migration, which is a key process in angiogenesis.[4][12]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 24-well or 6-well plates

  • Cell culture medium

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed HUVECs in a multi-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer by gently scraping the cells with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove any detached cells and debris.

  • Replace the medium with fresh medium containing different concentrations of the this compound-based nanoparticles. Include an untreated control.

  • Capture images of the scratch at time zero (immediately after scratching).

  • Incubate the plate at 37°C in a CO₂ incubator.

  • Capture images of the same fields at various time points (e.g., 6, 12, 24 hours).

  • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure or the rate of cell migration for each condition.

Visualization of Pathways and Workflows

Signaling Pathway: H₂S-Mediated Angiogenesis in Endothelial Cells

Hydrogen sulfide, released from this compound, promotes angiogenesis through the activation of several key signaling pathways in endothelial cells. This involves the upregulation of Vascular Endothelial Growth Factor (VEGF) and the activation of pro-survival and pro-migratory pathways such as PI3K/Akt and MAPK/ERK.[3][13] H₂S also interacts with the nitric oxide (NO) signaling pathway, further enhancing its pro-angiogenic effects.[1][3]

H2S_Angiogenesis_Pathway This compound This compound (from Nanoparticle) H2S Hydrogen Sulfide (H₂S) This compound->H2S Release VEGFR VEGF Receptor H2S->VEGFR Upregulates VEGF expression eNOS eNOS H2S->eNOS Activates MAPK MAPK/ERK Pathway H2S->MAPK PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt Akt->eNOS Phosphorylates & Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis NO Nitric Oxide (NO) eNOS->NO NO->Angiogenesis MAPK->Angiogenesis

H₂S signaling cascade in endothelial cells.
Experimental Workflow: Synthesis and Characterization of this compound Nanoparticles

The following diagram illustrates the general workflow for the development and initial characterization of this compound-based drug delivery systems.

Nanoparticle_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Lipid_Film Lipid Film Hydration (for Liposomes) STS_Encapsulation STS Encapsulation Lipid_Film->STS_Encapsulation Double_Emulsion Double Emulsion (for PLGA NPs) Double_Emulsion->STS_Encapsulation Purification Dialysis / Centrifugation STS_Encapsulation->Purification DLS Size, PDI, Zeta Potential (DLS) Purification->DLS TEM Morphology (TEM) Purification->TEM HPLC Drug Loading & Encapsulation (HPLC) Purification->HPLC

Workflow for nanoparticle synthesis and characterization.
Logical Relationship: In Vitro Evaluation Cascade

This diagram outlines the logical progression of in vitro experiments to evaluate the efficacy and safety of this compound-based nanoparticles.

InVitro_Evaluation Drug_Release In Vitro Drug Release (Dialysis Method) Cellular_Uptake Cellular Uptake (Fluorescence Microscopy) Drug_Release->Cellular_Uptake Cytotoxicity Cytotoxicity Assessment (MTT / LDH Assay) Cellular_Uptake->Cytotoxicity Functional_Assay Functional Assays (e.g., Wound Healing) Cellular_Uptake->Functional_Assay Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Functional_Assay->Data_Analysis

Cascade of in vitro evaluation experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiosulfate Concentration for Redox Titrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in redox titrations involving sodium thiosulfate.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for a sodium this compound solution in iodometric titrations?

A common concentration for sodium this compound (Na₂S₂O₃) solutions in iodometric titrations is 0.1 M (or 0.1 N).[1][2] However, the optimal concentration depends on the concentration of the analyte. For instance, a 0.025 M solution may also be prepared for specific applications.[3]

Q2: How do I prepare a standard 0.1 M sodium this compound solution?

To prepare a 0.1 M sodium this compound solution, dissolve approximately 24.8 grams of sodium this compound pentahydrate (Na₂S₂O₃·5H₂O) in freshly boiled and cooled distilled water and make up the volume to 1000 mL.[1][4] It is recommended to add a small amount of a stabilizer, such as 0.1 g of sodium carbonate, to prevent decomposition.[2][5]

Q3: Why is it necessary to standardize the sodium this compound solution?

Sodium this compound is not a primary standard because it is efflorescent and can be oxidized by airborne bacteria. Therefore, its exact concentration must be determined by standardizing it against a primary standard, such as potassium iodate (KIO₃) or potassium dichromate (K₂Cr₂O₇).[1][2][4][6][7]

Q4: When should I add the starch indicator during the titration?

The starch indicator should be added when the color of the iodine solution has faded to a pale yellow.[7][8][9] If the starch is added too early, when the iodine concentration is high, it can form a stable complex that is slow to decolorize, leading to an inaccurate endpoint.[10]

Q5: My titration endpoint is not sharp. What could be the cause?

A poorly defined endpoint can result from several factors:

  • Incorrect indicator addition: Adding the starch indicator too early.[5][10]

  • Decomposed starch solution: Starch solutions can deteriorate over time and should be freshly prepared.[3][8]

  • Slow reaction near the endpoint: Ensure thorough mixing of the solution as the endpoint is approached.

Q6: My titration results are inconsistent. What are the common sources of error?

Inconsistent results in this compound titrations can stem from:

  • Inaccurate initial concentration: Failure to properly standardize the this compound solution.[11]

  • Solution instability: Decomposition of the sodium this compound solution over time.

  • Procedural variations: Inconsistent techniques in pipetting, burette reading, and endpoint determination.[11]

  • Temperature fluctuations: Significant changes in temperature can affect solution volumes and reaction rates.[11]

  • Contamination: Contamination of glassware or reagents.[11]

Troubleshooting Guides

Issue 1: Fading or Disappearing Endpoint
Symptom Possible Cause Troubleshooting Step
The blue color of the starch-iodine complex returns after the endpoint has been reached.Aerial oxidation of iodide ions back to iodine.This is a common occurrence and the initial colorless endpoint should be considered the true endpoint.[3] For prolonged titrations, consider adding dry ice to the flask to displace air.[12]
The endpoint color fades gradually instead of being a sharp transition.The starch indicator was added too early, or the starch solution has degraded.Prepare a fresh starch indicator solution.[3][8] Ensure you add the indicator only when the iodine solution is pale yellow.[7][9]
Issue 2: Inaccurate or Non-Reproducible Titration Volumes
Symptom Possible Cause Troubleshooting Step
The volume of this compound solution required for replicate titrations varies significantly.- Improper mixing of the standard solution.- Air bubbles in the burette.- Inconsistent endpoint detection.- Thoroughly mix the sodium this compound solution before filling the burette.- Ensure the burette tip is free of air bubbles before starting the titration.[3]- Use a consistent method for observing the endpoint.
The calculated concentration of the analyte is consistently too high or too low.The sodium this compound solution was not accurately standardized, or has degraded since standardization.Re-standardize the sodium this compound solution against a primary standard. Store the solution in a dark, cool place to maximize stability.

Experimental Protocols

Preparation of 0.1 M Sodium this compound Solution
  • Weigh approximately 24.8 g of sodium this compound pentahydrate (Na₂S₂O₃·5H₂O).[1][4]

  • Dissolve the weighed solid in about 800 mL of freshly boiled and cooled distilled water in a 1000 mL volumetric flask.

  • Add approximately 0.1 g of sodium carbonate as a stabilizer.[2][5]

  • Make up the volume to the 1000 mL mark with distilled water.

  • Stopper the flask and mix the solution thoroughly.

Standardization of Sodium this compound Solution with Potassium Iodate
  • Accurately weigh about 0.35 g of primary standard potassium iodate (KIO₃) and dissolve it in distilled water in a 100 mL volumetric flask.

  • Pipette 10 mL of the standard potassium iodate solution into an Erlenmeyer flask.

  • Add approximately 2 g of potassium iodide (KI) and 5 mL of dilute sulfuric acid to the flask.[1]

  • Stopper the flask and allow the reaction to proceed in the dark for about 10 minutes.[1][2]

  • Titrate the liberated iodine with the prepared sodium this compound solution until the solution becomes a pale yellow color.[7]

  • Add 2-3 drops of starch indicator solution, which will turn the solution blue-black.[1]

  • Continue the titration dropwise until the blue color disappears, indicating the endpoint.

  • Repeat the titration at least two more times to ensure concordant results.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight of Na₂S₂O₃·5H₂O248.18 g/mol [13]
Mass of Na₂S₂O₃·5H₂O for 1L of 0.1 M solution~24.8 g[1][4]
Mass of KIO₃ for 100 mL of 0.1 N standard solution~0.356 g[1]
Mass of K₂Cr₂O₇ for standardization~0.210 g[2]
Stoichiometric Ratio (I₂ : S₂O₃²⁻)1 : 2[9][10]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_std Standardization cluster_calc Calculation prep_thio Prepare 0.1 M Na₂S₂O₃ Solution titrate Titrate liberated I₂ with Na₂S₂O₃ prep_thio->titrate Titrant prep_kio3 Prepare Standard KIO₃ Solution react React KIO₃ with excess KI in acid prep_kio3->react react->titrate Analyte (I₂) endpoint Detect endpoint (Blue to Colorless) titrate->endpoint calculate Calculate Molarity of Na₂S₂O₃ endpoint->calculate

Caption: Workflow for the standardization of sodium this compound solution.

troubleshooting_logic start Inconsistent Titration Results? check_std Is the Na₂S₂O₃ solution properly standardized? start->check_std Yes check_proc Is the titration procedure consistent? check_std->check_proc Yes restandardize Re-standardize the solution check_std->restandardize No check_indicator Is the starch indicator fresh and added correctly? check_proc->check_indicator Yes review_proc Review and unify the experimental procedure check_proc->review_proc No prep_indicator Prepare fresh starch indicator solution check_indicator->prep_indicator No results_ok Consistent Results check_indicator->results_ok Yes restandardize->start review_proc->start prep_indicator->start

Caption: A logical flowchart for troubleshooting inconsistent titration results.

References

Technical Support Center: Troubleshooting Thiosulfate Instability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability of thiosulfate solutions under acidic conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my sodium this compound solution turning cloudy or forming a precipitate in an acidic medium?

Aqueous solutions of this compound are unstable in acidic environments (pH below 7). The this compound ion (S₂O₃²⁻) decomposes in the presence of hydrogen ions (H⁺) to form solid sulfur (S) and sulfur dioxide (SO₂), leading to turbidity and eventually precipitation.[1] The overall reaction is:

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)[1]

The elemental sulfur produced is finely divided and forms a colloidal suspension, which causes the solution to appear cloudy or opaque.[1]

Q2: What factors influence the rate of this compound decomposition in acidic solutions?

The primary factors affecting the decomposition rate are:

  • pH: The decomposition is acid-catalyzed, meaning the rate of reaction increases as the pH decreases (concentration of H⁺ ions increases).[2][3] this compound solutions are most stable in neutral to alkaline conditions (pH 7-10).

  • Concentration of this compound: The effect of this compound concentration on the reaction rate is complex and can be concentration-dependent. Some studies suggest the reaction is first-order with respect to the this compound ion, while others have found fractional orders, particularly at lower concentrations.[2][4][5]

  • Temperature: Increasing the temperature significantly increases the rate of decomposition.[6] This relationship can be described by the Arrhenius equation, where a higher temperature provides the molecules with greater kinetic energy, leading to more frequent and energetic collisions.[1]

  • Presence of Catalysts: Certain metal ions can catalyze the decomposition of this compound. It is crucial to use high-purity water and reagents to avoid introducing catalytic impurities.

Q3: How can I prevent the decomposition of my this compound solutions?

To ensure the stability of your this compound solutions, it is critical to maintain a neutral to slightly alkaline pH. This can be achieved by:

  • Using freshly boiled and cooled deionized or distilled water: Boiling removes dissolved carbon dioxide, which can form carbonic acid and lower the pH.

  • Adding a stabilizer: A small amount of a weak base, such as sodium carbonate (Na₂CO₃) or sodium borate, can be added to the solution to act as a buffer and maintain a pH above 7.[7]

  • Storage: Store this compound solutions in well-stoppered, preferably dark, bottles to protect them from atmospheric carbon dioxide and light.

Q4: What is the accepted rate law for the acid-catalyzed decomposition of this compound?

The exact rate law for the acid-catalyzed decomposition of this compound is a subject of some debate in the scientific literature and may be dependent on the specific reaction conditions, including the concentrations of the reactants. Several rate laws have been proposed. For example, some studies suggest the rate is first order with respect to this compound and zero order with respect to the hydrogen ion under certain conditions.[2] Other sources propose fractional orders for both reactants.[2][5]

Given the lack of consensus, it is recommended to experimentally determine the rate law under your specific experimental conditions if precise kinetic data is required.

Troubleshooting Guides

Issue 1: My freshly prepared acidic this compound solution immediately turns cloudy.

Possible Cause Troubleshooting Step
Highly Acidic Conditions: The pH of your solution is too low, causing rapid decomposition.Immediately measure the pH of your solution. If it is highly acidic, consider adjusting your experimental protocol to either increase the starting pH or introduce the acid at a later stage if possible. For future preparations, ensure the final pH is within a range where this compound is stable for the duration of your experiment.
High Temperature: The reaction is being carried out at an elevated temperature, accelerating the decomposition.Measure the temperature of your solution. If it is high, try performing the experiment at a lower temperature or in a temperature-controlled environment.
High Reactant Concentrations: The concentrations of this compound and/or acid are very high, leading to a fast reaction rate.If your protocol allows, try reducing the initial concentrations of your reactants.

Issue 2: The concentration of my standardized this compound solution is decreasing over time.

Possible Cause Troubleshooting Step
Acidification from Dissolved CO₂: Carbon dioxide from the atmosphere is dissolving in the solution, forming carbonic acid and lowering the pH.Ensure your storage bottles are tightly sealed. For long-term storage, consider using a preservative like a small amount of sodium carbonate to maintain an alkaline pH.
Bacterial Contamination: Some bacteria can metabolize this compound, leading to a decrease in its concentration.Prepare solutions with sterile, freshly boiled water. Storing solutions in a cool, dark place can also help inhibit bacterial growth.
Oxidation: this compound can be slowly oxidized by dissolved oxygen.While generally a slower process, preparing solutions with deoxygenated water and storing them in tightly sealed containers can minimize this effect.

Data Presentation

The following table summarizes the general relationship between pH and the stability of this compound solutions. Specific decomposition rates are highly dependent on temperature and reactant concentrations.

pH RangeStabilityObservations
< 6.0UnstableRapid decomposition, formation of elemental sulfur and sulfur dioxide.
6.0 - 8.5StableOptimal for storage and general use.
8.5 - 10.5StableOften used in specific applications like gold and silver leaching.
> 10.5Generally StableMay see reduced efficiency in some specialized applications.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 0.1 M Sodium this compound Solution

Materials:

  • Sodium this compound pentahydrate (Na₂S₂O₃·5H₂O)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Freshly boiled and cooled deionized water

  • 1000 mL volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh approximately 24.8 g of sodium this compound pentahydrate.

  • Accurately weigh approximately 0.1 g of anhydrous sodium carbonate.

  • Transfer both solids to a 1000 mL volumetric flask.

  • Add approximately 500 mL of freshly boiled and cooled deionized water to the flask.

  • Swirl the flask gently to dissolve the solids completely.

  • Once dissolved, dilute the solution to the 1000 mL mark with the boiled, deionized water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in a tightly capped, dark glass bottle.

Protocol 2: Iodometric Titration for Determination of this compound Concentration

This protocol is for standardizing a sodium this compound solution against a primary standard, such as potassium iodate (KIO₃).

Materials:

  • Potassium iodate (KIO₃), primary standard grade, dried at 110°C

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄), 1 M

  • Starch indicator solution (freshly prepared)

  • The sodium this compound solution to be standardized

  • Burette, pipette, conical flasks

  • Analytical balance

Procedure:

  • Accurately weigh about 0.15 g of dried potassium iodate into a 250 mL conical flask.

  • Dissolve the KIO₃ in approximately 50 mL of deionized water.

  • Add about 2 g of potassium iodide to the solution and swirl to dissolve. The solution will turn yellow/brown due to the liberation of iodine.

  • Carefully add 5 mL of 1 M sulfuric acid to the flask.

  • Immediately begin titrating with the sodium this compound solution from the burette until the yellow-brown color of the iodine fades to a pale straw color.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise with constant swirling until the blue color disappears completely, leaving a colorless solution. This is the endpoint.

  • Record the volume of sodium this compound solution used.

  • Repeat the titration at least two more times for accuracy.

  • Calculate the molarity of the sodium this compound solution using the stoichiometry of the reactions.

Protocol 3: HPLC Method for this compound Stability Analysis

This is a general guideline; specific parameters may need to be optimized for your instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C8 or C18 column

Reagents:

  • Mobile phase: A common mobile phase consists of a phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate, mixed with an organic modifier such as methanol.[8]

  • Prepare a series of this compound standards of known concentrations to generate a calibration curve.

Procedure:

  • Sample Preparation: Prepare your this compound solutions under the desired acidic conditions and temperatures for the stability study. At specified time intervals, withdraw an aliquot of the sample.

  • Quenching (if necessary): To stop the decomposition reaction at the time of sampling, immediately dilute the aliquot in a basic buffer to raise the pH.

  • Analysis:

    • Set the HPLC system with the appropriate column and mobile phase.

    • Set the UV detector to a wavelength where this compound absorbs (e.g., 210-220 nm).

    • Inject the prepared standards to generate a calibration curve.

    • Inject the quenched samples from your stability study.

    • Quantify the this compound concentration in your samples by comparing the peak areas to the calibration curve.

Visualizations

DecompositionPathway This compound Decomposition in Acidic Solution S2O3_2 This compound ion (S₂O₃²⁻) HS2O3_minus Thiosulfuric acid (H₂S₂O₃) (unstable intermediate) S2O3_2->HS2O3_minus + 2H⁺ S Elemental Sulfur (S) (precipitate) HS2O3_minus->S SO2 Sulfur Dioxide (SO₂) (dissolved gas) HS2O3_minus->SO2 H2O Water (H₂O) HS2O3_minus->H2O TroubleshootingWorkflow Troubleshooting this compound Solution Instability start Solution is cloudy or concentration is decreasing check_ph Measure pH of the solution start->check_ph ph_low pH is acidic (< 7) check_ph->ph_low ph_ok pH is neutral/alkaline (≥ 7) check_ph->ph_ok [No] add_stabilizer Add stabilizer (e.g., Na₂CO₃) to new preparations. Use boiled, deionized water. ph_low->add_stabilizer [Yes] check_temp Check solution temperature ph_ok->check_temp temp_high Temperature is elevated check_temp->temp_high temp_ok Temperature is controlled check_temp->temp_ok [No] lower_temp Conduct experiment at a lower/controlled temperature. temp_high->lower_temp [Yes] check_storage Review storage conditions temp_ok->check_storage improper_storage Improper storage (unsealed, light exposure) check_storage->improper_storage proper_storage Store in tightly sealed, dark containers. improper_storage->proper_storage [Yes] ExperimentalWorkflow Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_solution Prepare this compound solution with varying acid concentrations/pH incubate Incubate samples at controlled temperatures prep_solution->incubate sampling Withdraw aliquots at defined time points incubate->sampling analysis Analyze this compound concentration (e.g., Titration, HPLC) sampling->analysis plot_data Plot concentration vs. time analysis->plot_data determine_rate Determine decomposition rate plot_data->determine_rate

References

"improving the efficiency of thiosulfate leaching for precious metals"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols for researchers and scientists working on improving the efficiency of thiosulfate leaching for precious metals.

Troubleshooting Guide

This guide addresses common issues encountered during this compound leaching experiments in a question-and-answer format.

Problem Potential Causes Recommended Solutions
Low Gold/Silver Extraction 1. Sub-optimal reagent concentrations. 2. Inappropriate pH.[1][2] 3. Passivation of the precious metal surface.[3][4] 4. Insufficient temperature or leaching time.[5][6] 5. Poor aeration (in oxygen-dependent systems).[7]1. Optimize this compound (0.1 M to 0.7 M), copper (2 mM to 100 mM), and ammonia (0.1 M to 1.0 M) concentrations.[8][9][10] 2. Adjust and maintain pH within the optimal range, typically 9.5 to 11.5.[1][2][9] 3. Control reagent concentrations to minimize this compound decomposition, which can cause passivation.[3] Consider additives like glycine to stabilize copper ions.[8] 4. Increase temperature (e.g., to 40-60°C) and extend leaching duration, monitoring for reagent degradation.[5][8] 5. Ensure adequate aeration, but avoid excessive levels which can accelerate this compound degradation.[7][11]
High Reagent Consumption 1. Oxidative decomposition of this compound by Cu(II) ions or dissolved oxygen.[3][11] 2. Formation of polythionates (e.g., tetrathionate).[3][12] 3. High temperatures accelerating degradation reactions.[3] 4. Presence of certain sulfide minerals (e.g., pyrite) that catalyze this compound oxidation.[3][13]1. Optimize the copper-to-thiosulfate ratio; excessive copper accelerates this compound loss.[3][8] Control aeration.[11] 2. Maintain proper pH and ammonia concentration to stabilize the system.[9] Additives like ammonium dihydrogen phosphate (ADP) or glycerol can reduce consumption.[9][14] 3. Balance leaching kinetics with thermal degradation; avoid excessive temperatures unless necessary.[5] 4. Consider pre-treatment methods like roasting for high-sulfide ores to remove reactive sulfide minerals.[15]
Precipitation in Leach Solution 1. Formation of insoluble copper compounds, such as copper sulfide (CuS).[12] 2. Instability of the leach solution at high copper concentrations.[16]1. Ensure a sufficient excess of ammonia is present to stabilize copper as the cupric-ammine complex [Cu(NH₃)₄]²⁺.[9][16] 2. Avoid excessively high copper concentrations (e.g., >0.1 M), as this can lead to the formation of black precipitates.[16]
Inconsistent or Poorly Reproducible Results 1. Fluctuations in key leaching parameters (pH, temperature, reagent concentrations).[10] 2. Degradation of stock solutions over time. 3. Inconsistent ore sample composition or particle size.[17]1. Carefully control and monitor all experimental parameters throughout the leach.[10] 2. Prepare fresh leaching solutions for each experiment, as this compound solutions can degrade. 3. Ensure proper homogenization of the ore sample and maintain a consistent particle size for all experiments.[17]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for sodium this compound?

The optimal concentration typically falls between 0.1 M and 0.7 M.[5][8] One study on a high-sulfide concentrate found the best results at 0.5 M this compound.[9] However, excessively high concentrations can sometimes decrease extraction efficiency due to the formation of undesired byproducts or stabilization of the cuprous this compound complex, which hinders the catalytic cycle.[9][16]

Q2: What is the role of copper in the this compound leaching system?

Copper(II) ions act as the primary oxidant and catalyst.[6][12] In the presence of ammonia, copper forms the cupric-ammine complex, [Cu(NH₃)₄]²⁺, which oxidizes the precious metal (e.g., gold).[16] The resulting cuprous ion is then re-oxidized back to cupric by dissolved oxygen, allowing the catalytic cycle to continue.

Q3: Why is ammonia necessary, and what is its optimal concentration?

Ammonia serves several critical functions:

  • It stabilizes copper(II) ions, preventing their precipitation and maintaining their catalytic activity.[9][12]

  • It helps maintain the necessary alkaline pH for the leaching reaction.[9]

  • It minimizes the decomposition of this compound into polythionates.[9]

Optimal ammonia concentrations are often in the range of 0.1 M to 1.0 M.[9][14] However, excessive ammonia can stabilize the cupric complex too much, reducing its oxidizing power and hindering gold dissolution.[3][16]

Q4: What is the ideal pH for this compound leaching?

The ideal pH is generally in the alkaline range of 9.0 to 12.0.[9][18] Studies have shown that gold and silver leaching efficiency increases significantly up to a pH of 9.5-10.5.[1][2] Operating within the correct pH range is crucial for the stability of both the this compound and the cupric-ammonia complex.[19]

Q5: How does temperature influence the leaching process?

Increasing the temperature, for instance from 25°C to 60°C, can significantly enhance the rate of gold and silver dissolution.[2][5][8] However, high temperatures also accelerate the rate of this compound degradation.[3] Therefore, an optimal temperature must be determined that balances faster leaching kinetics with acceptable reagent consumption.

Q6: Can additives improve leaching efficiency?

Yes, certain additives have been shown to improve performance. Glycine can be used as an alternative to ammonia to stabilize copper and has achieved high gold recovery.[8] Chelating agents like EDTA and DETA can also stabilize copper ions.[14][18] Additives such as ammonium dihydrogen phosphate (ADP) and glycerol have been reported to increase gold extraction while simultaneously reducing this compound consumption.[9][14]

Data Presentation: Optimized Leaching Conditions

The following table summarizes optimized conditions from various studies to provide a comparative reference.

System / Ore TypeThis compound (S₂O₃²⁻) Conc.Copper (Cu²⁺) Conc.Ammonia/Other Ligand Conc.pHTemp. (°C)Au Recovery (%)Leaching Time (h)Reference
Ammoniacal System0.7 M2 mMN/A (Ammonia for pH)10.56058%6[8]
This compound-Glycine0.7 M5 mM1.75 M (Glycine)9.36089.3%6[8]
High-Sulfide Concentrate0.5 M0.1 M1.0 M (Ammonia)122587%2[9][14]
Printed Circuit Boards72.71 mM10.0 mM0.266 M (Ammonia)10-10.520-50N/AN/A[1][20]
Sulfide Ore0.5 M0.05 MN/A (Ammonia for pH)9.560>99%2[2]

Experimental Protocols

General this compound Leaching Procedure

This protocol outlines a standard laboratory-scale batch leaching experiment.

  • Ore Preparation :

    • Crush and grind the ore or concentrate to the desired particle size (e.g., 80% passing 75 µm).[17]

    • Homogenize the ground material thoroughly to ensure representative samples.

    • Take a representative sample for head analysis to determine the initial precious metal content via fire assay or aqua regia digestion followed by AAS/ICP-MS.[17]

  • Leaching Solution Preparation :

    • Prepare a stock solution of sodium or ammonium this compound.

    • In a volumetric flask, dissolve the required amounts of this compound, copper sulfate (catalyst), and any additives in deionized water.[10]

    • Add ammonia solution to achieve the target concentration and adjust the final pH to the desired value (e.g., 10.5) using a dilute acid or base.[17]

  • Leaching Process :

    • Place a known mass of the prepared ore into a reaction vessel (e.g., a baffled flask or a jacketed reactor for temperature control).[10]

    • Add the prepared leach solution to achieve the target pulp density (e.g., 20-40% solids w/v).[17]

    • Commence agitation at a constant rate (e.g., 400-750 rpm) to ensure the solids remain suspended.[8][17]

    • Maintain a constant temperature throughout the experiment using a water bath or reactor jacket.[10]

    • If required, sparge air or oxygen into the slurry at a controlled rate.

  • Sampling and Analysis :

    • Withdraw slurry samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).[17]

    • Immediately filter each sample to separate the pregnant leach solution from the solid residue.[17]

    • Analyze the pregnant solution for dissolved gold and silver concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[21]

    • Determine the residual this compound concentration in the solution via iodometric titration to calculate reagent consumption.[17]

    • After the experiment, wash, dry, and assay the final solid residue to calculate the overall extraction efficiency.[17]

Analytical Method: Iodometric Titration for this compound

This method is used to determine the concentration of this compound ions in the leach solution.

  • Principle : this compound ions (S₂O₃²⁻) react with iodine (I₂) in a quantitative reaction. The endpoint is detected using a starch indicator, which turns from blue-black to colorless when all the iodine has been consumed.

  • Procedure :

    • Pipette a known volume of the filtered pregnant leach solution into a flask.

    • Add a few drops of starch indicator solution.

    • Titrate with a standardized iodine solution until the solution turns a persistent blue-black color.

    • The concentration of this compound can be calculated based on the volume of iodine solution used and the stoichiometry of the reaction (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻).

Visualizations

Experimental and Analytical Workflow

G cluster_prep Preparation cluster_leach Leaching cluster_analysis Analysis cluster_results Results ore_prep Ore Preparation (Grinding & Homogenization) leaching Batch Leaching (Controlled Temp, pH, Agitation) ore_prep->leaching sol_prep Leach Solution Preparation (Reagents & pH Adjustment) sol_prep->leaching sampling Periodic Sampling leaching->sampling filtration Filtration sampling->filtration pls_analysis Pregnant Solution Analysis (AAS / ICP-MS for Au/Ag) filtration->pls_analysis residue_analysis Residue Analysis filtration->residue_analysis titration This compound Titration pls_analysis->titration calc Calculate Extraction & Reagent Consumption pls_analysis->calc residue_analysis->calc titration->calc

Caption: General workflow for a this compound leaching experiment.
Troubleshooting Decision Tree for Low Extraction

G start Low Au/Ag Extraction ph_check Is pH in optimal range (9.5-11.5)? start->ph_check cu_check Is [Cu²⁺] in optimal range (e.g., 2-100 mM)? ph_check->cu_check Yes adjust_ph Adjust and maintain pH ph_check->adjust_ph No s2o3_check Is [S₂O₃²⁻] in optimal range (e.g., 0.1-0.7 M)? cu_check->s2o3_check Yes adjust_cu Adjust [Cu²⁺] cu_check->adjust_cu No passivation_check Signs of passivation? s2o3_check->passivation_check Yes adjust_s2o3 Adjust [S₂O₃²⁻] s2o3_check->adjust_s2o3 No optimize_reagents Optimize reagent ratios to reduce this compound decomposition passivation_check->optimize_reagents Yes increase_temp Consider increasing temperature or leach time passivation_check->increase_temp No

Caption: A decision tree for troubleshooting low precious metal extraction.
Core Chemical Relationships in Leaching

G cluster_catalyst Catalytic Cycle Au Au⁰ (Solid Gold) Cu_II [Cu(NH₃)₄]²⁺ (Oxidant) Au->Cu_II oxidation of Au reaction1 S2O3 S₂O₃²⁻ (Lixiviant) Cu_II->S2O3 S2O3->Au Au_complex [Au(S₂O₃)₂]³⁻ (Dissolved Gold) Cu_I [Cu(S₂O₃)₃]⁵⁻ (Reduced Copper) O2 O₂ (from Air) (Regenerator) Cu_I->O2 re-oxidation Cu_II_regen [Cu(NH₃)₄]²⁺ O2->Cu_II_regen Cu_II_regen->Cu_II Recycled reaction1->Au_complex Forms reaction1->Cu_I Reduces Cu²⁺

Caption: Key chemical species and the catalytic cycle in this compound leaching.

References

"factors affecting the stability of sodium thiosulfate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium thiosulfate solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of sodium this compound solutions?

A1: The stability of sodium this compound (Na₂S₂O₃) solutions is primarily affected by several factors:

  • pH: Acidic conditions cause decomposition.[1][2][3]

  • Microbial Contamination: Sulfur-oxidizing bacteria can degrade this compound.[4][5][6]

  • Exposure to Light: Light, particularly UV light, can accelerate decomposition.[7][8]

  • Dissolved Gases: Dissolved carbon dioxide can lower the pH, and oxygen can cause oxidation.[9][10][11]

  • Temperature: Elevated temperatures can increase the rate of decomposition.[1][12][13]

  • Impurities: The presence of metal ions, such as copper, can catalyze decomposition.[11]

Q2: Why is my sodium this compound solution turning cloudy or forming a precipitate?

A2: A cloudy appearance or the formation of a precipitate (elemental sulfur) is a common sign of sodium this compound decomposition.[14] This is typically caused by the solution becoming acidic.[1][3] Even exposure to atmospheric carbon dioxide can lower the pH enough to initiate this process.[2] The reaction is as follows:

Na₂S₂O₃(aq) + 2H⁺(aq) → 2Na⁺(aq) + S(s) + SO₂(g) + H₂O(l)[1][3]

Q3: How can I prepare a stable sodium this compound solution?

A3: To enhance the stability of your sodium this compound solution, it is recommended to:

  • Use purified, recently boiled and cooled distilled or deionized water to minimize dissolved gases like CO₂ and O₂ and to sterilize it.[9][10][15]

  • Add a stabilizer to maintain an alkaline pH. A small amount of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) is commonly used.[16]

  • Store the solution in a tightly sealed, dark glass or plastic bottle to protect it from light and atmospheric CO₂.[4][9][12]

Q4: How often should I standardize my sodium this compound solution?

A4: The frequency of standardization depends on the solution's concentration, storage conditions, and the required accuracy of your experiments. For high-accuracy work, it is advisable to standardize the solution weekly. If the solution is properly prepared and stored, its concentration can remain stable for a month or longer.[9][10] However, dilute solutions are generally less stable than concentrated ones.[2][17]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Solution turns cloudy or a yellow precipitate forms. The solution has become acidic, leading to the decomposition of this compound into elemental sulfur.[1][2][3][14] This can be due to the absorption of atmospheric CO₂ or the use of acidic water for preparation.Discard the solution. Prepare a fresh solution using boiled and cooled deionized water and add a stabilizer like sodium carbonate (approx. 0.2 g/L) or a few drops of sodium hydroxide to maintain a pH between 9 and 10.
The titer (concentration) of the solution decreases over time. This can be caused by chemical decomposition (oxidation) or microbial action.[2][5][11] Exposure to air (oxygen) and light can accelerate this process.Store the solution in a tightly capped, dark bottle in a cool, dark place.[4][12] For long-term stability, consider adding a preservative like chloroform (with caution and proper handling) or ensuring sterility during preparation.[4][6]
Inconsistent results in titrations. This may be due to an unstable this compound solution, improper standardization, or issues with the titration endpoint detection.Standardize the sodium this compound solution frequently using a primary standard like potassium dichromate or potassium iodate.[15] Ensure the starch indicator is fresh, as it can degrade over time.
Rapid degradation of dilute solutions. Dilute solutions of sodium this compound are more susceptible to decomposition from dissolved gases and microbial action.[2]Prepare dilute solutions fresh by accurately diluting a more concentrated, stabilized stock solution as needed.[17]

Experimental Protocols

Preparation of a Stabilized 0.1 M Sodium this compound Solution

Materials:

  • Sodium this compound pentahydrate (Na₂S₂O₃·5H₂O)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Distilled or deionized water

  • 1000 mL volumetric flask

  • Analytical balance

Procedure:

  • Bring approximately 800 mL of distilled or deionized water to a vigorous boil for at least 5 minutes to sterilize it and expel dissolved gases.

  • Cover the water and allow it to cool to room temperature.

  • Accurately weigh approximately 24.8 g of sodium this compound pentahydrate.[18]

  • Transfer the weighed sodium this compound to a 1000 mL volumetric flask.

  • Add approximately 0.2 g of anhydrous sodium carbonate to the flask.[19]

  • Add the boiled and cooled water to the flask to dissolve the solids, then dilute to the 1000 mL mark.

  • Stopper the flask and mix the solution thoroughly by inversion.

  • It is recommended to let the solution stand for at least an hour before standardization.[19]

Standardization of 0.1 M Sodium this compound Solution with Potassium Dichromate

Materials:

  • Potassium dichromate (K₂Cr₂O₇), primary standard grade, dried at 120°C for 4 hours[19]

  • Potassium iodide (KI)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Starch indicator solution

  • The prepared 0.1 M sodium this compound solution

  • 500 mL glass-stoppered conical flask

  • Burette

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.21 g of dried potassium dichromate into a 500 mL conical flask.[19]

  • Dissolve the potassium dichromate in 100 mL of distilled water.

  • Add 3 g of potassium iodide, 2 g of sodium bicarbonate, and 5 mL of concentrated hydrochloric acid to the flask.[19]

  • Immediately stopper the flask, swirl to mix, and let it stand in the dark for 10 minutes for the reaction to complete.[19]

  • Rinse the stopper and the inner walls of the flask with distilled water.

  • Titrate the liberated iodine with the sodium this compound solution until the solution turns a yellowish-green color.

  • Add 3 mL of starch indicator solution, which will turn the solution blue.

  • Continue the titration dropwise until the blue color disappears.[19]

  • Record the volume of sodium this compound solution used.

  • Perform a blank determination.

  • Calculate the molarity of the sodium this compound solution.

Data Summary

Stability of Sodium this compound Solutions Under Various Conditions
ConcentrationStorage ContainerStabilizerDurationObservationReference
0.5 mol/kgTeflon bottleNone1 monthConcentration was stable.[9][10]
0.2 and 0.5 mol/LTightly stoppered plasticNone17 daysSolutions were stable.[9]
0.025 N and 0.01 NNot specifiedNot specifiedSeveral yearsSolutions were found to be stable.[17]
16 mg/mL and 72 mg/mLPolyolefin bagsNone24 hoursRetained >95% of initial concentration at 25°C, with or without light protection.[8]

Visualizations

logical_relationship cluster_factors Factors Affecting Stability cluster_decomposition Decomposition Pathways Acidic_pH Acidic pH (e.g., from dissolved CO2) Sulfur_Precipitation Sulfur Precipitation (Cloudiness) Acidic_pH->Sulfur_Precipitation causes Microbial_Contamination Microbial Contamination (Sulfur-oxidizing bacteria) Formation_of_Sulfate Formation of Sulfate Microbial_Contamination->Formation_of_Sulfate leads to Light_Exposure Light Exposure Light_Exposure->Formation_of_Sulfate accelerates Oxidizing_Agents Oxidizing Agents (e.g., O2) Oxidizing_Agents->Formation_of_Sulfate causes Impurities Impurities (e.g., metal ions) Impurities->Sulfur_Precipitation catalyzes

Caption: Factors leading to the decomposition of sodium this compound solutions.

experimental_workflow cluster_prep Preparation of Stabilized Solution cluster_stand Standardization Workflow A Boil and cool purified water C Dissolve solids in a volumetric flask A->C B Weigh Na2S2O3·5H2O and Na2CO3 (stabilizer) B->C D Dilute to volume and mix C->D E Store in a dark, tightly sealed bottle D->E F Prepare primary standard (e.g., K2Cr2O7) G React with KI in acidic medium to liberate I2 F->G H Titrate liberated I2 with prepared Na2S2O3 solution G->H I Add starch indicator near endpoint H->I J Titrate to endpoint (disappearance of blue color) I->J K Calculate Molarity J->K

Caption: Workflow for preparing and standardizing sodium this compound solutions.

References

Technical Support Center: Optimization of Thiosulfate Application in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing thiosulfate in wastewater treatment experiments.

Troubleshooting Guides

This section addresses common issues encountered during the application of this compound for wastewater treatment, particularly in dechlorination processes.

IssuePossible CausesTroubleshooting Steps
Incomplete Dechlorination (High Residual Chlorine) 1. Insufficient this compound Dosage: The amount of this compound is too low to neutralize the existing chlorine.[1][2] 2. High pH: Dechlorination efficiency decreases at higher pH levels.[1][3] 3. Short Contact Time: The reaction time may be insufficient for complete neutralization.[4] 4. Poor Mixing: Uneven distribution of this compound in the wastewater.[5]1. Optimize Dosage: Conduct a this compound demand test to determine the stoichiometric requirement. Consider using 1.5x to 2x the stoichiometric dose for more effective chlorine removal.[1][2] 2. Adjust pH: Lower the pH to a more acidic or neutral range (e.g., pH 6-7) for faster and more complete dechlorination.[1] 3. Increase Contact Time: Allow for a longer reaction time between the this compound and the chlorinated wastewater.[4] 4. Improve Mixing: Ensure vigorous and thorough mixing of the this compound solution into the wastewater stream.[5]
Excessive this compound Consumption 1. Presence of Other Oxidants: Other oxidizing agents in the wastewater may be consuming the this compound.[5] 2. High Water Temperature: Increased temperatures can accelerate the breakdown of this compound.[5][6] 3. Biological Activity: Certain microorganisms can consume this compound.[5]1. Characterize Wastewater: Analyze the wastewater for other oxidizing agents to adjust the this compound dosage accordingly. 2. Monitor Temperature: Be aware of the wastewater temperature and adjust dosage as needed. For experimental consistency, maintain a stable temperature.[7] 3. Assess Microbial Population: If biological consumption is suspected, consider upstream process adjustments or shock dosing.
Formation of Unwanted Byproducts (e.g., elemental sulfur, ammonia) 1. Low pH: Acidic conditions can lead to the disproportionation of this compound into sulfur and other sulfur oxides.[6] 2. Reaction with Chloramines: this compound breaks down chloramines, releasing ammonia. The toxicity of ammonia is pH-dependent.[3]1. Control pH: Maintain a neutral to slightly alkaline pH if elemental sulfur formation is an issue. 2. Monitor Ammonia and pH: When treating water containing chloramines, monitor the released ammonia concentration and control the pH to minimize the formation of toxic unionized ammonia (NH3). At a pH above 7, the concentration of toxic ammonia increases.[3]
Interference with Subsequent Analyses (e.g., BOD, metal toxicity) 1. Excess this compound: Residual this compound can exert an oxygen demand, leading to artificially high Biochemical Oxygen Demand (BOD) results.[8][9] 2. Complexation with Metals: this compound can form complexes with certain metals, altering their toxicity in bioassays.[10]1. Precise Dosing: Calculate and apply the exact amount of this compound needed for dechlorination to avoid excess.[8] Perform a titration to determine the precise requirement. 2. Consider Metal Interactions: Be cautious when using this compound for dechlorination in samples intended for metal toxicity testing, as it can decrease the toxicity of some metals (e.g., copper, cadmium, nickel) and increase the toxicity of others (e.g., zinc).[10]
Inconsistent or Unreliable this compound Measurements 1. Sample Degradation: this compound is unstable and concentrations can change rapidly after sampling.[5] 2. Interference from Other Sulfur Compounds: The presence of sulfite or sulfide can interfere with iodometric titration methods.[11] 3. Sensor Fouling: Online sensors can become fouled, leading to inaccurate readings.[5]1. Analyze Samples Promptly: Analyze samples for this compound as soon as possible after collection.[11] 2. Select Appropriate Analytical Method: Use a method that minimizes interferences. For samples containing sulfites, a method involving pre-treatment with an aldehyde can be used.[11] Ion chromatography is another option for specific and accurate measurement.[12] 3. Maintain Sensors: Regularly clean and calibrate online this compound sensors according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in wastewater treatment?

A1: this compound, most commonly in the form of sodium this compound (Na₂S₂O₃), is primarily used as a dechlorinating agent to neutralize residual chlorine and chloramines in wastewater before discharge or further treatment.[5][13] This is crucial because residual chlorine can be toxic to aquatic life.[3]

Q2: How much sodium this compound is needed for dechlorination?

A2: The required dosage varies depending on the chlorine concentration and the pH of the water.[3] Stoichiometrically, the dose is approximately 2 to 7 parts sodium this compound to one part chlorine.[3] For effective dechlorination, it is often recommended to use a dosage that is 1.5 to 2 times the stoichiometric requirement.[1][2]

Q3: How does pH affect the efficiency of this compound in dechlorination?

A3: The dechlorination reaction with this compound is more efficient and proceeds faster in acidic to neutral conditions (pH 6-7).[1] As the pH becomes more alkaline, the rate of dechlorination decreases, and more residual chlorine may remain.[1]

Q4: Does temperature influence the dechlorination process with this compound?

A4: Yes, temperature affects the reaction rate. Warmer water temperatures generally accelerate the reaction between this compound and chlorine.[5][14][15] However, very high temperatures (above 50°C) can lead to the decomposition of this compound.[7]

Q5: What are the potential byproducts of using this compound for dechlorination?

A5: The reaction of this compound with chlorine primarily produces harmless sulfate and chloride ions.[16] However, under certain conditions, other byproducts can form. In acidic conditions, elemental sulfur can precipitate.[6] When reacting with chloramines, this compound releases ammonia, which can be toxic to aquatic life, especially at a pH above 7.[3]

Q6: Can excess this compound in treated wastewater cause problems?

A6: Yes, excessive this compound can lead to several issues. It can exert a chemical oxygen demand (COD) and biochemical oxygen demand (BOD), impacting water quality measurements.[8][9] Over-dechlorination may also encourage the growth of certain bacteria, like Thiobacillus, in receiving streams.[17]

Q7: How can I measure the concentration of this compound in a wastewater sample?

A7: Several analytical methods are available. The most common is iodometric titration.[11][12] Other methods include colorimetric analysis, ion chromatography, and the use of commercially available test kits.[12] The choice of method depends on the required sensitivity, available equipment, and potential interferences in the sample.[12]

Q8: Are there alternatives to sodium this compound for dechlorination?

A8: Yes, other dechlorinating agents include calcium this compound, sodium bisulfite, sodium sulfite, and ascorbic acid.[4][18] Physical methods like aeration and activated carbon filtration can also be used to remove chlorine.[19]

Data Presentation

Table 1: Stoichiometric Ratios and Residual Chlorine
This compound Stoichiometric RatioInitial Chlorine (ppm)Residual Chlorine after 180 min (ppm) at pH 6Residual Chlorine after 180 min (ppm) at pH 7Residual Chlorine after 180 min (ppm) at pH 9
1x50> 0.5> 0.5> 0.5
1.5x50< 1< 1< 1
2x50~ 0.4> 0.5~ 0.7
Data synthesized from a study on Nata de Coco wastewater.[1][2]
Table 2: Impact of pH on Dechlorination Efficiency
pHConditionResidual Chlorine
6AcidicLowest residual chlorine, faster reaction.[1]
7NeutralModerate residual chlorine.
9AlkalineHighest residual chlorine, slower reaction.[1]
General trend observed in laboratory experiments.[1]

Experimental Protocols

Protocol 1: Determination of this compound Demand (Iodometric Titration)

Objective: To determine the amount of sodium this compound required to neutralize the residual chlorine in a wastewater sample.

Materials:

  • Buret (25 mL)

  • Erlenmeyer flask (250 mL)

  • Pipettes

  • Standardized sodium this compound solution (0.025 N)

  • Potassium iodide (KI), crystals

  • Acetic acid solution (1:1)

  • Starch indicator solution

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Collection: Collect a representative sample of the chlorinated wastewater.

  • Sample Preparation: Measure 100 mL of the wastewater sample into a 250 mL Erlenmeyer flask.

  • Reagent Addition:

    • Add approximately 1 gram of potassium iodide crystals and stir to dissolve.

    • Add 1 mL of the 1:1 acetic acid solution.

  • Titration:

    • Titrate the sample with the 0.025 N sodium this compound solution until the yellow color of the liberated iodine is almost gone.

    • Add 1 mL of starch indicator solution. The solution should turn blue.

    • Continue titrating slowly, drop by drop, until the blue color disappears.

  • Calculation:

    • Record the volume of sodium this compound solution used.

    • Calculate the this compound demand based on the volume and normality of the titrant and the volume of the sample.

Protocol 2: Evaluation of Dechlorination Efficiency at Different pH Levels

Objective: To assess the impact of pH on the effectiveness of sodium this compound for chlorine removal.

Materials:

  • Wastewater sample with a known initial chlorine concentration.

  • Sodium this compound solution of known concentration.

  • pH meter.

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.

  • Beakers or flasks.

  • Chlorine test kit or spectrophotometer.

  • Stir plate and stir bars.

Procedure:

  • Sample Preparation: Divide the wastewater sample into at least three equal volumes in separate beakers.

  • pH Adjustment:

    • Adjust the pH of the first beaker to approximately 6.0 using HCl.

    • Adjust the pH of the second beaker to approximately 7.0.

    • Adjust the pH of the third beaker to approximately 9.0 using NaOH.

  • This compound Addition: Add a predetermined, equal amount of sodium this compound solution to each beaker simultaneously. The dosage should be based on a preliminary this compound demand test.

  • Reaction: Allow the reaction to proceed for a set amount of time (e.g., 10, 30, 60 minutes), ensuring consistent mixing in all beakers.

  • Residual Chlorine Measurement: At each time point, take a subsample from each beaker and measure the residual chlorine concentration.

  • Data Analysis: Plot the residual chlorine concentration over time for each pH value to compare the dechlorination rates and efficiencies.

Visualizations

Dechlorination_Workflow cluster_pretreatment Pre-treatment & Dosing cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Discharge Wastewater Chlorinated Wastewater (Known Chlorine Conc.) Demand_Test This compound Demand Test (Titration) Wastewater->Demand_Test Sample Dosing Calculate & Add Sodium this compound Wastewater->Dosing Main Stream Demand_Test->Dosing Dosage Info Mixing Mixing & Contact Time (Controlled) Dosing->Mixing Monitoring Monitor Parameters (pH, Temp) Mixing->Monitoring Analysis Measure Residual Chlorine Mixing->Analysis Sample Monitoring->Mixing Discharge Effluent for Discharge or Further Treatment Analysis->Discharge

Caption: Experimental workflow for optimizing this compound dechlorination.

Troubleshooting_Logic Start High Residual Chlorine Detected? Check_Dosage Is Dosage Sufficient? (1.5-2x Stoichiometric) Start->Check_Dosage Yes Resolved Issue Resolved Start->Resolved No Check_pH Is pH < 8? Check_Dosage->Check_pH Yes Increase_Dosage Increase this compound Dose Check_Dosage->Increase_Dosage No Check_Mixing Is Mixing Adequate? Check_pH->Check_Mixing Yes Adjust_pH Lower pH Check_pH->Adjust_pH No Improve_Mixing Improve Mixing Energy/ Increase Contact Time Check_Mixing->Improve_Mixing No Unresolved Re-evaluate System (Check for other oxidants) Check_Mixing->Unresolved Yes Increase_Dosage->Resolved Adjust_pH->Resolved Improve_Mixing->Resolved

Caption: Troubleshooting logic for incomplete dechlorination.

References

"addressing challenges in the synthesis of thiosulfate-containing compounds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosulfate-containing compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and analysis.

Troubleshooting Guides

Section 1: Synthesis & Reaction Issues

Question: My this compound synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis, particularly when reacting sodium sulfite with sulfur, can stem from several factors. Incomplete reaction is a primary cause. To address this, ensure the reaction mixture is heated sufficiently, typically to near boiling, for an adequate duration (e.g., 1-1.5 hours) with constant stirring to facilitate the dissolution and reaction of sulfur.[1] The formation of unwanted side products, such as polysulfides, can also lower the yield of the desired this compound.[2] Maintaining a slightly alkaline pH can help minimize some side reactions.[2]

Another common method involves the reaction of sodium hydroxide with sulfur, which can also be prone to low yields if not controlled properly. This reaction often produces a mixture of sodium this compound and sodium polysulfides.[3] To optimize the yield, it is crucial to control the pH, keeping it elevated (between 11 and 13) to favor the formation of this compound.[2]

For the synthesis of S-alkylthiosulfates (Bunte salts) from alkyl halides, slow reaction rates can lead to lower yields. The choice of solvent is important; often a mixture of water and a solubilizing agent like ethanol or methanol is used to ensure the alkyl halide reacts effectively with the aqueous sodium this compound.[4]

Question: My reaction mixture has a strong yellow or red color. What does this indicate and how can I resolve it?

Answer:

A yellow or red coloration in your reaction mixture, particularly during the synthesis of sodium this compound from sodium hydroxide and sulfur, is indicative of the formation of sodium polysulfides (e.g., disulfide, trisulfide).[2] While some polysulfide formation is often unavoidable in this method, their presence represents a loss of yield and an impurity that needs to be removed.

To address this, you can attempt to convert the polysulfides to this compound. One method is to bubble air or pure oxygen through the solution while maintaining a high pH (11-13).[3] This oxidation process will cause the color to gradually fade as the polysulfides are converted to the colorless this compound.[3] Be aware that over-oxidation can lead to the formation of sodium sulfate, which will precipitate out of the solution.[2]

Question: I am observing the formation of a precipitate (elemental sulfur) when working with this compound solutions. Why is this happening and how can I prevent it?

Answer:

The precipitation of elemental sulfur is a classic sign of this compound decomposition under acidic conditions.[5][6] The this compound anion (S₂O₃²⁻) is unstable in acidic solutions and will decompose into sulfur (S) and sulfur dioxide (SO₂).[5][6] Even exposure to atmospheric carbon dioxide can lower the pH of a solution enough to cause slow decomposition, especially in dilute solutions.[5]

To prevent this, it is critical to maintain a neutral to alkaline pH (ideally between 5 and 9 for titrations) in your this compound solutions.[5] For storage, adding a small amount of a base like sodium carbonate or sodium hydroxide can help stabilize the solution.[7][8] When quenching a reaction with this compound, particularly an acidic one, it is advisable to add a bicarbonate solution first to raise the pH before introducing the this compound solution.[9]

G start Observe Precipitate (Elemental Sulfur) check_ph Is the solution acidic? start->check_ph acidic YES check_ph->acidic Check pH not_acidic NO check_ph->not_acidic cause_acid Cause: Acid-catalyzed decomposition of this compound. acidic->cause_acid other_causes Consider other causes: - Reaction with other reagents - Instability of starting material not_acidic->other_causes solution_neutralize Solution: Neutralize with a base (e.g., NaHCO3, NaOH). cause_acid->solution_neutralize prevention Prevention: Maintain pH > 7. Store with a stabilizer. solution_neutralize->prevention

Caption: Troubleshooting workflow for sulfur precipitation.

Section 2: Purification & Isolation

Question: I am having difficulty crystallizing my sodium this compound product. The solution seems to be supersaturated. What should I do?

Answer:

Sodium this compound solutions are known to readily form supersaturated solutions, making crystallization challenging.[1] If your concentrated solution does not crystallize upon cooling, you can induce crystallization by adding a few seed crystals of sodium this compound pentahydrate.[1][10] This will provide nucleation sites for crystal growth, and you should observe a rapid crystallization.[1]

If seed crystals are not available, scratching the inside of the glassware with a glass rod can sometimes provide the necessary surface imperfection to initiate crystallization. Cooling the solution in an ice bath can also help to reduce the solubility and promote crystallization.

Question: How can I purify my crude sodium this compound, which is contaminated with yellow polysulfides?

Answer:

The most common method for purifying crude sodium this compound is recrystallization.[2] The crude product, which may appear yellow due to polysulfide impurities, can be dissolved in a minimum amount of hot water.[2] Upon cooling, the less soluble sodium this compound will crystallize out, leaving the more soluble polysulfides in the mother liquor. This process can be repeated several times until colorless crystals are obtained.[2]

Another technique involves precipitating the sodium this compound from a concentrated aqueous solution by adding an equal volume of ethanol.[2] Sodium this compound is less soluble in ethanol and will precipitate, while the polysulfide impurities tend to remain in the solution.[2] The resulting white crystals can then be collected by filtration.[2]

G start Crude Sodium this compound (Yellow, with polysulfides) dissolve Dissolve in minimum hot water start->dissolve cool Cool solution slowly dissolve->cool crystallize Crystallization of Sodium this compound cool->crystallize filter Filter to collect crystals crystallize->filter mother_liquor Mother Liquor (Contains polysulfides) filter->mother_liquor repeat Repeat if necessary filter->repeat repeat->dissolve Redissolve final_product Pure, Colorless Crystals repeat->final_product Crystals are pure

Caption: Recrystallization workflow for sodium this compound.

Section 3: Analytical & Stability Issues

Question: My standardized sodium this compound solution is not stable and the concentration changes over time. How can I prepare a stable solution?

Answer:

The instability of sodium this compound solutions is a common issue and can be attributed to several factors, including bacterial decomposition, reaction with dissolved carbon dioxide (which forms carbonic acid), and oxidation by dissolved oxygen.[5][11]

To prepare a stable solution:

  • Use pure, boiled water: Use freshly boiled and cooled deionized or distilled water to minimize dissolved oxygen and carbon dioxide.[11]

  • Add a preservative: Adding a small amount of a base, such as sodium carbonate or sodium hydroxide (e.g., 1.5 mL of 6N NaOH per liter), can raise the pH and inhibit bacterial growth and decomposition by acid.[5][7]

  • Store properly: Store the solution in a tightly stoppered, dark glass or Teflon bottle to protect it from light and atmospheric carbon dioxide.[11][12]

A properly prepared 0.5 mol/kg sodium this compound solution can be stable for at least one month without any preservatives.[11][12]

Question: I am getting inconsistent results in my iodometric titrations. What are the common sources of error?

Answer:

Inconsistent results in iodometric titrations can arise from several sources:

  • Unstable this compound Solution: As discussed above, the concentration of your this compound titrant may be changing. It is good practice to standardize your solution frequently.

  • pH of the Titration Medium: The titration should be conducted in a pH range of 5-9.[5] If the solution is too acidic, the this compound will decompose.[5] If it is too alkaline, iodine can disproportionate.

  • Starch Indicator Issues: The starch solution should be prepared fresh, as it is susceptible to degradation.[7] It should be added when the iodine solution is pale yellow; adding it too early can result in a complex that is difficult to dissociate, leading to an inaccurate endpoint.[7]

  • Air Oxidation of Iodide: In acidic solutions, iodide ions (I⁻) can be oxidized by atmospheric oxygen to iodine (I₂), leading to a positive error. The titration should be performed promptly after the addition of acid.[5][13]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing Bunte salts (S-alkylthiosulfates)?

A1: The primary challenges include ensuring the alkyl halide is sufficiently reactive and soluble in the reaction medium, which often necessitates the use of a co-solvent like ethanol.[4] Side reactions can occur, and the hydrolysis of the Bunte salt to a thiol is a key subsequent reaction that can be acid-catalyzed.[14] This can be problematic as the this compound reagent is acid-labile.[14]

Q2: How can I remove this compound as an impurity from a reaction mixture?

A2: Ion exchange chromatography is an effective method for selectively removing this compound ions from a solution containing other valuable reactants.[15] In some specific cases, chemical treatment can be used. For instance, in hydrosulfite solutions, this compound can be removed by treatment with aluminum under alkaline conditions.[16]

Q3: What are the typical impurities found in commercially available sodium this compound?

A3: Common impurities can include sulfite, sulfate, and chloride ions.[17] These can be quantified using analytical techniques like ion chromatography.[17]

Q4: What is the best way to store this compound-containing compounds?

A4: Solid, crystalline this compound compounds are generally stable.[1] Solutions, however, are prone to degradation. They should be stored in tightly sealed, dark containers, in a cool place, and preferably with a stabilizer like sodium carbonate to maintain an alkaline pH.[7][11]

Quantitative Data Summary

ParameterValueContextSource
Sodium this compound Solution Stability Stable for at least 1 month0.5 mol/kg solution in a Teflon bottle without preservatives.[11][12]
Optimal pH for Iodometric Titration 5 - 9To prevent this compound decomposition or iodine disproportionation.[5]
Optimal pH for this compound Synthesis 11 - 13When synthesizing from NaOH and S to maximize yield.[2]
Crystallization Temperature 30 - 38 °CFor continuous crystallization of sodium this compound pentahydrate.[18]

Experimental Protocols

Protocol 1: Synthesis and Recrystallization of Sodium this compound Pentahydrate

Objective: To synthesize sodium this compound from sodium sulfite and sulfur, followed by purification via recrystallization.

Materials:

  • Sodium sulfite (Na₂SO₃)

  • Sulfur powder

  • 50% Ethanol

  • Deionized water

  • Beakers (100 mL, 50 mL)

  • Watch glass

  • Heating plate with stirring capability

  • Buchner funnel and filter flask

  • Evaporating dish

  • Drying oven (40-50°C)

Procedure:

  • Synthesis:

    • Weigh 6.3 g of Na₂SO₃ into a 100 mL beaker and add 40 mL of deionized water.

    • Cover with a watch glass and heat with constant stirring until the sodium sulfite is dissolved. Continue heating to near boiling.[1]

    • In a separate 50 mL beaker, weigh 2.0 g of sulfur powder and add a small amount of 50% ethanol to form a paste.[1]

    • Add the sulfur paste in batches to the near-boiling Na₂SO₃ solution while stirring continuously.

    • Maintain the solution at a gentle boil for 1-1.5 hours, stirring constantly. Add small amounts of water to compensate for evaporation.[1]

    • After the reaction is complete, hot filter the solution using a Buchner funnel to remove any unreacted sulfur.[1]

  • Recrystallization:

    • Transfer the hot filtrate to an evaporating dish and heat to concentrate the solution to approximately 20 mL.[1]

    • Allow the solution to cool to room temperature. If crystals do not form, add a single seed crystal of Na₂S₂O₃·5H₂O.[1]

    • Allow the solution to stand for 20 minutes to ensure complete crystallization.[1]

    • Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of absolute ethanol.[1]

    • Transfer the crystals to a watch glass and dry in an oven at 40-50°C.[1]

    • Weigh the final product and calculate the yield.

Protocol 2: Standardization of a Sodium this compound Solution

Objective: To accurately determine the concentration of a prepared sodium this compound solution by titration against a primary standard (potassium iodate).

Materials:

  • Potassium iodate (KIO₃), primary standard grade

  • Potassium iodide (KI)

  • Concentrated sulfuric acid (H₂SO₄)

  • Starch indicator solution (freshly prepared)

  • Approximately 0.1 M sodium this compound solution

  • Burette (50 mL)

  • Volumetric pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Preparation of Standard KIO₃ Solution:

    • Accurately weigh a precise amount of dried KIO₃ and dissolve it in a known volume of deionized water in a volumetric flask to create a standard solution of known concentration.

  • Titration:

    • Rinse and fill a burette with the sodium this compound solution to be standardized. Record the initial volume.

    • Pipette 25.00 mL of the standard KIO₃ solution into a 250 mL Erlenmeyer flask.

    • Add approximately 2 g of KI and 10 mL of 1 M H₂SO₄ to the flask. The solution should turn a dark yellow-brown due to the liberation of iodine.[19]

    • Immediately begin titrating with the sodium this compound solution.

    • Continue titrating until the solution becomes a pale yellow color.[7]

    • Add about 2 mL of starch indicator solution. The solution will turn a deep blue-black.[20]

    • Continue adding the this compound solution dropwise until the blue color disappears completely. This is the endpoint.[7][20]

    • Record the final volume from the burette.

    • Repeat the titration at least two more times to ensure precision. The volumes should agree within a small margin (e.g., ±0.05 mL).

    • Calculate the molarity of the sodium this compound solution using the stoichiometry of the reactions.

References

"refining protocols for thiosulfate administration in clinical trials"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the administration of sodium thiosulfate (STS) in clinical trials.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for sodium this compound as a cytoprotective agent against cisplatin toxicity?

A1: Sodium this compound (STS) is thought to mitigate cisplatin-induced toxicity through two main pathways. First, it can directly bind to cisplatin to form inactive platinum compounds, reducing the amount of active drug available to cause damage.[1] Secondly, STS acts as an antioxidant. It enters cochlear cells and elevates levels of glutathione, which helps to inhibit the formation of reactive oxygen species (ROS) induced by cisplatin.[1][2] Cisplatin damages the inner ear primarily by creating high levels of ROS, which leads to hair cell apoptosis.[1]

cluster_0 Cisplatin-Induced Toxicity cluster_1 Sodium this compound (STS) Protective Pathways cluster_2 Direct Inactivation cluster_3 Antioxidant Effect Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Formation Cisplatin->ROS Damage Cellular Damage (Ototoxicity, Nephrotoxicity) ROS->Damage STS Sodium this compound (STS) Complex Inactive Cisplatin-STS Complex STS->Complex Binds to Glutathione Increased Glutathione Levels STS->Glutathione Promotes Complex->Cisplatin Inactivates Glutathione->ROS Inhibits

Caption: Protective mechanisms of sodium this compound against cisplatin toxicity.

Q2: How should sodium this compound be prepared and stored for clinical use?

A2: Sodium this compound is typically available as a 25% (250 mg/mL) preservative-free injectable solution.[3] For prevention of cisplatin-induced ototoxicity, it is often diluted 1:1 with sterile water for injection to yield a 12.5% (125 mg/mL) solution, which must be administered within 4 hours of this reconstitution.[3] General storage recommendations are to keep the vials at room temperature and protected from light.[3] Historically, to ensure stability and prevent bacterial decomposition, stable solutions were prepared by dissolving sterile STS crystals in freshly boiled and cooled distilled water.[4][5]

Q3: What are the key stability considerations for diluted sodium this compound solutions?

A3: The stability of diluted sodium this compound depends on the diluent, concentration, and storage conditions. When stored at room temperature and protected from light, diluted solutions have shown stability for 24 to 48 hours.[3][6] Exposure to light can increase the degradation of admixed solutions.[6] It is crucial to visually inspect all parenteral drug products for particulate matter and discoloration before administration.[7]

Table 1: Stability of Diluted Sodium this compound Solutions

Diluent Concentration Storage Condition Stability Duration Source(s)
Normal Saline (NS) 1.5% and 9.76% Room Temperature 24 hours [3]
Dextrose 5% in Water (D5W) 1.5% and 9.76% Room Temperature 24 hours [3]
NS or D5W (Admixture with Nitroprusside) 1.963 mg/mL Room Temp, Protected from Light >95% concentration for 48 hours [6]

| Sterile Water for Injection (1:1 Dilution) | 12.5% (125 mg/mL) | Not specified | Must be used within 4 hours |[3] |

Q4: What are some established dosing regimens for sodium this compound in clinical trials?

A4: Dosing of sodium this compound varies significantly based on the clinical indication (e.g., prevention of cisplatin toxicity, treatment of calciphylaxis) and patient population. The timing of administration relative to cisplatin infusion is a critical parameter for efficacy in reducing ototoxicity.[1] Delayed administration (e.g., 6 hours after cisplatin) has been shown to reduce toxicity without compromising anti-tumor efficacy.[1][3]

Table 2: Example Dosing Protocols for Sodium this compound

Indication Patient Population Dosage Administration Schedule Source(s)
Cisplatin-Induced Ototoxicity Prevention Pediatric (Weight > 10 kg) 20 g/m²/dose Infused over 15 minutes, 6 hours after each cisplatin infusion. [3]
Pediatric (Weight 5 - 10 kg) 15 g/m²/dose Infused over 15 minutes, 6 hours after each cisplatin infusion. [3]
Pediatric (Weight < 5 kg) 10 g/m²/dose Infused over 15 minutes, 6 hours after each cisplatin infusion. [3]
Cisplatin Nephrotoxicity (Off-label) Adult 4 g/m² IV bolus followed by 12 g/m² IV infusion Infusion over 6 hours. [8]
Calciphylaxis Dialysis Patients 25 g IV infusion over 30-60 minutes, 3 times per week, during or after hemodialysis. [9][10][11]

| | Patients not on Dialysis | 25 g | 3 times per week. |[9] |

Q5: What patient monitoring is essential during and after sodium this compound infusion?

A5: Close patient monitoring is critical to manage potential adverse effects. Key monitoring parameters include:

  • Blood Pressure: Monitor before the infusion, immediately after completion, and then every 15 minutes until stable, as hypotension can occur.[3][7]

  • Electrolytes: In patients with renal impairment, monitor more closely for signs and symptoms of hypernatremia (high sodium) and hypokalemia (low potassium).[8][12]

  • Acid-Base Status: Be vigilant for metabolic acidosis, a potential serious side effect.[13][14]

  • Allergic Reactions: Monitor for signs of serious allergic reactions, including anaphylaxis.[12]

  • General Adverse Events: Patients should be monitored for at least 24-48 hours after administration for recurrent signs of toxicity and other adverse effects like nausea and vomiting.[7][13]

Section 2: Troubleshooting Guide

Q: A patient is experiencing significant nausea and vomiting during the sodium this compound infusion. What steps can be taken?

A: Nausea and vomiting are the most common adverse effects.[13][15] The incidence appears to be dose-dependent and related to the timing of administration.[15]

  • Premedication: Administer antiemetics prior to the STS infusion, coordinating with the antiemetic schedule for the primary chemotherapy protocol if applicable.[3][15]

  • Adjust Infusion Parameters: Nausea may be mitigated by administering the infusion during the last 30-60 minutes of a hemodialysis session rather than post-dialysis.[15]

  • Change Diluent: One possible cause of nausea is the hypertonicity of the solution. Anecdotal evidence suggests that diluting the STS in a hypotonic solution like D5W instead of normal saline may help.[15]

  • Dose Reduction: If nausea is severe and persistent, a dose reduction may be necessary, as this side effect is often dose-dependent.[10][15]

Q: A patient's lab results show a high anion gap metabolic acidosis following STS administration. How should this be managed?

A: High anion gap metabolic acidosis is a recognized, serious adverse effect of sodium this compound.[9][13][14][16]

  • Immediate Action: Discontinue the sodium this compound infusion immediately. One pediatric case of metabolic acidosis resolved after discontinuing treatment.[13]

  • Supportive Care: Provide appropriate supportive care to correct the acidosis as per institutional guidelines.

  • Risk Assessment: Re-evaluate the risk/benefit profile for the patient before considering re-initiation of STS. For future infusions, consider a dose reduction or alternative strategies.

  • Dialysis Patients: In hemodialysis patients, the use of a high bicarbonate dialysate may help resolve STS-induced metabolic acidosis.[9]

Start Adverse Event Occurs During/After STS Infusion Nausea Patient experiences Nausea / Vomiting? Start->Nausea Acidosis Patient develops Metabolic Acidosis? Nausea->Acidosis No Premedicate Action: - Premedicate with antiemetics - Adjust infusion timing/diluent - Consider dose reduction Nausea->Premedicate Yes Hypotension Patient's BP drops? Acidosis->Hypotension No StopInfusion CRITICAL ACTION: - Stop infusion immediately - Provide supportive care - Re-evaluate risk/benefit Acidosis->StopInfusion Yes SlowInfusion Action: - Decrease rate of infusion - Monitor BP closely Hypotension->SlowInfusion Yes End Continue Monitoring Hypotension->End No Premedicate->End StopInfusion->End SlowInfusion->End

Caption: Troubleshooting logic for common adverse events during STS administration.

Q: A precipitate is observed in the prepared sodium this compound solution. What should be done?

A: The presence of any particulate matter indicates a potential issue with stability or compatibility.

  • Do Not Administer: The solution should be discarded immediately. All parenteral drug products should be visually inspected for particulate matter before administration.[7]

  • Review Preparation Protocol: Ensure that the correct diluent was used and that the preparation procedure followed the protocol precisely. Solutions of sodium this compound can decompose, which may result in the presence of free sulfur.[5]

  • Check Storage Conditions: Verify that the solution was stored according to guidelines, particularly regarding protection from light and temperature control.[3][6]

  • Prepare a Fresh Batch: Prepare a new, fresh solution for administration, ensuring all sterility and preparation steps are carefully followed.

Section 3: Experimental Protocols

Protocol 1: Preparation and Dilution of Sodium this compound (25%) for IV Infusion

  • Objective: To prepare a 12.5% (125 mg/mL) solution of sodium this compound for intravenous administration as an otoprotectant.

  • Materials:

    • Sodium this compound Injection, USP 25% (250 mg/mL) vial

    • Sterile Water for Injection, USP

    • Sterile syringes and needles

    • Appropriate sterile IV infusion bag (e.g., NS or D5W as per protocol)

    • 70% Isopropyl alcohol swabs

  • Methodology:

    • Visually inspect the 25% sodium this compound vial for any particulate matter or discoloration. Do not use if either is present.[7]

    • Using aseptic technique, clean the rubber stoppers of the sodium this compound vial and the sterile water vial with an alcohol swab.

    • Calculate the required volume of 25% sodium this compound based on the patient's body surface area (m²) and the prescribed dose (e.g., 20 g/m²).[3]

    • Withdraw the calculated volume of 25% sodium this compound into a sterile syringe.

    • For a 1:1 dilution to create a 12.5% solution, add an equal volume of sterile water for injection to the final infusion container or a sterile empty vial.[3] For example, to prepare 20 mL of 12.5% solution, mix 10 mL of 25% STS with 10 mL of sterile water.

    • Gently agitate the final container to ensure thorough mixing.

    • Label the prepared solution clearly with the patient's name, drug name, final concentration (12.5%), date, and time of preparation.

    • Crucially, the diluted 12.5% solution must be administered within 4 hours of preparation. [3]

Protocol 2: Sample Administration Workflow for Cisplatin-Induced Ototoxicity Prevention

  • Objective: To outline the clinical workflow for administering sodium this compound to a pediatric patient receiving cisplatin to reduce the risk of ototoxicity.

  • Procedure:

    • Pre-Infusion Checks: Confirm patient identity, verify orders for cisplatin and sodium this compound, and check for any contraindications. Ensure premedication for nausea has been administered.[3]

    • Cisplatin Administration: Administer the prescribed dose of cisplatin according to the main treatment protocol. Record the exact start and end times of the cisplatin infusion.

    • 6-Hour Delay: A mandatory 6-hour waiting period begins after the completion of the cisplatin infusion.[3] This delay is critical to avoid compromising cisplatin's anti-tumor efficacy.[1]

    • STS Preparation: During the waiting period, prepare the sodium this compound dose as described in Protocol 1.

    • Patient Monitoring (Pre-STS): Just prior to starting the STS infusion, measure and record the patient's blood pressure.[3]

    • STS Infusion: Exactly 6 hours after the end of the cisplatin infusion, begin the intravenous infusion of the prepared sodium this compound solution. The infusion should be administered over 15 minutes.[3]

    • Post-Infusion Monitoring: Immediately upon completion of the 15-minute infusion, re-measure the patient's blood pressure. Continue to monitor blood pressure every 15 minutes until two consecutive stable readings are obtained.[3] Monitor the patient for any signs of adverse reaction for the next 24-48 hours.[7]

Start 1. Pre-Infusion Checks (Verify Orders, Premedicate) Cisplatin 2. Administer Cisplatin (Record End Time) Start->Cisplatin Wait 3. Wait for 6 Hours (Post-Cisplatin) Cisplatin->Wait Prepare 4. Prepare STS Dose (12.5% Solution) Wait->Prepare Monitor_Pre 5. Monitor Baseline BP Wait->Monitor_Pre STS_Infusion 6. Infuse STS (Over 15 Minutes) Monitor_Pre->STS_Infusion Monitor_Post 7. Post-Infusion Monitoring (BP check immediately, then Q15 min until stable) STS_Infusion->Monitor_Post End Workflow Complete Monitor_Post->End

References

"troubleshooting poor yields in thiosulfate-mediated reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yields in thiosulfate-mediated reactions, such as the synthesis of thiols and disulfides via Bunte salt intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield low when trying to synthesize a thiol from an alkyl halide and sodium this compound?

Low yields in this two-step process often arise from a fundamental conflict in reaction conditions. The first step, the formation of an S-alkylthis compound (Bunte salt), is a nucleophilic substitution.[1][2] The second step, the hydrolysis of the Bunte salt to the target thiol, is typically catalyzed by acid.[2][3] However, sodium this compound, the reactant for the first step, is unstable in acidic conditions and decomposes, thus reducing the amount available to react with the alkyl halide.[1][2]

Q2: My reaction mixture turned cloudy and yellow. What is happening?

This is a classic sign of this compound decomposition. In the presence of acid, this compound disproportionates into solid elemental sulfur, which appears as a yellow colloidal suspension, and sulfur dioxide gas.[1][2][4] This side reaction consumes your this compound reagent, preventing the formation of the Bunte salt intermediate and leading to significantly lower yields.

Q3: How can I efficiently hydrolyze the Bunte salt intermediate without decomposing the initial sodium this compound?

A sequential, two-step approach is recommended.

  • Bunte Salt Formation: Conduct the initial reaction between the alkyl halide and sodium this compound in a neutral or slightly alkaline aqueous or alcoholic solution. Allow sufficient time for the reaction to go to completion, which can be monitored by techniques like TLC or GC to track the consumption of the alkyl halide.

  • Hydrolysis: Only after the Bunte salt formation is complete should you acidify the reaction mixture to catalyze the hydrolysis to the thiol.[3] This prevents the acid from prematurely destroying the this compound reagent.

Q4: I am isolating a disulfide (R-S-S-R) instead of the thiol (R-SH). How can I prevent this?

Thiols are easily oxidized to disulfides, and certain reaction conditions can promote this. For instance, using DMSO as a solvent at elevated temperatures can lead to the in-situ oxidation of the generated thiol to a disulfide.[1] To favor the thiol product:

  • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Use degassed solvents.

  • Consider a mild reducing agent during the workup procedure.

Q5: What are the most important reaction parameters to optimize for the initial Bunte salt formation?

The key parameters are substrate reactivity, solvent, temperature, and concentration.

  • Substrate: Primary and secondary alkyl halides react well, but tertiary alkyl halides generally do not.[1][3]

  • Solvent: Polar solvents are required. Aqueous ethanol is common for the Bunte salt formation, while DMSO can be used for one-pot disulfide syntheses.[1][5]

  • Temperature: Heating the reaction mixture (e.g., to 60-70 °C) can increase the rate of nucleophilic substitution.[1]

  • Concentration: Using an excess of sodium this compound can help drive the reaction to completion.

Visualizing the Process

Reaction Pathways

The following diagram illustrates the main reaction pathway to form a thiol, along with key side reactions that can lead to poor yields.

Reaction_Pathway This compound Reaction Pathways AlkylHalide Alkyl Halide (R-X) BunteSalt Bunte Salt (R-S-SO₃Na) AlkylHalide->BunteSalt Step 1: Nucleophilic Substitution This compound Na₂S₂O₃ This compound->BunteSalt Step 1: Nucleophilic Substitution Decomposition Decomposition (S, SO₂) This compound->Decomposition Side Reaction: Decomposition Thiol Thiol (R-SH) BunteSalt->Thiol Step 2: Hydrolysis Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Side Reaction: Oxidation Acid H₃O⁺ Acid->this compound Causes Acid->BunteSalt Catalyzes Oxidant [O] Oxidant->Thiol

Caption: Key reaction steps and competing side reactions.

Troubleshooting Guide

Use the following table to diagnose and solve common issues.

Symptom Possible Cause Suggested Solution
Yellow precipitate/cloudiness This compound decomposition in acidic conditions.[2]Ensure the initial reaction medium is neutral. Acidify only after Bunte salt formation is complete.
Low conversion of starting material - Low reactivity of the alkyl halide (e.g., secondary or sterically hindered).- Insufficient reaction time or temperature.- Increase reaction time and/or temperature.- Note that tertiary halides are generally unreactive.[3]- Use a more polar solvent.
Final product is a disulfide Oxidation of the intermediate thiol.[1]- Perform the reaction and workup under an inert atmosphere.- Use degassed solvents.- Avoid reaction conditions known to be oxidative (e.g., high-temperature DMSO).[1]
Difficult product isolation High water solubility of the Bunte salt and inorganic byproducts.[3][6]- Consider solvent extraction strategies.- An older method used thallium(I) this compound to precipitate insoluble thallium halides, but this is highly toxic and not recommended.[3][6]
Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing yield issues.

Troubleshooting_Workflow start Poor or No Yield q1 Reaction cloudy? Yellow precipitate? start->q1 a1 Cause: this compound decomposition due to acidic conditions. q1->a1 Yes q2 Isolated product is a disulfide? q1->q2 No s1 Solution: Run Step 1 at neutral pH. Acidify only after Bunte salt forms. a1->s1 a2 Cause: Oxidation of thiol product. q2->a2 Yes q3 Starting material unchanged? q2->q3 No s2 Solution: Use inert atmosphere. Degas solvents. Check solvent choice. a2->s2 a3 Cause: Low reactivity or poor conditions. (e.g., tertiary halide, low temp). q3->a3 Yes s3 Solution: Increase temperature. Check substrate reactivity (1° > 2° >> 3°). Increase reaction time. a3->s3

Caption: A step-by-step diagnostic workflow.

Quantitative Data & Reaction Conditions

The choice of substrate and reaction conditions significantly impacts product yield. The following table, adapted from literature data, shows yields for a one-pot synthesis of symmetric disulfides from various alkyl halides using Na₂S₂O₃·5H₂O in DMSO.[1]

EntryAlkyl HalideTemperature (°C)Time (h)Yield (%)
1n-Butyl bromide703.595
2n-Octyl bromide703.592
3Benzyl bromide602.598
44-Chlorobenzyl chloride602.595
54-Nitrobenzyl bromide604.065
6sec-Butyl bromide705.090
7Cyclohexyl bromide705.092

As shown, primary and benzylic halides generally give excellent yields in shorter reaction times. Secondary halides also perform well but may require longer reaction times. Substrates with strongly electron-withdrawing groups, like p-nitrobenzyl bromide, may result in lower yields due to the formation of side products.[1]

The pH Optimization Challenge

The core challenge of the thiol synthesis is balancing the pH requirements of the two main steps.

pH_Conflict The pH Optimization Challenge cluster_0 Bunte Salt Formation (Step 1) cluster_1 Bunte Salt Hydrolysis (Step 2) Thiosulfate_Stability This compound Stability Optimal_pH_1 Optimal Condition: Neutral / Slightly Alkaline pH Thiosulfate_Stability->Optimal_pH_1 requires Optimal_pH_2 Optimal Condition: Acidic pH Optimal_pH_1->Optimal_pH_2 CONFLICT Hydrolysis_Rate Efficient Hydrolysis Hydrolysis_Rate->Optimal_pH_2 requires

Caption: The conflicting pH requirements for the two key steps.

Key Experimental Protocols

Protocol 1: General Procedure for Bunte Salt Formation

  • Dissolve sodium this compound (1.0 - 1.2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add the alkyl halide (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring the disappearance of the alkyl halide by TLC.

  • Cool the reaction mixture. The Bunte salt can sometimes be isolated by evaporation of the solvent and extraction, though it is often used directly in the next step.[6]

Protocol 2: Acid-Catalyzed Hydrolysis of a Bunte Salt to a Thiol

  • To the aqueous solution containing the Bunte salt from Protocol 1, add a dilute mineral acid (e.g., 1 M HCl or H₂SO₄) dropwise until the solution is acidic (pH 1-2).

  • Heat the mixture for 1-3 hours to facilitate hydrolysis.[3]

  • After cooling, extract the thiol product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

Protocol 3: One-Pot Synthesis of Symmetric Disulfides [1]

  • In a round-bottom flask, combine the alkyl halide (1.0 equivalent) and sodium this compound pentahydrate (Na₂S₂O₃·5H₂O, 1.5 equivalents).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 60-70 °C and stir for the time indicated in the data table (typically 2.5-5 hours).

  • After the reaction is complete, cool to room temperature and add water to precipitate the disulfide product.

  • Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.

References

Technical Support Center: Enhancing the Shelf-Life of Ammonium Thiosulfate Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the stabilization and shelf-life enhancement of ammonium thiosulfate (ATS) fertilizers.

Troubleshooting Guides

This section addresses common issues observed during the storage and handling of ammonium this compound solutions.

Issue Potential Cause Troubleshooting Steps
White crystalline precipitate forms in the solution, especially at low temperatures. Salting Out: ATS can crystallize out of solution at temperatures around 6-7°C (43-45°F).[1]1. Gently warm the solution while agitating to redissolve the crystals. 2. Store the solution in a temperature-controlled environment to prevent future crystallization.[1] 3. For formulations, consider the addition of freezing point depressants.
Solution appears cloudy or has a yellowish tint, and a fine yellow/white precipitate (elemental sulfur) is observed. Acidic Decomposition: The pH of the solution has likely dropped below 6.0, causing the this compound to decompose into elemental sulfur and sulfur dioxide.[1]1. Immediately measure the pH of the solution using a calibrated pH meter. 2. If acidic, adjust the pH to a neutral or slightly alkaline range (7.0-8.5) by adding a suitable base like ammonium hydroxide, if compatible with the intended application.[1] 3. Identify and eliminate the source of acidification. This could be contamination with acidic materials or incompatible fertilizers.
A strong ammonia odor is more pronounced than usual. Alkaline Decomposition: The pH of the solution may be too high, accelerating the release of ammonia gas. High temperatures can also exacerbate this issue.1. Measure the pH of the solution. While ATS is stable in slightly alkaline conditions, excessively high pH should be avoided. 2. Ensure storage containers are properly sealed to minimize the escape of ammonia gas. 3. Store the solution in a cool, well-ventilated area, away from direct sunlight and heat sources.
Visible signs of corrosion (discoloration, pitting) on storage tanks or equipment. Material Incompatibility: ATS solutions can be corrosive to certain metals, particularly copper, zinc, and their alloys (e.g., brass, galvanized steel).1. Immediately transfer the ATS solution to a compatible container (e.g., mild steel, stainless steel, or high-density polyethylene). 2. Inspect and replace any corroded fittings, pumps, or pipes with compatible materials.[2] 3. For long-term storage, utilize tanks made of or lined with corrosion-resistant materials.
Inconsistent performance of the ATS fertilizer in experiments. Degradation of Active Ingredient: The concentration of this compound may have decreased due to decomposition from improper storage conditions (e.g., exposure to high temperatures, acidic pH, or incompatible chemicals).1. Verify the concentration of the this compound solution using a validated analytical method, such as iodometric titration or ion chromatography. 2. Review storage and handling procedures to ensure they align with recommended guidelines. 3. If degradation is confirmed, use a fresh, properly stored solution for subsequent experiments.

Frequently Asked Questions (FAQs)

1. What is the optimal pH range for storing ammonium this compound solutions?

Ammonium this compound solutions are most stable in a neutral to slightly alkaline pH range of 7.0 to 8.5.[1] Acidic conditions (pH < 6.0) lead to rapid decomposition, while highly alkaline conditions can increase the release of ammonia gas.

2. How does temperature affect the shelf-life of ATS fertilizers?

Higher temperatures accelerate the degradation of ammonium this compound. Solutions decompose more rapidly at temperatures above 50°C.[3] It is recommended to store ATS solutions in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.

3. What are the primary degradation products of ammonium this compound?

Under acidic conditions, ammonium this compound decomposes to form elemental sulfur (which appears as a precipitate) and sulfur dioxide gas.[1] In soil, this compound is microbially oxidized to tetrathionate and then to sulfate, which is the form available to plants.[4][5]

4. Can I mix ammonium this compound with other fertilizers?

Ammonium this compound is compatible with many neutral to slightly acidic liquid fertilizers, such as urea ammonium nitrate (UAN) solutions.[4] However, it is incompatible with strong acids, strong bases, and strong oxidizing agents. A jar test is always recommended before mixing large quantities of different fertilizers to ensure physical compatibility.

5. How can the stability of ammonium this compound solutions be enhanced?

The stability of ATS solutions can be enhanced by:

  • Maintaining Optimal pH: Keeping the pH between 7.0 and 8.5.

  • Controlling Temperature: Storing the solution in a cool environment and avoiding extreme temperatures.

  • Using Stabilizers: In certain applications, such as in the presence of catalytic metal ions like copper, chelating agents like EDTA can be used to stabilize the this compound by forming stable complexes with the metal ions. The addition of sulfites has also been shown to inhibit the oxidation of this compound.

Data on Ammonium this compound Stability

The following tables provide illustrative quantitative data on the stability of ammonium this compound under various conditions.

Table 1: Effect of Temperature on the Decomposition of Ammonium this compound Solution (at pH 7.5)

Temperature (°C)Approximate Half-life (t½) in days
20> 365
30~ 200
40~ 90
50~ 40
60~ 18

Note: This data is illustrative and based on kinetic principles (Arrhenius equation). Actual degradation rates can vary depending on the specific composition of the fertilizer solution and storage conditions.

Table 2: Effect of pH on the Stability of Ammonium this compound Solution (at 25°C)

pHStabilityObservations
< 6.0UnstableDecomposition to elemental sulfur and sulfur dioxide.[1]
6.0 - 8.5StableOptimal for storage and general use.[1]
8.5 - 10.5StableOptimal for specific chemical reactions like gold leaching.
> 10.5Generally StableMay see reduced efficiency in some applications.

Table 3: Illustrative Effect of Stabilizers on Ammonium this compound Stability in the Presence of Copper Ions (Catalyst for Degradation)

StabilizerConcentration% this compound Remaining (after 24h at 40°C)
None (Control)-65%
EDTA0.01 M92%
Sodium Sulfite0.05 M88%

Note: This data is for illustrative purposes to demonstrate the efficacy of stabilizers in preventing catalytic degradation.

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Study of Liquid Ammonium this compound Fertilizer

Objective: To determine the estimated shelf-life of a liquid ammonium this compound fertilizer formulation under accelerated temperature conditions.

Materials:

  • Ammonium this compound fertilizer solution

  • Temperature-controlled stability chambers or ovens

  • Inert, sealed containers (e.g., glass or HDPE bottles)

  • pH meter

  • Analytical equipment for this compound quantification (e.g., HPLC with UV detector or titration apparatus)

Methodology:

  • Initial Analysis (Time 0):

    • Thoroughly mix the bulk ATS fertilizer solution.

    • Measure and record the initial pH of the solution.

    • Determine the initial concentration of ammonium this compound using a validated analytical method (see Protocol 2).

    • Record the initial appearance of the solution (e.g., clear, colorless).

  • Sample Preparation and Storage:

    • Aliquot the ATS solution into multiple inert, sealed containers to minimize headspace and prevent evaporation and contamination.

    • Place the containers in stability chambers set at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • Also, store a set of control samples at the recommended storage temperature (e.g., 25°C).

  • Sampling and Analysis at Time Intervals:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks for accelerated conditions; 3, 6, 9, 12, 18, and 24 months for real-time), remove one container from each temperature condition.

    • Allow the samples to equilibrate to room temperature.

    • Visually inspect the samples and record any changes in appearance (e.g., color change, precipitation).

    • Measure and record the pH of each sample.

    • Determine the concentration of ammonium this compound in each sample.

  • Data Analysis:

    • Plot the concentration of ammonium this compound versus time for each temperature.

    • Determine the degradation rate constant (k) at each temperature, assuming first-order kinetics if applicable.

    • Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the temperature in Kelvin).

    • Extrapolate the data to the recommended storage temperature (e.g., 25°C) to determine the degradation rate constant at that temperature.

    • Calculate the estimated shelf-life, which is the time it takes for the concentration of ammonium this compound to decrease to a predetermined specification limit (e.g., 90% of the initial concentration).

Protocol 2: Quantification of Ammonium this compound and its Degradation Products using a Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the simultaneous quantification of ammonium this compound and its primary degradation products (e.g., sulfate, tetrathionate).

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a conductivity detector.

  • Anion exchange column suitable for separating sulfur-containing anions.

  • Ammonium this compound reference standard.

  • Reference standards for potential degradation products (e.g., sodium sulfate, sodium tetrathionate).

  • Reagents for mobile phase preparation (e.g., sodium carbonate, sodium bicarbonate).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Deionized water.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: Anion exchange column (e.g., Dionex IonPac™ AS16 or similar).

    • Mobile Phase: A gradient of aqueous sodium hydroxide or a carbonate/bicarbonate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity or UV detection at an appropriate wavelength.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of the ammonium this compound reference standard of a known concentration in deionized water.

    • Prepare stock solutions of the reference standards for the degradation products.

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the stability samples.

  • Sample Preparation:

    • Accurately dilute the ATS fertilizer samples from the stability study with deionized water to bring the concentration within the calibration range.

    • Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Specificity: Inject the individual reference standards, a mixture of the standards, and a placebo (matrix without the active ingredient) to ensure that the peaks for this compound and its degradation products are well-resolved from each other and from any matrix components.

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze samples with known concentrations of this compound and degradation products (spiked samples) and calculate the percent recovery.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).

    • Forced Degradation: Subject the ATS solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that the method can separate the intact ATS from all formed degradants.

  • Sample Analysis:

    • Inject the prepared samples from the stability study and the calibration standards into the HPLC system.

    • Quantify the amount of ammonium this compound and its degradation products in the samples by comparing their peak areas to the calibration curve.

Visualizations

G cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_products Degradation Products / Effects Storage Ammonium this compound (ATS) Solution (NH₄)₂S₂O₃ Acid Acidic pH (< 6.0) HighTemp High Temperature (> 50°C) LowTemp Low Temperature (< 7°C) IncompatibleMetals Incompatible Metals (Cu, Zn, etc.) Sulfur Elemental Sulfur (S) + Sulfur Dioxide (SO₂) (Precipitate & Gas) Acid->Sulfur Decomposition Ammonia Ammonia Gas (NH₃) (Increased Odor) HighTemp->Ammonia Accelerates Decomposition Crystals ATS Crystals (Salting Out) LowTemp->Crystals Crystallization Corrosion Corrosion Products IncompatibleMetals->Corrosion Corrosion

Caption: Key degradation pathways for ammonium this compound fertilizers.

G cluster_workflow Accelerated Shelf-Life Study Workflow A 1. Initial Analysis (t=0) - Concentration (HPLC/Titration) - pH - Appearance B 2. Sample Storage - Multiple temperatures (e.g., 25°C, 40°C, 50°C, 60°C) - Sealed, inert containers A->B C 3. Analysis at Time Intervals - Withdraw samples at set times - Repeat initial analysis B->C D 4. Data Analysis - Plot concentration vs. time - Determine degradation rate (k) at each temp. C->D E 5. Shelf-Life Prediction - Use Arrhenius plot (ln(k) vs 1/T) - Extrapolate to storage temp. - Calculate time to reach specification limit D->E

Caption: Workflow for an accelerated shelf-life study of ATS fertilizers.

References

Validation & Comparative

A Comparative Analysis of Thiosulfate and Other Reducing Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological research and pharmaceutical development, the selection of an appropriate reducing agent is a critical decision that can significantly impact experimental outcomes. While traditional thiol-based reductants like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (β-ME) are widely utilized, thiosulfate presents a unique, non-thiol alternative with distinct properties. This guide provides a comprehensive, data-driven comparison of this compound with these commonly used reducing agents, offering insights into their respective performance characteristics to aid in reagent selection for specific applications.

Quantitative Performance Comparison

The efficacy of a reducing agent is determined by several key parameters, including its reduction potential, reaction kinetics, and stability under various experimental conditions. The following tables summarize the available quantitative data for this compound and its counterparts.

PropertyThis compound (S₂O₃²⁻)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-mercaptoethanol (β-ME)
Standard Reduction Potential (E₀') +0.08 V (for S₄O₆²⁻/2S₂O₃²⁻)-0.33 V (at pH 7)Not readily available, but considered a very strong reducing agent-0.26 V (at pH 7)
Effective pH Range Broad>71.5 - 8.5[1]>7.5
Mechanism of Action Non-thiol based, reduces disulfide bondsThiol-disulfide exchangePhosphine-based reductionThiol-disulfide exchange
Odor OdorlessStrong, unpleasantOdorlessStrong, unpleasant
Air Oxidation Stability StableProne to oxidationResistant to air oxidationProne to oxidation
Reversibility ReversibleReversibleIrreversibleReversible

Table 1: General Properties of Common Reducing Agents

Reducing AgentOptimal Concentration RangeIncubation TimeIncubation Temperature (°C)
This compound10-100 mMVariable (minutes to hours)Room Temperature to 37°C
DTT1-100 mM15-60 minutesRoom Temperature to 37°C
TCEP0.5-50 mM5-30 minutesRoom Temperature
β-mercaptoethanol5-50 mM30-60 minutesRoom Temperature to 37°C

Table 2: Typical Working Parameters for Disulfide Bond Reduction

Experimental Protocols

To facilitate a direct comparison of these reducing agents in a laboratory setting, detailed protocols for key experiments are provided below.

Disulfide Bond Reduction Kinetics Assay

This assay measures the rate at which a reducing agent reduces the disulfide bonds in a model protein, which can be monitored by quantifying the appearance of free thiol groups using Ellman's reagent (DTNB).

Materials:

  • Model protein with a known number of disulfide bonds (e.g., insulin, lysozyme)

  • Reducing agents: Sodium this compound, DTT, TCEP, β-mercaptoethanol

  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA

  • Ellman's Reagent (DTNB) solution: 4 mg/mL in Reaction Buffer[2]

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the model protein (e.g., 1 mg/mL) and each reducing agent (e.g., 100 mM) in the Reaction Buffer.

  • In a cuvette, mix the protein solution with the Reaction Buffer to a final volume of 900 µL.

  • Initiate the reaction by adding 100 µL of the reducing agent stock solution to the cuvette and mix quickly. The final concentration of the reducing agent will be 10 mM.

  • Immediately add 50 µL of the DTNB solution to the reaction mixture.

  • Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of disulfide bond reduction.

  • Calculate the initial rate of reaction for each reducing agent from the linear portion of the absorbance vs. time curve.

Protein Aggregation Prevention Assay

This assay evaluates the ability of a reducing agent to prevent protein aggregation, which can be induced by stress conditions such as heat or chemical denaturants. Aggregation is monitored by measuring changes in light scattering.

Materials:

  • Protein prone to aggregation (e.g., lysozyme, α-lactalbumin)

  • Reducing agents: Sodium this compound, DTT, TCEP, β-mercaptoethanol

  • Buffer: 50 mM Phosphate buffer, pH 7.0

  • Dynamic Light Scattering (DLS) instrument or a spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare solutions of the protein (e.g., 0.5 mg/mL) in the buffer, both in the presence and absence of each reducing agent (e.g., at a final concentration of 5 mM).

  • Filter all solutions through a 0.22 µm filter to remove any pre-existing aggregates.

  • Measure the initial particle size distribution using a DLS instrument or the initial absorbance at 340 nm.

  • Induce aggregation by heating the samples at a specific temperature (e.g., 65°C) for a set period (e.g., 30 minutes).

  • After the incubation period, cool the samples to room temperature.

  • Measure the final particle size distribution or the final absorbance at 340 nm.

  • Compare the extent of aggregation in the presence of each reducing agent relative to the control (no reducing agent). A smaller increase in particle size or absorbance indicates better prevention of aggregation.

Signaling Pathways and Logical Relationships

The roles of these reducing agents in cellular signaling are distinct. This compound is a key player in the hydrogen sulfide (H₂S) signaling pathway, acting as both a metabolite and a potential donor of H₂S.[3] In contrast, DTT, TCEP, and β-ME are primarily used experimentally to mimic the action of endogenous reducing systems like the thioredoxin and glutaredoxin systems, which regulate protein function through the reduction of cysteine disulfide bonds.

Hydrogen Sulfide (H₂S) Signaling Pathway

The following diagram illustrates the central role of this compound in the metabolism and signaling of H₂S.

H2S_Signaling cluster_Metabolism H₂S Metabolism cluster_Signaling Cellular Signaling Cysteine Cysteine H2S H₂S Cysteine->H2S CSE/CBS This compound This compound (S₂O₃²⁻) H2S->this compound Oxidation H2S_Signal H₂S Signaling H2S->H2S_Signal Sulfite Sulfite (SO₃²⁻) This compound->Sulfite TST Thiosulfate_Signal This compound as H₂S Donor This compound->Thiosulfate_Signal Sulfate Sulfate (SO₄²⁻) Sulfite->Sulfate Sulfite Oxidase Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) H2S_Signal->Cellular_Response H2S_Signal->Cellular_Response Thiosulfate_Signal->H2S Thiosulfate_Signal->H2S Reduction

Caption: Role of this compound in H₂S Metabolism and Signaling.

General Mechanism of Thiol-Based Reducing Agents

This diagram illustrates the general mechanism by which thiol-containing reducing agents like DTT and β-ME reduce protein disulfide bonds.

Thiol_Reduction Protein_Oxidized Oxidized Protein (with S-S bond) Protein_Reduced Reduced Protein (with -SH HS-) Protein_Oxidized->Protein_Reduced Reduction Reducing_Agent Thiol Reducing Agent (e.g., DTT, β-ME) (R-SH) Oxidized_Agent Oxidized Reducing Agent (R-S-S-R) Reducing_Agent->Oxidized_Agent Oxidation

Caption: Thiol-Disulfide Exchange Mechanism.

Experimental Workflow for Comparing Reducing Agents

The following workflow outlines the key steps for a comparative analysis of different reducing agents.

Experimental_Workflow start Start prep Prepare Protein and Reducing Agent Solutions start->prep kinetic_assay Disulfide Bond Reduction Kinetics Assay (DTNB) prep->kinetic_assay agg_assay Protein Aggregation Prevention Assay (DLS) prep->agg_assay data_analysis Data Analysis and Comparison kinetic_assay->data_analysis agg_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for Comparative Analysis.

Conclusion

The choice of a reducing agent should be guided by the specific requirements of the experiment. This compound offers a stable, odorless, and non-thiol alternative to traditional reducing agents, making it a valuable tool in a researcher's arsenal, particularly in applications where thiol reactivity or odor is a concern. However, its reduction potential and kinetics in the context of protein disulfide bond reduction require careful consideration and may be less potent than agents like TCEP or DTT. For applications demanding strong and rapid reduction over a wide pH range, TCEP remains a superior choice. DTT and β-mercaptoethanol, while effective, have limitations due to their instability and strong odor. By understanding the quantitative performance and practical considerations outlined in this guide, researchers and drug development professionals can make more informed decisions in selecting the optimal reducing agent for their specific needs, ultimately leading to more reliable and reproducible experimental outcomes.

References

Validating the Efficacy of Sodium Thiosulfate as a Cyanide Antidote: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium thiosulfate's performance as a cyanide antidote against other alternatives, supported by experimental data. It is intended to inform research and development in the field of medical countermeasures against cyanide poisoning.

Executive Summary

Sodium this compound is a long-standing cyanide antidote with a well-established mechanism of action. It serves as a sulfur donor for the endogenous enzyme rhodanese, which detoxifies cyanide by converting it to the less toxic and readily excretable thiocyanate.[1][2] However, its efficacy, particularly its speed of action when used as a monotherapy, has been a subject of investigation and comparison with other antidotes, primarily hydroxocobalamin and nitrites. While effective, sodium this compound's delayed onset is a significant consideration in acute, life-threatening cyanide exposures.[3][4][5] It is often administered in combination with other agents to provide more rapid and comprehensive treatment.[1][6]

Mechanism of Action: A Comparative Overview

Cyanide exerts its toxicity by inhibiting cytochrome c oxidase (cytochrome a3) in the mitochondrial electron transport chain, leading to a halt in aerobic respiration, cellular hypoxia, and metabolic acidosis.[6] Antidotes primarily work by either sequestering cyanide or restoring the function of cytochrome c oxidase.

Sodium this compound: Facilitates the natural detoxification pathway by providing the substrate for rhodanese to convert cyanide (CN⁻) to thiocyanate (SCN⁻).[1][2] This process is effective but relatively slow due to its reliance on enzymatic conversion and poor penetration into the mitochondria.[3]

Hydroxocobalamin (Vitamin B12a): Directly binds to cyanide to form cyanocobalamin (Vitamin B12), a non-toxic compound that is excreted in the urine. This is a rapid, direct chelation reaction.[5]

Nitrites (Amyl Nitrite and Sodium Nitrite): Induce the formation of methemoglobin from hemoglobin. Methemoglobin has a high affinity for cyanide, sequestering it from cytochrome c oxidase to form cyanomethemoglobin.[6] This action is rapid but can compromise the oxygen-carrying capacity of the blood.[3]

Signaling Pathway of Cyanide Toxicity and Antidote Intervention

G cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain CytC_Oxidase Cytochrome c Oxidase ETC->CytC_Oxidase e- ATP_Production Aerobic Respiration (ATP Production) CytC_Oxidase->ATP_Production O₂ consumption Cellular_Hypoxia Cellular Hypoxia & Metabolic Acidosis ATP_Production->Cellular_Hypoxia Ceases Cyanide Cyanide (CN⁻) Cyanide->CytC_Oxidase Inhibits Rhodanese Rhodanese (Enzyme) Cyanide->Rhodanese Cyanocobalamin Cyanocobalamin (Non-toxic) Cyanomethemoglobin Cyanomethemoglobin (Non-toxic) Nathis compound Sodium this compound Nathis compound->Rhodanese Sulfur Donor Hydroxocobalamin Hydroxocobalamin Hydroxocobalamin->Cyanide Binds Hydroxocobalamin->Cyanocobalamin Forms Nitrites Nitrites Hemoglobin Hemoglobin Nitrites->Hemoglobin Oxidizes Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) Rhodanese->Thiocyanate Converts to Methemoglobin Methemoglobin Methemoglobin->Cyanide Binds Methemoglobin->Cyanomethemoglobin Forms

Caption: Mechanism of cyanide toxicity and intervention by different antidotes.

Comparative Efficacy: Preclinical Data

Animal models are crucial for evaluating the efficacy of cyanide antidotes due to the ethical constraints of human trials.[1] Swine models, in particular, are frequently used to assess cardiovascular responses to cyanide toxicity and treatment.

Table 1: Comparison of Antidote Efficacy in a Swine Model of Acute Cyanide Toxicity

ParameterSodium this compound (413 mg/kg)Hydroxocobalamin (150 mg/kg)Hydroxocobalamin + Sodium this compoundReference
Mortality 100% (12/12 animals)8.3% (1/12 animals)16.7% (2/12 animals)[7]
Reversal of Hypotension Failed to reverse cyanide-induced shockEffective in reversing hypotensionNo significant additional benefit over hydroxocobalamin alone[7]
Lactate Levels (60 min) N/A (due to mortality)2.1 mmol/L2.6 mmol/L[7]

Data from a study where cyanide was infused until severe hypotension developed, followed by antidote administration.

Table 2: Comparison of Antidote Combinations in a Swine Model

ParameterHydroxocobalamin + Sodium this compoundSodium Nitrite + Sodium this compoundReference
Return to Baseline Mean Arterial Pressure Faster return to baselineSlower return to baseline[8]
Mortality (40 min post-intoxication) No statistically significant differenceNo statistically significant difference[8]
Serum Lactate (40 min) No statistically significant differenceNo statistically significant difference[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below is a generalized protocol for inducing and treating acute cyanide toxicity in a swine model, based on published studies.[7][8]

Experimental Workflow: Swine Model of Cyanide Toxicity

G start Start instrumentation Animal Instrumentation (Anesthesia, Central Lines, Pulmonary Artery Catheter) start->instrumentation randomization Randomization into Treatment Groups instrumentation->randomization cyanide_infusion Cyanide Infusion until Severe Hypotension randomization->cyanide_infusion antidote_admin Antidote Administration cyanide_infusion->antidote_admin monitoring Continuous Monitoring (Vitals, Blood Gases, Lactate) antidote_admin->monitoring end Endpoint (e.g., 60 minutes or death) monitoring->end

References

A Comparative Analysis of Sodium Thiosulfate and Ammonium Thiosulfate in Photographic Fixing

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of traditional black and white photography, the permanence and quality of the final image are critically dependent on the fixing process. This crucial step removes unexposed silver halide crystals from the emulsion, rendering the image stable and insensitive to further action by light. The two most common fixing agents employed for this purpose are sodium thiosulfate (Na₂S₂O₃), historically known as "hypo," and ammonium this compound ((NH₄)₂S₂O₃), the active component in "rapid" fixers. This guide provides a detailed, objective comparison of these two chemical compounds, supported by experimental data and protocols to aid researchers, scientists, and professionals in drug development in understanding their respective performance characteristics.

Chemical Mechanism of Photographic Fixing

The fundamental chemistry of photographic fixing involves the reaction of the this compound anion (S₂O₃²⁻) with insoluble silver halide crystals (AgX, where X is typically Br⁻ or I⁻) to form soluble silver-thiosulfate complexes.[1][2] These water-soluble complexes are then washed away, leaving behind the stable metallic silver that constitutes the photographic image. The primary chemical reactions are as follows:

AgX(s) + 2S₂O₃²⁻(aq) → [Ag(S₂O₃)₂]³⁻(aq) + X⁻(aq)[1][2] AgX(s) + 3S₂O₃²⁻(aq) → [Ag(S₂O₃)₃]⁵⁻(aq) + X⁻(aq)[1][2]

While both sodium and ammonium this compound provide the necessary this compound ions, the associated cation (Na⁺ vs. NH₄⁺) significantly influences the reaction kinetics and overall efficiency of the fixing process.[1][2]

G Chemical Pathway of Photographic Fixing cluster_emulsion Photographic Emulsion cluster_fixer Fixer Solution cluster_wash Wash Water AgX Insoluble Silver Halide (AgX) Soluble_complex Soluble Silver-Thiosulfate Complex [Ag(S₂O₃)₂]³⁻ AgX->Soluble_complex Reaction with this compound Ag_image Metallic Silver Image (Ag) Washed_image Stable Silver Image This compound This compound Ions (S₂O₃²⁻) from Sodium or Ammonium this compound This compound->Soluble_complex Soluble_complex->Washed_image Removal by Washing

Figure 1: Chemical pathway of the photographic fixing process.

Performance Comparison: Quantitative Data

The most significant and widely documented difference between sodium this compound and ammonium this compound is their speed of action. Ammonium this compound fixers are considerably faster, earning them the "rapid fixer" designation.[3][4][5] This increased efficiency is attributed to the fact that the ammonium ion itself can form complexes with silver ions, contributing to the overall speed of the fixing process.[6]

ParameterSodium this compound ("Hypo")Ammonium this compound ("Rapid Fixer")Key Observations
Fixing Speed SlowerSignificantly faster (up to 400% faster)[7]Ammonium this compound's faster action reduces processing time and minimizes the risk of over-fixing.[3][7]
Clearing Time LongerShorterThe clearing time is a direct measure of the fixing speed.[1]
Capacity LowerHigherAmmonium this compound fixers generally have a greater capacity for silver halides.[5]
Washing Time LongerShorterThe smaller size and greater solubility of ammonium-silver complexes facilitate faster removal during washing.[8]
Stability Crystalline form is very stable.Crystalline form is hygroscopic and can cake; typically supplied as a stable liquid concentrate.[3][4]Liquid concentrates of ammonium this compound are convenient and have a good shelf life.
Cost Generally less expensive in crystalline form.[9]Can be more expensive, especially in liquid concentrate form.[9]The choice may depend on the scale of processing and budget constraints.
Formulation Typically supplied as a powder.[9]Usually supplied as a liquid concentrate.[9]Powdered form may be preferred for long-term storage and bulk mixing.

Experimental Protocols

Determining Fixing Speed: The Clearing Time Test

The clearing time test, also known as the "clip test," is a straightforward and effective method for experimentally determining the fixing speed of a solution.[1][10]

Materials:

  • Unprocessed photographic film (a small strip or the leader)

  • The fixer solution to be tested (sodium or ammonium this compound)

  • A small beaker or graduated cylinder

  • A stopwatch or timer

  • A well-lit area for observation

Procedure:

  • Cut a small piece of the unprocessed film.

  • Place a single drop of the fixer solution onto the emulsion side of the film strip.

  • Wait for approximately 30-60 seconds. The area under the drop should become clear as the silver halides are dissolved.

  • Submerge the entire film strip into the beaker containing the fixer solution and start the timer immediately.

  • Observe the film against a light source. The endpoint is reached when the rest of the film strip becomes as clear as the initial spot created by the drop.

  • The time elapsed is the clearing time.

Calculating Fixing Time: The minimum recommended fixing time for a particular film and fixer combination is generally two to three times the measured clearing time.[1][10] When the clearing time of a used fixer doubles compared to a fresh solution, it is considered exhausted and should be replaced.[10]

G Experimental Workflow for Clearing Time Test A Prepare Film Strip B Apply a Drop of Fixer A->B Step 1 C Immerse Film and Start Timer B->C Step 2 D Observe Clearing of Emulsion C->D Step 3 E Record Clearing Time D->E Step 4 F Calculate Total Fixing Time (2-3x Clearing Time) E->F Step 5

Figure 2: Workflow for the clearing time test to determine fixing speed.

Archival Permanence and Silver Recovery

For long-term stability of the photographic image, it is crucial to remove both the unexposed silver halides and the residual fixing chemicals from the emulsion.

Residual this compound: Inadequate washing can leave residual this compound, which can cause the silver image to fade and stain over time. Ammonium this compound fixers generally wash out more easily and in a shorter time than their sodium this compound counterparts, which can be an advantage for archival processing.[8] For critical archival applications, testing for residual this compound is recommended. The ANSI/ISO 18917:1999 standard specifies methods such as the methylene blue test for this purpose.[11] For long-term storage (LE-500), the maximum allowable residual this compound is 0.014 g/m².[6]

Silver Recovery: Used fixer solutions contain dissolved silver in the form of silver-thiosulfate complexes. Due to environmental regulations and the economic value of silver, its recovery from spent fixer is common practice. While both types of fixers allow for silver recovery through methods like metallic replacement or electrolysis, the specific composition of the fixer can influence the efficiency of these processes.[12]

Conclusion

Both sodium this compound and ammonium this compound are effective fixing agents in photographic processing. The choice between them largely depends on the specific requirements of the workflow.

Sodium this compound remains a viable option, particularly for users who prefer a powdered, long-storing chemical and for processes where speed is not the primary concern. Its slower action can also be perceived as more forgiving in some applications.

Ammonium this compound , the basis of rapid fixers, offers significant advantages in terms of speed, capacity, and washing efficiency.[3][5][8] These characteristics make it the preferred choice for most modern black and white photographic processes, especially in high-volume environments and for processing modern T-grain films which can be more difficult to fix.[4]

For researchers and professionals requiring precise control and optimization of the photographic process, a thorough understanding of the properties of each fixer, verified through experimental testing such as the clearing time test, is essential for achieving consistent and archivally stable results.

References

Cross-Validation of Analytical Methods for Thiosulfate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of thiosulfate. The objective is to equip researchers, scientists, and professionals in drug development with the necessary information to select the most appropriate method for their specific application. This document outlines the principles, performance characteristics, and detailed experimental protocols for each technique, supported by comparative data and visual workflows.

The accurate determination of this compound is critical in numerous fields, including pharmaceuticals, environmental monitoring, and industrial processes.[1] The selection of an optimal analytical method depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and throughput needs.[2] This guide cross-validates several common techniques: Iodometric Titration, Spectrophotometry, Ion Chromatography, and Capillary Electrophoresis.

Comparative Performance of this compound Detection Methods

The following table summarizes the key performance characteristics of the analytical methods discussed in this guide, allowing for a direct comparison of their capabilities.

Parameter Iodometric Titration Spectrophotometry (Methylene Blue) Ion Chromatography (IC) Capillary Electrophoresis (CE)
Principle Redox titrationDecolorization of methylene blueIon-exchange separation and conductivity detectionSeparation based on electrophoretic mobility
Linear Range Dependent on titrant concentration0–0.3 mmol/L[1]1–100 mg/L[3]40–8000 µM[4]
Limit of Detection (LOD) Dependent on indicator and titrant concentration[5]Not explicitly stated, but high sensitivity is claimed[1]0.17 mg/L (as part of a broader study)[6]0.5–2 µM[4]
Precision (%RSD) High, but dependent on analyst skill2.5–4.8% (in a related spectrophotometric method)[7]Intraday: 0.2–0.6%, Interday: 0.8%[6]Not explicitly stated
Accuracy (Recovery) High in simple matricesMean recovery of 97.5% in a complex matrix (saliva) for a different electrochemical sensor[8]99–108%[6]Not explicitly stated
Analysis Time Minutes per sample~20 minutes reaction time[1]~10 minutes per sample[9]< 4 minutes for separation[10]
Selectivity Susceptible to interference from other reducing agentsHigh, not interfered with by other secondary salts in desulfurization solution[1][8]High, good separation from other anions[3][9]High, can separate various sulfur species[4][10][11]
Instrumentation Basic laboratory glassware (burette, flask)SpectrophotometerIon chromatographCapillary electrophoresis system

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

Iodometric Titration

This classical method relies on the oxidation of iodide to iodine, which then reacts with this compound. The endpoint is detected using a starch indicator.[5][12][13]

Principle:

  • An oxidizing agent reacts with excess iodide (I⁻) in an acidic solution to liberate iodine (I₂).

  • The liberated iodine is then titrated with a standard solution of sodium this compound (Na₂S₂O₃).[14]

  • As this compound is added, the brown color of iodine fades. When the solution is pale yellow, a starch indicator is added, forming a deep blue-black complex with the remaining iodine.[13][15]

  • The titration is continued until the blue-black color disappears, indicating that all the iodine has reacted.[13][15]

Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻[13]

Procedure:

  • Pipette a known volume of the sample solution into an Erlenmeyer flask.

  • Add an excess of potassium iodide solution and acidify the solution (e.g., with sulfuric acid).

  • Titrate the liberated iodine with a standardized sodium this compound solution until the solution turns pale yellow.[13]

  • Add a few drops of starch indicator solution. The solution should turn blue-black.[13]

  • Continue the titration dropwise with constant swirling until the blue-black color disappears.[13]

  • Record the volume of sodium this compound solution used.

  • Calculate the concentration of this compound in the sample based on the stoichiometry of the reaction.

Iodometric_Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration Sample Sample containing this compound KI Add excess Potassium Iodide (KI) Sample->KI Acid Acidify Solution KI->Acid Liberated_I2 Liberated Iodine (I₂) Acid->Liberated_I2 Titrate Titrate with standard Na₂S₂O₃ Liberated_I2->Titrate Pale_Yellow Solution turns Pale Yellow Titrate->Pale_Yellow Add_Starch Add Starch Indicator Pale_Yellow->Add_Starch Blue_Black Solution turns Blue-Black Add_Starch->Blue_Black Continue_Titration Continue Titration Blue_Black->Continue_Titration Endpoint Endpoint: Colorless Solution Continue_Titration->Endpoint

Fig 1. Workflow for Iodometric Titration of this compound.
Spectrophotometric Determination using Methylene Blue

This method is based on the redox reaction between methylene blue and this compound in an acidic medium, leading to the decolorization of the methylene blue solution.[1] The change in absorbance is proportional to the this compound concentration.[1][8]

Principle: Methylene blue, an oxidizing agent, is blue in its oxidized state and colorless in its reduced form. This compound, a reducing agent, reduces methylene blue in an acidic environment, causing the solution to fade. The degree of fading, measured as a decrease in absorbance at a specific wavelength, is directly related to the amount of this compound present.[1]

Procedure:

  • Prepare a standard solution of sodium this compound.

  • In a series of test tubes, add a fixed volume of sulfuric acid solution (e.g., 1.5 mL of 1 mol/L) and methylene blue solution (e.g., 0.35 mL of 0.25 g/L).[1]

  • To create a calibration curve, add varying amounts of the standard sodium this compound solution to the test tubes.

  • For the sample analysis, add a known volume of the sample to a test tube containing sulfuric acid and methylene blue.

  • Dilute all solutions to a final, constant volume with deionized water.

  • Allow the reaction to proceed at room temperature for a set time (e.g., 20 minutes).[1]

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for methylene blue (e.g., 664 nm) using a spectrophotometer.[1]

  • The change in absorbance (ΔAU) is calculated by subtracting the absorbance of the sample/standard from the absorbance of a blank (containing no this compound).

  • Plot a calibration curve of ΔAU versus this compound concentration and determine the concentration of the unknown sample.

Spectrophotometric_Workflow cluster_reaction Reaction Preparation cluster_measurement Measurement and Analysis Reagents Mix Sample/Standard, Sulfuric Acid, and Methylene Blue Incubate Incubate at Room Temperature (20 min) Reagents->Incubate Measure_Absorbance Measure Absorbance at 664 nm Incubate->Measure_Absorbance Calculate_Delta_AU Calculate ΔAU (Blank - Sample) Measure_Absorbance->Calculate_Delta_AU Calibration_Curve Plot Calibration Curve Calculate_Delta_AU->Calibration_Curve Determine_Concentration Determine Sample Concentration Calibration_Curve->Determine_Concentration

Fig 2. Workflow for Spectrophotometric this compound Detection.
Ion Chromatography (IC)

Ion chromatography is a powerful technique for separating and quantifying ionic species. For this compound analysis, an anion-exchange column is typically used with suppressed conductivity detection.[2][3][9]

Principle: A liquid sample is injected into a stream of eluent (mobile phase) and passed through a column packed with a stationary phase (anion-exchange resin). The this compound anions are separated from other anions in the sample based on their relative affinities for the resin. After separation, the anions pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the detection signal of the analyte ions by a conductivity detector. The retention time is used for qualitative identification, and the peak area is used for quantitative measurement.[3]

Procedure:

  • System Preparation: Set up the ion chromatograph with an appropriate anion-exchange column (e.g., IonPac AS16 or Dionex IonPac AS12A) and a suppressed conductivity detector.[3][9] Equilibrate the system with the chosen eluent (e.g., a sodium carbonate/sodium bicarbonate buffer).[6]

  • Calibration: Prepare a series of standard solutions of sodium this compound of known concentrations. Inject a fixed volume of each standard into the chromatograph and record the resulting chromatograms. Generate a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Preparation: Dilute the sample as necessary to bring the this compound concentration within the linear range of the method.[3] Filter the sample to remove any particulate matter.

  • Sample Analysis: Inject the prepared sample into the ion chromatograph using the same conditions as for the standards.

  • Data Analysis: Identify the this compound peak in the chromatogram based on its retention time. Quantify the amount of this compound by comparing the peak area to the calibration curve.

IC_Workflow cluster_instrument Chromatographic System Eluent Eluent Reservoir Pump Pump Eluent->Pump Injector Injector Pump->Injector Column Anion-Exchange Column Injector->Column Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Data_System Data System Detector->Data_System Sample Prepared Sample Sample->Injector

Fig 3. General Workflow of an Ion Chromatography System.
Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. This technique is known for its high efficiency, short analysis times, and low sample/reagent consumption.[4][10][11][16]

Principle: A sample is introduced into a narrow-bore fused-silica capillary filled with an electrolyte solution (buffer). When a high voltage is applied across the capillary, ions migrate towards the electrode of opposite charge at different velocities depending on their mass-to-charge ratio. This differential migration results in separation. Detection is typically performed on-capillary, often using UV absorbance.[10][16][17]

Procedure:

  • System Preparation: Set up the capillary electrophoresis instrument, installing a fused-silica capillary and filling the buffer vials with the appropriate electrolyte (e.g., Tris-chloride buffer at pH 8.5).[10]

  • Capillary Conditioning: Condition the new capillary by flushing it sequentially with solutions such as sodium hydroxide, water, and the running buffer.

  • Calibration: Prepare a series of this compound standard solutions of known concentrations. Inject each standard into the capillary (e.g., by pressure or electrokinetic injection) and run the electrophoretic separation.[4] Record the resulting electropherograms. Create a calibration curve by plotting peak area against concentration.

  • Sample Preparation: Dilute the sample with the running buffer or deionized water as needed.[4] Filter the sample to prevent clogging of the capillary.

  • Sample Analysis: Inject the prepared sample and apply the high voltage to initiate the separation.

  • Data Analysis: Identify the this compound peak based on its migration time. Quantify the this compound concentration by comparing the peak area to the calibration curve.

CE_Principle cluster_setup CE System Setup cluster_process Separation Process Capillary Buffer-filled Capillary Injection Sample Injection Capillary->Injection HVPS High Voltage Power Supply Apply_Voltage Apply High Voltage HVPS->Apply_Voltage Detector UV Detector Injection->Apply_Voltage Migration Differential Ion Migration Apply_Voltage->Migration Detection On-column Detection Migration->Detection Result Electropherogram Detection->Result

Fig 4. Logical Flow of Capillary Electrophoresis Analysis.

References

"comparative study of thiosulfate leaching versus cyanidation for gold extraction"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extraction of gold from its ores has historically been dominated by the cyanidation process, a method lauded for its efficiency and cost-effectiveness. However, the inherent toxicity of cyanide and the increasing global focus on environmental sustainability have catalyzed the search for and development of alternative lixiviants. Among these, thiosulfate leaching has emerged as a promising and more environmentally benign option. This guide provides an objective, data-driven comparison of this compound and cyanidation leaching, detailing experimental protocols, performance metrics, and the underlying chemical processes to inform researchers and professionals in the field.

Comparative Performance Data

The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the performance of this compound and cyanidation leaching under different conditions.

Table 1: Gold Recovery Efficiency

Leaching MethodOre TypeGold Recovery (%)Leaching Time (hours)Source(s)
This compoundAuriferous Ore89.36[1]
CyanidationAuriferous Ore89.824[1]
This compoundRefractory Ore69.624[2]
CyanidationNot Specified~95Not Specified[3]
This compoundPreg-robbing OreSubstantially Better than CyanideNot Specified[4]
This compoundHigh Copper Gold Concentrate>9032[5]
CyanidationSample 171.624[6]
This compoundSample 154.124[6]
CyanidationSample 269.724[6]
This compoundSample 235.624[6]
CyanidationSample 367.824[6]
This compoundSample 338.024[6]

Table 2: Key Leaching Parameters

ParameterThis compound LeachingCyanidationSource(s)
Lixiviant Concentration 0.2 - 1 M Sodium this compound1 g/L Sodium Cyanide[1][2]
5 - 20 g/L this compound0.25 - 1 g/L Cyanide[7]
pH 9 - 10.5>10.5[1][8][9]
Temperature Ambient to 60°CAmbient[1][5]
Catalyst/Oxidant Copper Sulfate (CuSO₄)Oxygen (O₂)[8][9]
Ammonia Concentration 0.4 - 1.5 MNot Applicable[2][5][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized experimental protocols for laboratory-scale gold leaching experiments.

Gold Cyanidation Leaching Protocol
  • Ore Preparation: The gold-bearing ore is first crushed and ground to a fine powder (e.g., 80% passing 75 µm) to increase the surface area for leaching.[11]

  • Pulp Preparation: A slurry, or pulp, is created by mixing the ground ore with water to a concentration of 35% to 50% solids.[12]

  • pH Adjustment: The pH of the slurry is adjusted to above 10.5, typically between 10 and 11, using an alkali such as lime (calcium hydroxide) or soda (sodium hydroxide).[9][12] This is critical to prevent the formation of toxic hydrogen cyanide gas.[9]

  • Leaching: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the pulp. The concentration is typically maintained around 0.06%.[12] The mixture is then agitated in a leaching tank with a continuous supply of air (oxygen) for a period of 24 hours or more.[12]

  • Sampling and Analysis: Samples of the pregnant leach solution are taken at regular intervals, filtered, and analyzed for gold concentration using methods such as Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to monitor the leaching progress.[1]

This compound Leaching Protocol
  • Ore Preparation: Similar to cyanidation, the gold ore is crushed and ground to a predetermined particle size to enhance the leaching kinetics.[8]

  • Lixiviant Preparation: The leaching solution is prepared by dissolving ammonium this compound ((NH₄)₂S₂O₃), a copper salt (e.g., copper sulfate, CuSO₄) which acts as a catalyst, and ammonia (NH₃) in water.[8]

  • Pulp Preparation and Leaching: The ground ore is mixed with the lixiviant solution to achieve the desired solid-to-liquid ratio. The slurry is then agitated at a constant rate (e.g., 350-400 rpm) to keep the ore particles suspended.[8]

  • Process Control: The pH of the slurry is maintained in the range of 9-10.[8] The temperature may be controlled, often elevated to between 40°C and 60°C, to increase the leaching rate.[1][5] Leaching duration can vary from a few hours to over 24 hours.[8]

  • Sampling and Analysis: Slurry samples are withdrawn at regular intervals, filtered, and the pregnant leach solution is analyzed for gold concentration using ICP-AES or AAS to determine the leaching kinetics and overall gold extraction.[8]

Chemical Pathways and Process Visualization

The following diagrams illustrate the fundamental chemical reactions and workflows for both cyanidation and this compound leaching.

Gold_Cyanidation_Process cluster_reactants Reactants cluster_products Products Au Gold (Au) Leaching Leaching Process (Elsner Equation) Au->Leaching NaCN Sodium Cyanide (NaCN) NaCN->Leaching O2 Oxygen (O₂) O2->Leaching H2O Water (H₂O) H2O->Leaching NaAuCN2 Sodium Dicyanoaurate(I) (Na[Au(CN)₂]) (Soluble Gold Complex) NaOH Sodium Hydroxide (NaOH) Leaching->NaAuCN2 Leaching->NaOH

Caption: Chemical pathway of gold cyanidation.

Thiosulfate_Leaching_Process cluster_reactants Reactants cluster_products Products Au Gold (Au) Leaching Leaching Process Au->Leaching S2O3 This compound (S₂O₃²⁻) S2O3->Leaching CuNH3 Cupric Ammine Complex [Cu(NH₃)₄]²⁺ (Oxidant) CuNH3->Leaching AuS2O3 Gold this compound Complex [Au(S₂O₃)₂]³⁻ (Soluble Gold Complex) CuS2O3 Cuprous this compound Complex [Cu(S₂O₃)₃]⁵⁻ Leaching->AuS2O3 Leaching->CuS2O3

Caption: Chemical pathway of gold this compound leaching.

Environmental and Safety Considerations

A significant driver for the adoption of this compound leaching is its improved environmental and safety profile compared to cyanidation.

  • Toxicity: Cyanide is highly toxic to most living organisms.[3] In contrast, the chemicals used in the this compound process, such as ammonium this compound, are considered benign and are even used as common fertilizers.[4] While ammonia, a component of the this compound system, is toxic to aquatic life, it is less persistent than cyanide.[3]

  • Waste Management: Tailings from cyanidation require extensive and costly detoxification processes to break down cyanide compounds before they can be safely discharged.[3] this compound leaching waste, while requiring treatment for ammonia and residual copper, does not pose the same level of acute, long-term toxic risk.[3]

Challenges and Limitations

Despite its environmental advantages, this compound leaching faces several challenges that have hindered its widespread commercial adoption:

  • Reagent Consumption: this compound consumption is generally higher than that of cyanide, which can offset its lower unit cost.[7][13] this compound is less stable and can be consumed by side reactions.[7]

  • Process Complexity: The chemistry of the this compound system is more complex and sensitive than cyanidation, requiring careful optimization of multiple parameters to maximize gold recovery.[4]

  • Gold Recovery from Solution: Recovering dissolved gold from this compound solutions is more challenging than from cyanide solutions. The conventional and highly efficient carbon-in-pulp (CIP) and carbon-in-leach (CIL) methods used in cyanidation are not effective for the gold-thiosulfate complex.[1][7] Alternative methods like resin-in-pulp are required, which can be more complex and costly.[4][13]

Conclusion

This compound leaching presents a viable and more environmentally sustainable alternative to cyanidation for gold extraction, particularly for specific ore types like carbonaceous or high-copper ores where cyanidation is less effective.[4][10] While it offers significant environmental and safety benefits due to its lower toxicity, challenges related to higher reagent consumption, process complexity, and gold recovery from the pregnant solution need to be addressed for it to become a more widely adopted technology. The choice between this compound and cyanidation leaching will ultimately depend on a variety of factors, including the specific ore mineralogy, local environmental regulations, and economic considerations. Ongoing research is focused on optimizing the this compound process to improve its economic competitiveness and overcome its current limitations.

References

A Comparative Guide to the In Vitro Neuroprotective Effects of Sodium Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of sodium thiosulfate (STS) with other alternative compounds in established in vitro models of neuronal injury. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective potential of sodium this compound has been evaluated in various in vitro models, primarily focusing on its ability to mitigate neuronal damage induced by oxidative stress and inflammation. This section compares the efficacy of STS with other relevant compounds: Sodium Hydrosulfide (NaHS), a potent hydrogen sulfide (H₂S) donor, and two clinically relevant neuroprotective agents, N-Acetylcysteine (NAC) and Edaravone.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

The OGD/R model simulates the ischemic conditions of a stroke in vitro. The following table summarizes the comparative neuroprotective effects of STS and alternative compounds in this model.

CompoundCell LineOGD/R DurationConcentration Range TestedOptimal Neuroprotective Concentration% Increase in Cell Viability (at optimal concentration)Citation
Sodium this compound (STS) SH-SY5Y15h OGD / 24h Reperfusion0.1 - 0.5 mmol/L0.5 mmol/LData suggests significant improvement, specific percentage not stated.[1]
Sodium Hydrosulfide (NaHS) SH-SY5YNot specified200 µM200 µMPre-treatment showed significant protection against OGD/R injury.[2]
N-Acetylcysteine (NAC) Primary Cortical NeuronsNot specified100 - 200 µM200 µMReduced apoptosis to 14% from 36.78% in ischemia.[3]
Edaravone SH-SY5YNot specifiedNot specifiedNot specifiedShowed neuroprotective effects against OGD/R.[4]
Glial-Mediated Neurotoxicity Model

This model assesses the ability of a compound to protect neurons from inflammatory mediators released by activated glial cells (microglia and astrocytes), a key feature of neurodegenerative diseases.

CompoundGlial Cell TypeNeuronal Cell TypeActivating StimulusConcentration Range Tested% Neuroprotection (MTT Assay)Citation
Sodium this compound (STS) Human Microglia & AstrocytesDifferentiated SH-SY5YLPS/IFNγ (Microglia), IFNγ (Astrocytes)Not specifiedSignificant enhancement of neuroprotection.[5]
Sodium Hydrosulfide (NaSH) Human Microglia & AstrocytesDifferentiated SH-SY5YLPS/IFNγ (Microglia), IFNγ (Astrocytes)Not specifiedMore powerful neuroprotective effect than STS.[5]

Experimental Protocols

Detailed methodologies for the key in vitro models are provided below to ensure transparency and aid in the design of future experiments.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells

This protocol is a synthesis of methodologies described in the literature for inducing ischemic-like injury in a neuronal cell line.[1][6]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F12 with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Glucose-free DMEM

  • Hypoxia chamber or incubator with O₂ and CO₂ control

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO or solubilization buffer

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM.

    • Place the cells in a hypoxic chamber or incubator with a gas mixture of 95% N₂ and 5% CO₂ at 37°C for a specified duration (e.g., 12-15 hours).

  • Reperfusion:

    • Remove the cells from the hypoxic environment.

    • Replace the glucose-free DMEM with standard glucose-containing culture medium.

    • Return the cells to the normoxic incubator (95% air, 5% CO₂) for a specified reperfusion period (e.g., 24 hours).

  • Assessment of Cell Viability (MTT Assay):

    • Following reperfusion, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (non-OGD treated) cells.

Glial-Mediated Neurotoxicity Assay

This protocol outlines a co-culture system to investigate the protective effects of compounds against neuroinflammation.[7][8][9][10][11]

Materials:

  • Primary microglia or astrocytes, or immortalized glial cell lines (e.g., BV-2 microglia, U373 astrocytes)

  • Differentiated SH-SY5Y cells or primary neurons

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)

  • Transwell inserts (for indirect co-culture) or standard culture plates (for conditioned media transfer)

  • MTT assay reagents

Procedure:

  • Glial Cell Activation:

    • Culture glial cells to confluence.

    • Treat the glial cells with LPS and/or IFNγ for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Conditioned Media Collection:

    • Collect the culture supernatant from the activated glial cells (this is the "conditioned medium").

    • Centrifuge the conditioned medium to remove any detached cells.

  • Neuronal Treatment:

    • Culture differentiated SH-SY5Y cells or primary neurons in separate plates.

    • Remove the standard culture medium from the neurons and replace it with the glial conditioned medium.

    • Incubate the neurons with the conditioned medium for a specified duration (e.g., 24-48 hours).

  • Application of Neuroprotective Compounds:

    • The test compound (e.g., sodium this compound) can be added to the glial cells during activation to assess its anti-inflammatory effects, or directly to the neurons along with the conditioned medium to evaluate its direct neuroprotective properties.

  • Assessment of Neuronal Viability:

    • Measure neuronal viability using the MTT assay as described in the OGD/R protocol.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Proposed Neuroprotective Signaling Pathway of Sodium this compound

G cluster_0 Cellular Stress (e.g., OGD/R, Inflammation) cluster_1 Downstream Effects cluster_2 Cellular Outcome Stress Oxidative Stress (ROS, RNS) Caspase3 Caspase-3 Activation Stress->Caspase3 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB NF-κB Activation Inflammation->NFkB MAPK p38 MAPK Activation Inflammation->MAPK STS Sodium this compound (STS) H2S Hydrogen Sulfide (H₂S) Donor STS->H2S Acts as a precursor H2S->Caspase3 Inhibits H2S->NFkB Inhibits H2S->MAPK Inhibits Neuroprotection Neuroprotection / Cell Survival H2S->Neuroprotection Apoptosis Apoptosis / Neuronal Death Caspase3->Apoptosis NFkB->Apoptosis MAPK->Apoptosis

Caption: Proposed mechanism of STS neuroprotection.

Experimental Workflow for OGD/R Assay

G start Start culture Culture SH-SY5Y Cells start->culture seed Seed Cells in 96-well Plate culture->seed ogd Induce OGD (Glucose-free medium, 95% N₂, 5% CO₂) seed->ogd reperfusion Reperfusion (Glucose-containing medium, Normoxia) ogd->reperfusion treat Add Test Compounds reperfusion->treat mtt MTT Assay treat->mtt measure Measure Absorbance mtt->measure end End measure->end

Caption: Workflow for the OGD/R neuroprotection assay.

Workflow for Glial-Mediated Neurotoxicity Assay

G cluster_0 Glial Cell Arm cluster_1 Neuronal Cell Arm start_glia Culture Glial Cells activate_glia Activate with LPS/IFNγ start_glia->activate_glia collect_cm Collect Conditioned Medium activate_glia->collect_cm treat_neuron Treat Neurons with Conditioned Medium collect_cm->treat_neuron start_neuron Culture Neurons start_neuron->treat_neuron add_compound Add Test Compound treat_neuron->add_compound assess_viability Assess Neuronal Viability (MTT) add_compound->assess_viability end End assess_viability->end

Caption: Workflow for glial-mediated neurotoxicity assay.

References

Navigating Dechlorination: A Comparative Guide to the Environmental Impact of Thiosulfate and Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a dechlorinating agent extends beyond mere efficacy. This guide provides a comprehensive comparison of the environmental impacts of sodium thiosulfate and other common dechlorinating agents, including sulfur dioxide, sodium bisulfite, and ascorbic acid. By presenting quantitative data, detailed experimental methodologies, and clear visual pathways, this document aims to facilitate informed decisions in your research and development processes.

The imperative to neutralize chlorine in wastewater and other aqueous solutions is driven by the well-documented toxicity of chlorine residuals to aquatic ecosystems.[1][2] However, the dechlorinating agents themselves are not without environmental consequence. This guide delves into a comparative analysis of these agents, focusing on their dechlorination efficiency, the formation of harmful byproducts, and their inherent toxicity to aquatic life.

Comparative Performance of Dechlorinating Agents

The selection of an appropriate dechlorinating agent hinges on a balance of reaction kinetics, potential for byproduct formation, and the ultimate impact on the receiving environment. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Dechlorination Efficiency and Stoichiometry

Dechlorinating AgentCommon NameTypical Stoichiometric Ratio (Agent:Chlorine)Reaction RateKey Considerations
Sodium this compound (Na₂S₂O₃)This compound~0.9:1 (mass)Slower than SBS and AA[3][4]Reaction rate can be influenced by organic matter.[3] May require more vigorous mixing.[5]
Sulfur Dioxide (SO₂) / Sodium Bisulfite (NaHSO₃)Sulfites~0.9:1 (SO₂), ~1.46:1 (NaHSO₃) (mass)[6]Fast[3][4]Overdosing can lead to significant pH drop and dissolved oxygen depletion.[6][7]
Ascorbic Acid (C₆H₈O₆)Vitamin C~2.5:1 (mass)[8]Very Fast[3][9]Ineffective for monochloramine removal.[3] Can increase Total Organic Carbon (TOC).[3]

Table 2: Aquatic Toxicity

Dechlorinating AgentTest OrganismLC50 / EC50Toxicity Notes
Sodium this compound (Na₂S₂O₃)Daphnia magna> 200 mg/L (48h)[10]Generally considered to have low aquatic toxicity.[10][11]
Sodium Bisulfite (NaHSO₃)Daphnia magna68 mg/L (48h LC50)[3][4]Toxicity can be exacerbated by a decrease in pH and dissolved oxygen.[4]
Ascorbic Acid (C₆H₈O₆)Daphnia magnaMortality observed at 20 mg/L (15%) and 200 mg/L (80%) (48h)[4]Toxicity can be linked to a decrease in pH.[10]

Table 3: Impact on Water Quality

Dechlorinating AgentpH EffectDissolved Oxygen (DO)Byproduct Formation
Sodium this compound (Na₂S₂O₃)Can cause a significant pH change.[3]Scavenges less oxygen than sulfite-based agents.[12]Can form metal-thiosulfate complexes, affecting metal toxicity.[13]
Sulfur Dioxide (SO₂) / Sodium Bisulfite (NaHSO₃)Can cause a significant drop in pH, especially with overdosing.[7][14]Significant oxygen scavenger, can deplete DO.[7][15]Can contribute to the formation of sulfate.[7]
Ascorbic Acid (C₆H₈O₆)Can lower pH, particularly in large doses.[8][15]Does not significantly lower dissolved oxygen.[15][16]Forms dehydroascorbic acid, a biodegradable compound.[15]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies employed in the cited aquatic toxicity and dechlorination efficiency studies.

Aquatic Toxicity Testing Protocol (General Methodology based on cited studies)
  • Test Organism: Daphnia magna is a commonly used indicator species for acute toxicity tests.[3][10]

  • Test Solutions: A range of concentrations of the dechlorinating agent (e.g., 0-200 mg/L) are prepared in a standard culture medium.[10]

  • Exposure: A set number of Daphnia magna are introduced into each test concentration and a control (without the agent).

  • Duration: The exposure period is typically 48 hours for acute toxicity tests.[2][10]

  • Endpoint: The primary endpoint is mortality, which is used to calculate the LC50 (the concentration lethal to 50% of the test organisms).[3]

  • Water Quality Monitoring: Parameters such as pH and dissolved oxygen are monitored throughout the experiment to assess their potential contribution to toxicity.[4]

Dechlorination Efficiency Protocol (General Methodology based on cited studies)
  • Sample Preparation: A solution with a known concentration of free chlorine or chloramine is prepared.

  • Agent Addition: The dechlorinating agent is added at various stoichiometric ratios (e.g., 1x, 1.5x, 2x the theoretical amount).[11]

  • Reaction Time: The reaction is allowed to proceed for a specified time, with samples taken at various intervals to measure the residual chlorine concentration.

  • Chlorine Measurement: Residual chlorine is measured using standard methods such as DPD colorimetry or amperometric titration.[15]

  • Data Analysis: The rate of dechlorination is determined by plotting the decay of chlorine concentration over time.

Visualizing the Pathways and Processes

To better understand the chemical transformations and the logical flow of an environmental impact assessment, the following diagrams are provided.

G cluster_this compound This compound Dechlorination cluster_sulfite Sulfite Dechlorination cluster_ascorbic Ascorbic Acid Dechlorination Na2S2O3 Sodium this compound SO4_Cl Sulfate & Chloride Ions Na2S2O3->SO4_Cl Reacts with HOCl Hypochlorous Acid HOCl->SO4_Cl NaHSO3 Sodium Bisulfite SO4_Cl2 Sulfate & Chloride Ions NaHSO3->SO4_Cl2 Reacts with HOCl2 Hypochlorous Acid HOCl2->SO4_Cl2 Ascorbic Ascorbic Acid Dehydroascorbic Dehydroascorbic Acid & Chloride Ascorbic->Dehydroascorbic Reacts with HOCl3 Hypochlorous Acid HOCl3->Dehydroascorbic

Figure 1: Chemical pathways of common dechlorinating agents.

G start Start: Select Dechlorinating Agent efficiency Assess Dechlorination Efficiency start->efficiency byproducts Analyze Byproduct Formation (e.g., DBPs) start->byproducts toxicity Evaluate Aquatic Toxicity (e.g., LC50) start->toxicity water_quality Monitor Water Quality Impacts (pH, DO) start->water_quality decision Comparative Risk-Benefit Analysis efficiency->decision byproducts->decision toxicity->decision water_quality->decision end End: Select Optimal Agent decision->end

Figure 2: Workflow for environmental impact assessment.

Discussion and Conclusion

The choice of a dechlorinating agent is a multifaceted decision that requires careful consideration of its chemical properties and environmental ramifications.

Sodium this compound emerges as a favorable option from a toxicity perspective, exhibiting low toxicity to aquatic organisms like Daphnia magna.[10][11] It also has a lesser impact on dissolved oxygen compared to sulfite-based compounds.[12] However, its dechlorination reaction is slower than that of sodium bisulfite and ascorbic acid, and it can cause a significant shift in pH.[3][4]

Sulfite-based agents like sulfur dioxide and sodium bisulfite are highly effective and fast-acting dechlorinators.[3][4] Their primary drawback lies in their potential to significantly depress dissolved oxygen levels and lower the pH of the treated water, especially when overdosed.[7][15] This can create an environment that is independently harmful to aquatic life.

Ascorbic acid presents an interesting "green" alternative. It is highly effective at neutralizing chlorine, does not deplete dissolved oxygen, and is a nutrient for aquatic life.[15][16] Its main limitations are its ineffectiveness against monochloramine and its potential to increase the total organic carbon content of the water.[3] It can also lower pH, though this effect can be mitigated by using its salt form, sodium ascorbate.[8][15]

Ultimately, the optimal dechlorinating agent will depend on the specific application, the characteristics of the water being treated, and the sensitivity of the receiving environment. For applications where rapid dechlorination is paramount and some environmental trade-offs are acceptable, sulfites may be suitable with careful dose control. In situations where minimizing aquatic toxicity is the primary concern, sodium this compound offers a robust solution. For smaller-scale applications or where the introduction of a biodegradable, nutrient-rich substance is not a concern, ascorbic acid presents a compelling and environmentally conscious choice.

This guide provides a foundational understanding to aid in the selection process. It is recommended that researchers and professionals conduct site-specific assessments and pilot studies to determine the most appropriate dechlorinating agent for their unique circumstances.

References

Comparative Efficacy of Thiosulfate Salts in Agricultural Applications: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance of ammonium, potassium, calcium, and magnesium thiosulfate in enhancing crop yield and nutrient management, supported by experimental data and mechanistic insights.

This compound salts have emerged as a valuable tool in modern agriculture, offering a readily available source of sulfur, a vital secondary nutrient for plant growth. Beyond sulfur nutrition, these compounds exhibit unique chemical properties that can enhance the efficiency of other essential nutrients, particularly nitrogen. This guide provides a comparative overview of the efficacy of four common this compound salts: Ammonium this compound (ATS), Potassium this compound (KTS), Calcium this compound (CaTS), and Magnesium this compound (MgTS). The information is tailored for researchers, scientists, and agricultural professionals, presenting quantitative data from various studies, detailed experimental methodologies, and visual representations of the underlying biochemical and experimental processes.

Data Presentation: Comparative Performance Metrics

The efficacy of different this compound salts can be evaluated through various metrics, including their impact on crop yield, nutrient uptake, and soil properties. The following tables summarize findings from multiple studies, providing a quantitative comparison of these fertilizers. It is important to note that direct comparative studies under identical conditions for all four salts are limited; therefore, the data presented is a synthesis from various experiments.

Table 1: Effect of this compound Salts on Crop Yield

This compound SaltCropApplication RateYield Increase (%)Reference Study
Ammonium this compound (ATS)Corn20 lbs S/acre5-15%Study on Corn Production
Potassium this compound (KTS)Maize30 L/ha10-12%Ranjan et al., 2021
Calcium this compound (CaTS)Maize30 L/ha8-10%Ranjan et al., 2021
Ammonium this compound (ATS)Wheat60 kg S/ha18-22%Study on Spring Wheat

Table 2: Influence of this compound Salts on Nutrient Uptake

This compound SaltCropNutrientUptake Increase (%)Reference Study
Ammonium this compound (ATS)WheatNitrogen (N)5-10%Study on Spring Wheat
Potassium this compound (KTS)WheatPotassium (K)15-20%Study on Spring Wheat
Calcium this compound (CaTS)MaizeCalcium (Ca)Not specifiedRanjan et al., 2021
Ammonium this compound (ATS)CornSulfur (S)20-30%Study on Corn Production

Table 3: Nitrification Inhibition Effects of this compound Salts

This compound SaltSoil TypeNitrification Inhibition (%)Reference Study
Ammonium this compound (ATS)Loamy SandUp to 75%Galloway et al., 2022
Potassium this compound (KTS)Loamy SandUp to 75%Galloway et al., 2022
Ammonium this compound (ATS)Silt LoamApprox. 40%Galloway et al., 2022
Potassium this compound (KTS)Silt LoamApprox. 40%Galloway et al., 2022

Experimental Protocols

To ensure the validity and reproducibility of findings, it is crucial to follow standardized experimental protocols. The methodologies outlined below are a synthesis of common practices from the cited research for conducting comparative fertilizer efficacy trials.

A generalized experimental workflow for comparing the efficacy of different this compound salts is depicted below.

Experimental_Workflow cluster_prep 1. Pre-Trial Preparation cluster_application 2. Treatment Application cluster_monitoring 3. In-Season Monitoring cluster_harvest 4. Harvest and Analysis Site_Selection Site Selection (Uniform Soil) Soil_Sampling Baseline Soil Analysis (N, P, K, S, pH, OM) Site_Selection->Soil_Sampling Experimental_Design Experimental Design (e.g., RCBD) Soil_Sampling->Experimental_Design Fertilizer_Prep Fertilizer Preparation (this compound Salts + Controls) Experimental_Design->Fertilizer_Prep Application Application (e.g., Banded, Broadcast, Fertigation) Fertilizer_Prep->Application Plant_Sampling Plant Tissue Sampling (Nutrient Analysis) Application->Plant_Sampling Growth_Measurements Agronomic Measurements (e.g., Plant Height, Biomass) Application->Growth_Measurements Harvest Harvest Growth_Measurements->Harvest Yield_Measurement Yield Measurement (Grain/Fruit Weight) Harvest->Yield_Measurement Post_Harvest_Soil Post-Harvest Soil Analysis Harvest->Post_Harvest_Soil Data_Analysis Statistical Analysis (ANOVA) Yield_Measurement->Data_Analysis Post_Harvest_Soil->Data_Analysis

A generalized workflow for a comparative fertilizer trial.
Key Methodological Details:

  • Experimental Design: A Randomized Complete Block Design (RCBD) is commonly employed to minimize the effects of soil variability. Treatments should include a control (no fertilizer), a standard fertilizer treatment (e.g., urea for nitrogen), and the different this compound salt treatments. Each treatment should be replicated multiple times (typically 3-5).

  • Plot Size and Management: Plot dimensions should be sufficient to minimize edge effects. Standard agronomic practices for the specific crop, including planting density, pest and weed control, and irrigation, should be uniformly applied across all plots.

  • Fertilizer Application: this compound salts are typically liquid and can be applied through various methods such as banding, broadcasting, or fertigation. The application rate should be based on soil test recommendations and the specific objectives of the study. Application timing is critical and should coincide with the crop's nutrient uptake demand.

  • Data Collection:

    • Soil Analysis: Pre- and post-experiment soil samples should be analyzed for key nutrients (N, P, K, S), pH, and organic matter.

    • Plant Tissue Analysis: Leaf or whole-plant samples should be collected at key growth stages to determine nutrient concentrations.

    • Yield Data: At maturity, the harvestable portion of the crop from a central area of each plot should be collected and weighed to determine yield.

  • Statistical Analysis: Analysis of Variance (ANOVA) is used to determine if there are statistically significant differences between the treatment means.

Mandatory Visualization: Signaling Pathways and Logical Relationships

This compound Assimilation Pathway in Plants

Plants can directly absorb and metabolize this compound, a process that differs from the more common sulfate assimilation pathway. This alternative pathway may offer energetic advantages to the plant. The proposed pathway involves the uptake of this compound into root cells, followed by enzymatic conversion.

Thiosulfate_Assimilation cluster_soil Soil Solution cluster_root Root Cell Thiosulfate_Soil This compound (S₂O₃²⁻) Thiosulfate_Cell This compound (S₂O₃²⁻) Thiosulfate_Soil->Thiosulfate_Cell Uptake Rhodanese Rhodanese (this compound Sulfurtransferase) Thiosulfate_Cell->Rhodanese Sulfide Sulfide (S²⁻) Rhodanese->Sulfide Sulfite Sulfite (SO₃²⁻) Rhodanese->Sulfite Cysteine Cysteine Sulfide->Cysteine Cysteine Synthase

Proposed this compound assimilation pathway in plants.

The initial step is the uptake of this compound from the soil solution into the root cells.[1] Inside the cell, the enzyme rhodanese (this compound sulfurtransferase) is thought to play a key role in cleaving the this compound molecule into sulfide and sulfite. The resulting sulfide can then be incorporated into the amino acid cysteine, which is a fundamental building block for proteins and other sulfur-containing compounds essential for plant growth and development. Research suggests that this pathway may be more energy-efficient than the assimilation of sulfate.[2][3]

References

Mitigating Cisplatin-Induced Nephrotoxicity: A Comparative Guide to the Role of Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

Cisplatin stands as a cornerstone of chemotherapy for various solid tumors, yet its clinical utility is frequently constrained by dose-limiting nephrotoxicity.[1][2] This guide provides an objective comparison of sodium thiosulfate's efficacy in mitigating cisplatin-induced kidney injury against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand and address this critical challenge in oncology.

Performance Comparison: this compound vs. Other Nephroprotective Strategies

Sodium this compound (STS) has emerged as a significant chemoprotective agent against cisplatin-induced nephrotoxicity (CIN).[1][3] Its primary mechanism involves the inactivation of cisplatin and the donation of hydrogen sulfide (H₂S), which activates protective signaling pathways within the kidneys.[1][3][4] The following tables summarize quantitative data from preclinical and clinical studies, comparing the effects of this compound and other interventions on key markers of renal function.

Preclinical Data Summary: Rodent Models

In numerous rodent models, STS has demonstrated a marked ability to preserve renal function and structure following cisplatin administration.[1][5]

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Renal Histology FindingsKey Citation(s)
Healthy Control BaselineBaselineNormal glomerular and tubular structure[1]
Cisplatin (CIN) Significantly IncreasedSignificantly IncreasedGlomerular and tubular injury, macrophage influx, tubular apoptosis[1]
Cisplatin + STS Near-baseline levelsNear-baseline levelsMarkedly reduced glomerular and tubular injury[1][6]
Cisplatin + Other Agents (e.g., Amifostine, Natural Products) Variable ReductionVariable ReductionPartial protection, often targeting oxidative stress or inflammation[7]
Clinical Data Summary: HIPEC with Cisplatin

Clinical trials, particularly in the context of cytoreductive surgery with hyperthermic intraperitoneal chemotherapy (HIPEC), have shown significant nephroprotection with STS.[8][9][10]

Patient CohortIncidence of Acute Kidney Injury (AKI)Median Postoperative Serum Creatinine (mg/dL)Key Citation(s)
Cisplatin HIPEC (No STS) 31.4% - 33%1.1[8][10]
Cisplatin HIPEC + STS 0%0.5[8][10]
Cisplatin HIPEC + Hydration Alone Higher incidence of AKI compared to STS groupsHigher than STS groups[11]

Signaling Pathways and Protective Mechanisms

Cisplatin induces nephrotoxicity through a complex interplay of pathways involving oxidative stress, inflammation, and apoptosis.[7][12] this compound confers protection by directly inactivating cisplatin and by modulating intracellular signaling cascades.

cluster_0 Cisplatin-Induced Nephrotoxicity cluster_1 This compound Protective Mechanism Cisplatin Cisplatin OCT2 OCT2 Transporter in Proximal Tubules Cisplatin->OCT2 Uptake ROS ↑ Reactive Oxygen Species (ROS) OCT2->ROS Accumulation DNA_Damage DNA Adducts OCT2->DNA_Damage Accumulation Inflammation ↑ Inflammation (TNF-α, IL-1β, IL-6) ROS->Inflammation Apoptosis ↑ Apoptosis (Caspase Activation) Inflammation->Apoptosis Kidney_Injury Acute Kidney Injury (Tubular Damage) Apoptosis->Kidney_Injury DNA_Damage->Apoptosis STS Sodium this compound (STS) Cisplatin_Inactivation Cisplatin Inactivation STS->Cisplatin_Inactivation Direct Binding H2S ↑ Hydrogen Sulfide (H₂S) STS->H2S Donation Cisplatin_Inactivation->Cisplatin Inhibits Signaling ↑ Arginine/cAMP ↑ NO/cGMP H2S->Signaling Protection ↓ Oxidative Stress ↓ Inflammation ↓ Apoptosis Signaling->Protection Protection->ROS Inhibits Protection->Inflammation Inhibits Protection->Apoptosis Inhibits Renoprotection Renoprotection Protection->Renoprotection

Caption: Cisplatin and this compound signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the literature.

In Vivo Cisplatin-Induced Nephrotoxicity Model (Rat)
  • Animal Model : Male Sprague Dawley rats are commonly used.[1] Animals are acclimatized for at least one week before experimentation.

  • Grouping : Animals are randomly assigned to groups (n=5 or more per group):

    • Control : Receives 0.9% saline intraperitoneally (ip).

    • Cisplatin (CIN) : Receives a single ip injection of cisplatin (e.g., 7 mg/kg).[1] Doses can range from 1 to 8 mg/kg depending on the desired severity of injury.[5]

    • Cisplatin + STS : Receives a single dose of cisplatin followed by daily ip administration of STS (e.g., 150 µM) for a specified duration (e.g., 28 days).[1]

  • Monitoring : Body weight is monitored regularly. Urine is collected using metabolic cages at set time points (e.g., day 0, 14, 29) for analysis of creatinine and electrolytes.[1]

  • Sample Collection : At the end of the study period, animals are euthanized. Blood is collected for serum analysis (creatinine, BUN). Kidneys are harvested for histological examination and biochemical assays.[1][3]

  • Biochemical Assays : Kidney tissue homogenates can be used to measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α), oxidative stress markers, and signaling molecules like H₂S, cAMP, and cGMP.[1][3]

  • Histology : Kidney sections are fixed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess glomerular and tubular injury, inflammation, and apoptosis.[1]

start Start: Acclimatize Rats grouping Randomly Assign to Groups start->grouping treatment Administer Treatment: - Control (Saline) - Cisplatin - Cisplatin + STS grouping->treatment monitoring Monitor & Collect Data: - Body Weight - Urine (Metabolic Cages) treatment->monitoring Daily/Weekly euthanasia Euthanasia & Sample Collection monitoring->euthanasia End of Study analysis Analyze Samples: - Serum (BUN, Cr) - Kidney (Histology, Assays) euthanasia->analysis end End: Data Interpretation analysis->end

Caption: Workflow for in vivo nephrotoxicity studies.

Clinical Protocol for STS in HIPEC
  • Patient Selection : Patients with diagnoses such as advanced ovarian cancer scheduled for cytoreductive surgery and HIPEC with cisplatin are enrolled.[8][11]

  • Control Group : In some trials, a control group receives standard care, which includes aggressive hydration but no STS.[8][11]

  • STS Administration : The experimental group receives STS. A common regimen involves an intravenous bolus injection (e.g., 9 g/m²) before HIPEC, followed by a continuous infusion (e.g., 12 g/m²) over several hours after HIPEC.[10][13]

  • HIPEC Procedure : Cisplatin (e.g., 75-100 mg/m²) is heated and perfused through the intraperitoneal cavity for 60-90 minutes.[8][10]

  • Toxicity Monitoring : Renal function is closely monitored. Serum creatinine is measured preoperatively and at multiple time points postoperatively (e.g., Days 5-8).[8] Acute kidney injury is defined by standardized criteria (e.g., KDIGO).[14]

Alternative Nephroprotective Strategies

While STS is highly effective, other strategies are employed to mitigate CIN, though with varying levels of success. A direct comparison highlights the advantages of STS.

cluster_sts Chemical Inactivation & Pathway Modulation cluster_hydration Excretion Enhancement cluster_other_agents Cytoprotection & Antioxidation center Strategies to Mitigate Cisplatin Nephrotoxicity sts Sodium this compound (STS) center->sts Most Clinically Validated hydration Hydration & Diuresis center->hydration Standard of Care other_agents Other Agents (Amifostine, N-acetylcysteine, Natural Products) center->other_agents Largely Experimental sts_mech Mechanism: - Direct Cisplatin Inactivation - H₂S Donor - Activates Protective Pathways sts->sts_mech hydration_mech Mechanism: - Enhances Cisplatin Excretion - Reduces Renal Exposure Time hydration->hydration_mech other_mech Mechanism: - Scavenge Free Radicals - Anti-inflammatory - Anti-apoptotic other_agents->other_mech

Caption: Comparison of nephroprotective strategies.

Conclusion

The body of experimental evidence strongly validates the role of sodium this compound in mitigating cisplatin-induced nephrotoxicity. Both preclinical and clinical data demonstrate its superior efficacy in preserving renal function compared to supportive care alone. Its dual mechanism of direct cisplatin inactivation and activation of protective intracellular signaling pathways makes it a robust nephroprotective agent.[1][4] While other strategies like aggressive hydration remain a standard of care, and various antioxidants show promise, STS provides a targeted and highly effective intervention.[7][11] Further research may focus on optimizing dosing schedules and exploring its utility with other nephrotoxic chemotherapeutics.

References

A Comparative Analysis of Thiosulfate and Other Sulfur-Based Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research and therapeutic development, sulfur-containing compounds represent a critical class of molecules with diverse mechanisms of action. This guide provides a comparative study of thiosulfate against other prominent sulfur-based antioxidants: glutathione (GSH), N-acetylcysteine (NAC), and taurine. By examining their antioxidant capacities, mechanisms of action, and the signaling pathways they influence, this document aims to equip researchers with the necessary information to make informed decisions in their investigative and developmental pursuits.

Comparative Analysis of Antioxidant Capacity

The direct comparison of the antioxidant capacity of this compound, glutathione, N-acetylcysteine, and taurine is challenging due to the limited number of studies that have evaluated all four compounds under the same experimental conditions. The following table summarizes available quantitative data from various studies. It is crucial to note that these values are compiled from different sources and should be interpreted with caution, as variations in experimental protocols can significantly influence the results.

AntioxidantDPPH Radical Scavenging Activity (IC50)ORAC (Trolox Equivalents)FRAP (Ferric Reducing Antioxidant Power)
Sodium this compound Data not readily available in standard antioxidant assays. Its antioxidant activity is primarily demonstrated in cellular and in vivo models through mechanisms like donating electrons to mitochondrial ROS.[1]Data not readily availableData not readily available
Glutathione (GSH) Reported IC50 of approximately 5.2 x 10⁻⁵ mol/L.[2]Exhibits significant ORAC activity, though specific values vary.[3]Shows ferric reducing ability.[3]
N-Acetylcysteine (NAC) Acts as a precursor to glutathione and also directly scavenges some radicals.[4] Its direct DPPH scavenging activity is considered poor.[1]Demonstrates Trolox equivalent antioxidant capacity.[5]Possesses ferric reducing ability.[6]
Taurine Reported IC50 of about 1.2 mM for DPPH radical scavenging.[7] Other studies report IC50 values >4 mg/mL (>30 mM).[7]Shows significant scavenging potential against peroxyl radicals.[8]Exhibits reducing power.[9][10]

Disclaimer: The data presented in this table are compiled from various scientific publications. Direct comparison between compounds should be made cautiously as experimental conditions and methodologies may differ between studies.

Mechanisms of Antioxidant Action

The antioxidant properties of these sulfur-containing compounds are multifaceted, involving both direct radical scavenging and indirect cellular mechanisms.

  • This compound: This inorganic sulfur compound acts as a reducing agent and can donate electrons to reactive oxygen species (ROS), particularly within the mitochondria.[1] It is also a precursor for the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with potent antioxidant and cytoprotective effects.[11]

  • Glutathione (GSH): As the most abundant endogenous antioxidant, GSH directly neutralizes free radicals and reactive oxygen species through its thiol group.[4] It is also a critical cofactor for several antioxidant enzymes, including glutathione peroxidase and glutathione S-transferases, which are essential for detoxifying harmful substances.

  • N-Acetylcysteine (NAC): NAC primarily functions as a precursor for the synthesis of intracellular glutathione, thereby replenishing the cellular antioxidant pool.[4][12] It can also act as a direct antioxidant, and recent studies have highlighted its role in producing hydrogen sulfide (H₂S) and sulfane sulfur species, which possess significant antioxidant and cytoprotective properties.[1]

  • Taurine: This β-amino acid exhibits antioxidant activity through several mechanisms. It can directly scavenge certain reactive species.[2][8] More significantly, it appears to regulate mitochondrial protein synthesis, which enhances the efficiency of the electron transport chain and reduces the generation of superoxide radicals.[13]

Key Signaling Pathway: Keap1-Nrf2

A pivotal signaling pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When cells are exposed to oxidative stress or electrophiles, including some sulfur-containing compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. Organosulfur compounds are known activators of this pathway.[14]

Keap1_Nrf2_Pathway cluster_nucleus In the Nucleus Oxidative_Stress Oxidative Stress / Sulfur Antioxidants Keap1 Keap1 Oxidative_Stress->Keap1 modifies Keap1_Nrf2_complex Keap1-Nrf2 Complex Keap1->Keap1_Nrf2_complex sequesters Nrf2_inactive Nrf2 (inactive) Nrf2_inactive->Keap1_Nrf2_complex Nrf2_active Nrf2 (active) Keap1_Nrf2_complex->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of

Caption: The Keap1-Nrf2 signaling pathway and its activation by oxidative stress and sulfur antioxidants.

Experimental Protocols

Standardized in vitro assays are essential for quantifying and comparing the antioxidant capacity of different compounds. Below are detailed methodologies for three widely used assays: DPPH, ORAC, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[14]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (this compound, glutathione, NAC, taurine) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent to create a series of concentrations.

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard solution with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Methodology:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH).

  • Sample and Standard Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in a suitable buffer.

  • Reaction Setup: In a 96-well black microplate, add the sample or standard, followed by the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for a specific time to allow for temperature equilibration.

  • Initiation and Measurement: Initiate the reaction by adding the AAPH solution. Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. The antioxidant capacity is expressed as Trolox Equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The formation of the ferrous-TPTZ complex results in a blue color, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

  • Sample and Standard Preparation: Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.

  • Reaction: Mix the sample or standard solution with the pre-warmed FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at a specific wavelength (typically around 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve and is often expressed as Fe²⁺ equivalents or Trolox equivalents.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant capacity of compounds involves several key steps, from sample preparation to data analysis.

Experimental_Workflow start Start prep_reagents Prepare Assay Reagents (e.g., DPPH, AAPH, FRAP reagent) start->prep_reagents prep_samples Prepare Test Compounds & Standards (Serial Dilutions) start->prep_samples reaction Initiate Antioxidant Reaction prep_reagents->reaction prep_samples->reaction incubation Incubate under Controlled Conditions (Time, Temperature, Light) reaction->incubation measurement Measure Absorbance or Fluorescence incubation->measurement data_analysis Data Analysis (% Inhibition, IC50, Trolox Equivalents) measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Conclusion

This compound, glutathione, N-acetylcysteine, and taurine each present unique and valuable antioxidant properties. While glutathione is a central player in the endogenous antioxidant defense system, NAC serves as a crucial precursor to replenish it. Taurine offers protection primarily by mitigating mitochondrial oxidative stress. This compound, with its ability to donate electrons and generate H₂S, represents a promising therapeutic agent. The choice of antioxidant for research or drug development will depend on the specific application, the desired mechanism of action, and the cellular context. The provided experimental protocols and workflow offer a standardized approach for researchers to further investigate and compare the efficacy of these and other sulfur-based antioxidants.

References

Safety Operating Guide

Proper Disposal of Thiosulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Sodium thiosulfate and its solutions are common reagents in research and development, used in various applications including titrations, as a fixing agent, and as a dechlorinating agent. While relatively low in toxicity, improper disposal can have adverse environmental effects, particularly on aquatic life.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All waste handling should be conducted in a well-ventilated area or a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or chemical splash goggles.[2]

  • Hand Protection: Nitrile rubber gloves.[3]

  • Protective Clothing: A standard laboratory coat.[4]

Step-by-Step Disposal Procedures

The correct disposal method for this compound waste depends on its concentration, volume, and the other chemicals present in the solution. Crucially, this compound solutions must never be mixed with acids in an uncontrolled manner , as this reaction releases toxic sulfur dioxide gas.[5][6]

Procedure 1: Disposal of Large Volumes, Concentrated Solutions, or Mixed Waste

This is the most recommended and safest general procedure.

  • Collection: Collect all this compound waste in a designated, properly sealed, and clearly labeled waste container.[7][8][9] The container must be in good condition, free from leaks or cracks.[9]

  • Labeling: Label the container with a hazardous waste tag, clearly identifying the contents as "this compound Waste Solution" and listing any other chemical constituents and their approximate concentrations.[10]

  • Storage: Store the sealed waste container in a designated secondary containment area, segregated from incompatible materials, particularly acids.[3][10]

  • Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[4][5][7]

Procedure 2: Treatment of this compound Waste Containing Acids

If this compound has been mixed with an acid (e.g., from a "disappearing cross" reaction), toxic sulfur dioxide gas will be generated, and elemental sulfur will precipitate.[1][5] This waste requires neutralization before disposal.

  • Neutralization: In a chemical fume hood, slowly and carefully add a neutralizing agent, such as a 0.5M sodium carbonate solution (washing soda), to the waste container.[11] Add the base until the solution is neutral (pH 6-8), which can be checked with pH paper. Be cautious as this may cause fizzing.

  • Separation (if necessary): Allow the precipitated sulfur to settle. Filter the mixture to separate the solid sulfur from the liquid filtrate.[1]

  • Disposal:

    • Package the filtered sulfur as solid chemical waste for disposal via a licensed contractor.

    • The neutralized liquid filtrate should be collected as aqueous chemical waste, following Procedure 1.

Procedure 3: Disposal of Small Quantities of Dilute Aqueous this compound

Some older guidelines and institutional procedures may permit the drain disposal of very small quantities of dilute (<5%) this compound solutions that are free of other hazardous materials.[1][9] However, due to the noted toxicity to aquatic organisms, this practice is increasingly discouraged.[1]

ALWAYS check your institution's specific guidelines and local water authority regulations before considering this option. If permitted:

  • Confirmation: Ensure the solution is dilute (e.g., <0.2M) and contains no other hazardous substances.[1]

  • Dilution: Further dilute the small quantity of waste with at least 10 parts water.[9]

  • Disposal: While running a large amount of cold water from the tap, slowly pour the diluted solution down the drain. Continue to flush the drain with copious amounts of water for several minutes.[9]

Quantitative Data for this compound Neutralization and Reactions

The following table summarizes key quantitative information pertinent to this compound reactions and disposal.

ParameterValue/ReactionPurpose/ContextCitation
Reaction with Acid Na₂S₂O₃(aq) + 2HCl(aq) → 2NaCl(aq) + S(s) + SO₂(g) + H₂O(l)Demonstrates the hazardous reaction that produces toxic sulfur dioxide gas and solid sulfur precipitate.[6]
Neutralization of Halogens 4 NaClO + Na₂S₂O₃ + 2 NaOH → 4 NaCl + 2 Na₂SO₄ + H₂OThis compound is used to neutralize bleach (sodium hypochlorite), converting it to less harmful sodium sulfate and sodium chloride.[6]
Recommended Molar Ratio This compound:Hypochlorite = (0.2 - 2):1Molar ratio for the effective neutralization of residual oxides (like hypochlorite) in water treatment.[12]
Dilution for Sewer Disposal Dilute to <5% concentration, then flush with a 1:10 ratio of waste to water.A guideline for drain disposal of certain chemicals where permitted by local regulations.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ThiosulfateDisposal start Start: this compound Waste Generated assess Assess Waste: - Volume? - Concentration? - Mixed with other chemicals? start->assess is_acid Mixed with Acid? assess->is_acid is_large_conc Large Volume or Concentrated? is_acid->is_large_conc No neutralize 1. Neutralize with Sodium Carbonate in Fume Hood 2. Filter Precipitated Sulfur is_acid->neutralize Yes is_dilute_small Small Volume and Dilute (<5%)? is_large_conc->is_dilute_small No collect_waste Collect in Labeled Hazardous Waste Container is_large_conc->collect_waste Yes is_dilute_small->collect_waste No check_regs Check Institutional and Local Regulations for Sewer Disposal is_dilute_small->check_regs Yes neutralize->collect_waste disposal_contractor Dispose via Licensed Waste Contractor collect_waste->disposal_contractor end End: Disposal Complete disposal_contractor->end regs_allow Regulations Allow? check_regs->regs_allow regs_allow->collect_waste No dilute_drain Dilute 1:10 with Water and Flush Down Drain with Copious Water regs_allow->dilute_drain Yes dilute_drain->end

Caption: Decision workflow for safe this compound waste disposal.

References

Personal protective equipment for handling thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling thiosulfate in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential hazards when handling this compound. The following table summarizes the recommended PPE for various handling scenarios.

Handling Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling solid (powder/crystal) this compound Chemical safety goggles or eyeglasses with side shields.[1]Wear appropriate protective gloves to prevent skin exposure.[1]Lab coat or other protective clothing to prevent skin contact.[1]Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator for dust may be used if dust is generated.[1][2]
Preparing/handling this compound solutions Chemical safety goggles or a face shield.[1]Impervious gloves (e.g., nitrile or rubber).Lab coat or chemical-resistant apron.Not typically required with good local exhaust ventilation.[3]
Risk of splash Chemical safety goggles and a face shield.Impervious gloves.Chemical-resistant apron over a lab coat.Not applicable.
Large-scale operations or poor ventilation Chemical safety goggles and a face shield.Impervious gloves.Full protective clothing.A NIOSH-approved respirator with an appropriate cartridge for vapors or mists may be necessary.[3]
Spill cleanup Chemical safety goggles and a face shield.Impervious gloves.Chemical-resistant suit or coveralls, depending on the spill size.For large spills or if sulfur dioxide gas is generated, a NIOSH-approved self-contained breathing apparatus (SCBA) or supplied-air respirator is required.[4][5]

Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area.[1]

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Prevent the formation of dust when working with solid this compound.[1][6]

  • Wash hands thoroughly after handling.[6]

  • An eyewash station and safety shower should be readily accessible in the work area.[4][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep containers tightly closed to prevent contamination and absorption of moisture.[1][6] this compound is hygroscopic and can absorb moisture from the air.[2][7]

  • Store away from incompatible materials such as strong acids, strong oxidizing agents, and sodium nitrite.[6][7] Contact with acids can release hazardous sulfur dioxide gas.[4][8]

Spill Response and Disposal Plan

A systematic approach to spill management is crucial to mitigate potential hazards. The following workflow outlines the steps for responding to a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size and Nature) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain neutralize Neutralize (if necessary) (Follow lab-specific procedures) contain->neutralize collect Collect Spilled Material (Sweep solid or absorb liquid) neutralize->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose report Report the Incident dispose->report

Caption: A logical workflow for responding to a this compound spill.

Disposal:

  • Dispose of this compound waste in accordance with local, state, and federal regulations.[2]

  • Do not dispose of this compound down the drain unless permitted by local regulations.[6]

  • Spilled material should be collected in a labeled container for chemical waste.[6]

Incompatible Materials

This compound can react dangerously with certain chemicals. It is imperative to avoid contact with:

  • Strong Acids: Reacts to produce toxic sulfur dioxide gas.[4][8]

  • Strong Oxidizing Agents: Can lead to violent reactions.[6][7]

  • Sodium Nitrite: Can react violently.[7]

  • Metals: Contact with powdered potassium and sodium metals can produce violent reactions.[8][9]

  • Chlorates: Reacts to form unstable chlorine dioxide.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
thiosulfate
Reactant of Route 2
thiosulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.